Leniolisib

Catalog No.
S196992
CAS No.
1354690-24-6
M.F
C21H25F3N6O2
M. Wt
450.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Leniolisib

CAS Number

1354690-24-6

Product Name

Leniolisib

IUPAC Name

1-[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]propan-1-one

Molecular Formula

C21H25F3N6O2

Molecular Weight

450.5 g/mol

InChI

InChI=1S/C21H25F3N6O2/c1-3-18(31)30-6-4-13(10-30)28-19-15-11-29(7-5-17(15)26-12-27-19)14-8-16(21(22,23)24)20(32-2)25-9-14/h8-9,12-13H,3-7,10-11H2,1-2H3,(H,26,27,28)/t13-/m0/s1

InChI Key

MWKYMZXCGYXLPL-ZDUSSCGKSA-N

SMILES

Array

solubility

<1 mg/mL

Synonyms

Leniolisib; CDZ-173; CDZ 173; CDZ173; Leniosilib

Canonical SMILES

CCC(=O)N1CCC(C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

Isomeric SMILES

CCC(=O)N1CC[C@@H](C1)NC2=NC=NC3=C2CN(CC3)C4=CC(=C(N=C4)OC)C(F)(F)F

The exact mass of the compound Leniolisib is 450.1991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Leniolisib mechanism of action PI3Kδ inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action and Selectivity

Leniolisib specifically targets the overactive PI3Kδ signaling pathway in APDS. The table below summarizes its core molecular actions and distinctive selectivity profile.

Aspect Detailed Description
Primary Molecular Target Catalytic p110δ subunit of PI3Kδ. [1] [2] [3]
Key Molecular Action Competitively inhibits ATP binding in the active site of p110δ. [4]
Downstream Effect Reduces PIP3 production, dampens AKT/mTOR hyperactivation, and inhibits aberrant B- and T-cell proliferation and survival. [5] [2] [4]
Selectivity Profile Highly selective for PI3Kδ over other PI3K isoforms. [1] [2] [4]

The following diagram illustrates the PI3Kδ signaling pathway in APDS and the specific point of inhibition by this compound.

FIGURE 1: this compound inhibits the overactive PI3Kδ signaling pathway in APDS. APDS mutations cause constitutive PI3Kδ activation, leading to uncontrolled downstream signaling. This compound binds the p110δ subunit to block pathway hyperactivation and its cellular consequences. [5] [2] [4]

Quantitative Biochemical and Cellular Profiling

The high selectivity and potency of this compound are demonstrated by the following quantitative data.

TABLE 1: this compound Selectivity and Potency Profile [1] [3]

Parameter PI3Kδ PI3Kα PI3Kβ PI3Kγ
IC₅₀ (nM) 0.01 - 11 0.24 - 244 0.42 - 424 2.23 - 2,230
Selectivity Fold vs. PI3Kδ (Baseline) 28-fold 43-fold 257-fold

Key Cellular and Pharmacodynamic Assays:

  • pAKT Reduction Assay: In cell-based assays, this compound dose-dependently reduced phosphorylation of AKT, a key downstream node. Ex vivo analysis of B-cells from APDS patients showed that a 70 mg twice-daily regimen achieved ~80% time-averaged reduction of pAKT-positive B cells at steady state. [2]
  • Lymphocyte Proliferation Assay: The drug inhibited the proliferation and activation of B- and T-cell subsets, directly countering the lymphoproliferation seen in APDS patients. [2] [4]

Key Clinical Trial Evidence and Protocols

The efficacy of this compound was established in a pivotal Phase 2/3 clinical trial (NCT02435173).

TABLE 2: Efficacy Outcomes from Phase 2/3 Trial (NCT02435173) [6] [7]

Efficacy Endpoint This compound Group Results Placebo Group Results
Lymphadenopathy (Reduction) Significant reduction from baseline No significant reduction / worsening
Naïve B-cell Percentage (Increase) Significant increase from baseline No significant increase / decrease
Splenomegaly Improvement 92% showed complete or partial response 20% showed complete response, 80% worsened

Trial Design Summary:

  • Design: A 12-week, randomized, triple-blind, placebo-controlled study. [7]
  • Population: 31 participants aged ≥12 years with genetically confirmed APDS. [7]
  • Intervention: this compound 70 mg or matching placebo, administered orally twice daily. [7]
  • Primary Endpoints: Co-primary endpoints were 1) change from baseline in the log10-transformed sum of product diameters of index lymph nodes, and 2) the percentage of naïve B cells within the total B-cell population, both assessed at Day 85. [6] [7]

Distinctive Profile Among PI3Kδ Inhibitors

This compound's favorable safety and tolerability profile distinguishes it from earlier PI3Kδ inhibitors developed for oncology, as summarized below.

TABLE 3: this compound Compared with Other Approved PI3K Inhibitors [1] [4]

Drug (Primary Indication) Key Isoform Selectivity Serious Adverse Events (Grade ≥3)
This compound (APDS) PI3Kδ No Grade 3 adverse events reported
Idelalisib (CLL) PI3Kδ Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions
Duvelisib (CLL/SLL) PI3Kδ/γ Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia
Copanlisib (FL) PI3Kα/δ Hyperglycemia, hypertension, diarrhea/colitis, leukopenia
Alpelisib (Breast Cancer) PI3Kα Hyperglycemia, cutaneous reactions, diarrhea/colitis

This superior tolerability is attributed to this compound's high selectivity for the PI3Kδ isoform without over-inhibition, and its precise match to the disease mechanism of APDS, which requires normalization rather than maximal suppression of pathway activity. [5] [4]

Conclusion

This compound represents a paradigm of precision medicine for rare genetic disorders. Its well-defined mechanism as a highly selective PI3Kδ inhibitor, proven efficacy in normalizing immune dysfunction in APDS, and favorable safety profile established in a rigorous clinical trial make it a model for targeted therapeutic development.

References

activated phosphoinositide 3-kinase delta syndrome APDS treatment

Author: Smolecule Technical Support Team. Date: February 2026

Targeted Therapies and Supportive Care

Treatment strategies for APDS aim to manage symptoms and, increasingly, to target the underlying PI3Kδ pathway hyperactivity.

Therapy Mechanism of Action Key Efficacy Outcomes Considerations

| Leniolisib (Joenja) [1] [2] [3] | Selective oral PI3Kδ inhibitor; reduces PIP3 production to modulate pathway hyperactivity [1] [4]. | - Lymphoproliferation: Reduces size of lymph nodes, spleen, and liver [2] [5].

  • Immunophenotype: Increases proportion of naïve B cells [2] [5].
  • HRQoL: Improvements in physical capability, socialization, and reduced infection burden in long-term use [6]. | First FDA-approved therapy (2023) for patients ≥12 years [2]. sNDA under Priority Review for ages 4-11 [7]. Generally well-tolerated; common side effects include headache and sinusitis [2]. | | Sirolimus (Rapamycin) [4] [8] | mTOR inhibitor (downstream of PI3K); has immunosuppressive/antiproliferative effects [4]. | - Lymphoproliferation: Reduces lymphadenopathy and splenomegaly [4].
  • Lymphocyte Subsets: Can improve abnormal cell profiles [4]. | Used off-label for APDS [8]. Considered when this compound is unavailable [8]. Enteropathy and cytopenias may respond less well [4]. | | Supportive Care [8] | Manages symptoms and complications without targeting root cause. | - Infections: Reduces frequency of bacterial/sinopulmonary infections [8]. | Includes immunoglobulin replacement therapy (IRT), prophylactic antibiotics/antivirals [8]. | | Hematopoietic Stem Cell Transplant (HSCT) [4] [8] | Potentially curative; replaces defective immune system. | Can resolve the underlying immune defect [8]. | Reserved for severe, treatment-refractory cases due to significant risks: graft failure, instability, and mortality [4] [8]. |

Quantitative Clinical Trial Outcomes for this compound

Subgroup analyses from a phase III trial demonstrate consistent efficacy of this compound across age groups after 12 weeks of treatment [5].

Population Lymphadenopathy Reduction (LS Mean Change in log10SPD) Increase in Naïve B Cells (LS Mean % Change)
Adolescents (12-17 years) -0.4 (vs. -0.1 for placebo) [5] +44.5% (vs. -16.5% for placebo) [5]
Adults (≥18 years) -0.3 (vs. +0.1 for placebo) [5] +28.4% (vs. -1.1% for placebo) [5]

Long-term extension studies show durable treatment responses for up to 6 years [6]. Patients demonstrated:

  • Sustained improvement in lymphoproliferation and normalized lymphocyte subsets [6].
  • Reduced infection rates: Mean number of infections decreased from 3 in year 1 to 0.2 in year 6 [6].
  • Improved Health-Related Quality of Life (HRQoL): Clinically meaningful improvements in physical capability and socialization, with reduced medication burden [6].

Research Methods and Outcome Measurement

For researchers designing clinical trials, the following endpoints and methodologies are critical.

Key Efficacy Endpoints

The phase III trial for this compound established two co-primary endpoints now recognized as key markers of treatment response [2] [5]:

  • Lymphoproliferation: Measured by the change from baseline in the log10-transformed sum of the perpendicular diameters (SPD) of index lesions (selected lymph nodes) on radiological imaging [9] [5].
  • Immunophenotype Normalization: Measured by the change from baseline in the percentage of naïve B cells within the total B cell population, analyzed via flow cytometry [2] [5].

Additional important parameters include spleen volume (measured by MRI), infection rates, immunoglobulin levels, and health-related quality of life (HRQoL) metrics [9] [6].

Consensus Building for Clinical Trials

An e-Delphi panel study was conducted to build expert consensus on the most important treatment outcomes and define thresholds for a clinically meaningful response [9]. The methodology can serve as a model for trial design in ultra-rare diseases:

  • Process: A multi-round online survey using platforms like Welphi, following the RAND/UCLA Appropriateness Method [9].
  • Participants: Clinicians experienced in treating APDS or related primary immunodeficiencies [9].
  • Output: Aims to identify critical outcome variables and establish a Multidomain Response Index (MDRI) that combines key clinical and laboratory parameters into a single patient profile for evaluating treatment effectiveness [9].

The PI3Kδ Pathway and Therapeutic Targeting

The diagram below illustrates the pathological signaling in APDS and the mechanisms of targeted therapies.

G BCR BCR Engagement Mutant Mutant PIK3CD/PIK3R1 BCR->Mutant PI3K_Over Constitutive PI3Kδ Overactivity Mutant->PI3K_Over PIP3 ↑ PIP3 Production PI3K_Over->PIP3 PD Pathological Downstream Effects PIP3->PD Lym Lymphoproliferation (Lymphadenopathy, Splenomegaly) PD->Lym Imm Immune Dysregulation (↓ Naive B/T cells, ↑ Transitional B cells) PD->Imm Inf Recurrent Infections & Herpesvirus Susceptibility PD->Inf This compound This compound (PI3Kδ Inhibitor) This compound->PI3K_Over  Inhibits Sirolimus Sirolimus (mTOR Inhibitor) Sirolimus->PD  Inhibits

Future Research and Development Directions

The field continues to advance rapidly, with several key areas of active investigation:

  • Expanding Pediatric Approval: Clinical trials are ongoing to evaluate the safety and efficacy of this compound in younger children, including those aged 1 to 6 years [7] [3].
  • Long-Term Data Collection: Continued follow-up in open-label extension studies will provide further insights into the long-term impact of targeted therapy on preventing severe complications like lymphoma and progressive organ damage [6].
  • Standardizing Outcome Measures: The application of consensus-derived tools like the Multidomain Response Index (MDRI) from the e-Delphi study may help standardize the assessment of treatment success in future clinical trials and real-world settings [9].

References

Comprehensive Technical Guide: Targeted Inhibition of the PI3K/AKT/mTOR Signaling Pathway in Cancer and Inflammatory Diseases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to PI3K/AKT/mTOR Pathway Fundamentals

The PI3K/AKT/mTOR signaling pathway represents one of the most critical regulatory networks in eukaryotic cells, functioning as a master controller of cellular metabolism, growth, proliferation, and survival. This pathway integrates signals from various extracellular stimuli, including growth factors, cytokines, and nutrients, to coordinate fundamental cellular processes. Under physiological conditions, pathway activity is tightly regulated through multiple feedback mechanisms; however, dysregulation of this pathway occurs frequently in human diseases, particularly in cancer and inflammatory conditions. In cancer, constitutive activation of PI3K/AKT/mTOR signaling drives tumor progression through enhanced cell survival, suppressed apoptosis, increased protein synthesis, and metabolic reprogramming. The pathway's significance is underscored by the finding that it represents the most frequently altered signaling pathway in human cancer, with abnormalities detected in approximately 50% of all tumors across diverse tissue types [1] [2].

The core pathway consists of several key components that form a sequential activation cascade. Class I PI3Ks are heterodimeric proteins comprising a p85 regulatory subunit and a p110 catalytic subunit, with the latter existing in four isoforms (p110α, p110β, p110δ, p110γ) that exhibit differential tissue expression patterns. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), PI3K phosphorylates the lipid second messenger PIP₂ to generate PIP₃, which serves as a docking site for various signaling proteins containing pleckstrin homology (PH) domains. AKT (Protein Kinase B) is then recruited to the membrane where it undergoes phosphorylation at two critical residues: Thr³⁰⁸ by PDK1 and Ser⁴⁷³ by mTORC2, resulting in full activation. Activated AKT subsequently phosphorylates numerous downstream targets, with the mTOR complexes (mTORC1 and mTORC2) representing the most significant effectors. mTORC1 promotes protein synthesis, lipid biogenesis, and inhibits autophagy, while mTORC2 regulates cytoskeletal organization and completes AKT activation through phosphorylation at Ser⁴⁷³ [1] [3] [2].

The pathway is naturally constrained by several tumor suppressor proteins, most notably PTEN (phosphatase and tensin homolog), which dephosphorylates PIP₃ back to PIP₂, thereby antagonizing PI3K signaling. Loss of PTEN function represents one of the most common mechanisms of pathway hyperactivation in cancer. Additional negative regulators include INPP4B, which degrades PIP₃, and TSC1/TSC2 complex, which inhibits mTORC1 activation under nutrient-poor conditions. The intricate balance between activating and inhibitory signals ensures appropriate cellular responses to environmental cues; however, this balance is frequently disrupted in pathological states through various mechanisms including PIK3CA mutations, PTEN loss, AKT amplification, and RTK overactivation [1] [3].

Table 1: Core Components of the PI3K/AKT/mTOR Pathway

Component Structure Key Isoforms Primary Function Common Alterations in Disease
PI3K Heterodimer: p85 regulatory + p110 catalytic p110α, β, δ, γ (Class IA/IB) Phosphorylates PIP₂ to PIP₃ PIK3CA mutations (E545K, H1047R); Amplification
AKT Serine/threonine kinase with PH domain AKT1, AKT2, AKT3 Regulates survival, growth, metabolism AKT1 E17K mutation; Amplification; Overexpression
mTOR Forms two distinct complexes mTORC1, mTORC2 Controls translation, autophagy, metabolism mTOR mutations; Altered expression
PTEN Lipid phosphatase - Dephosphorylates PIP₃ to PIP₂ Loss-of-function mutations; Epigenetic silencing
PDK1 Serine/threonine kinase with PH domain - Phosphorylates AKT at Thr³⁰⁸ Rare mutations; Overexpression

Pathway Activation and Dysregulation Mechanisms

The PI3K/AKT/mTOR pathway can be activated through multiple mechanisms that reflect the diverse genetic alterations found in human cancers. Receptor tyrosine kinase overactivation represents a common initiating event, with EGFR, HER2, IGFR, and PDGFR frequently amplified or mutated in various malignancies, leading to ligand-independent pathway stimulation. Additionally, oncogenic mutations in PIK3CA, the gene encoding the p110α catalytic subunit of PI3K, are among the most frequent genetic alterations across cancer types. These mutations typically occur at "hotspot" residues such as E545K and E542K in the helical domain, which disrupt inhibitory interactions with the p85 regulatory subunit, and H1047R in the kinase domain, which enhances membrane binding and catalytic activity. The functional consequences of these mutations include constitutive PI3K activation independent of upstream signals, sustained AKT and mTOR signaling, and driving cellular transformations that support tumor development and progression [1] [4].

Another major mechanism of pathway dysregulation involves the loss of tumor suppressor function, particularly through inactivation of PTEN. As the primary negative regulator of the PI3K pathway, PTEN dephosphorylates PIP₃ to PIP₂, thereby terminating PI3K-mediated signaling. Loss of PTEN function through mutations, deletions, or epigenetic silencing occurs frequently in diverse cancers including endometrial, prostate, glioblastoma, and breast cancer, resulting in accumulated PIP₃ levels and consequent hyperactivation of downstream signaling components. Beyond PTEN, additional tumor suppressors such as INPP4B and LKB1 also negatively regulate the pathway, and their loss contributes to pathway activation in specific contexts. The convergent consequence of these various genetic alterations is sustained PI3K/AKT/mTOR pathway signaling that promotes cancer cell survival, proliferation, metabolic adaptation, and resistance to apoptotic signals [1] [4] [5].

The pathological activation of the PI3K/AKT/mTOR pathway extends beyond cancer to inflammatory conditions such as rheumatoid arthritis (RA), where constitutive activation in fibroblast-like synoviocytes (FLSs) drives an aggressive phenotype characterized by hyperproliferation, enhanced migration/invasion capacity, resistance to apoptosis, and elevated production of pro-inflammatory cytokines including IL-6 and IL-8. In RA, pathway activation occurs through mechanisms including AIM2 overexpression, disruption of regulatory protein balance (LAMTOR2/3/5, SLC38A9), and upregulation of metabolic transporters (GLUT1, HK2, PFKFB3), collectively driving FLSs toward an anabolic and aggressively metabolic state. This shared pathway dysregulation in both cancer and inflammatory diseases highlights the fundamental importance of PI3K/AKT/mTOR signaling in pathological cell behavior and provides a strong rationale for therapeutic targeting across multiple disease states [6] [7].

G cluster_receptors External Stimuli & Receptors cluster_pi3k Membrane Signaling cluster_akt AKT Activation cluster_downstream Downstream Effects GF Growth Factors RTK Receptor Tyrosine Kinases (EGFR, HER2, IGFR, etc.) GF->RTK PI3K PI3K Activation (p85/p110 complex) RTK->PI3K PIP3 PIP₃ PI3K->PIP3 Phosphorylation PTEN PTEN (Tumor Suppressor) PIP2 PIP₂ PTEN->PIP2 Dephosphorylation PIP3->PIP2 AKT_inactive AKT (Inactive) PIP3->AKT_inactive Recruitment PDK1 PDK1 AKT_active AKT (Active) (p-T308 + p-S473) PDK1->AKT_active p-T308 mTORC2 mTORC2 mTORC2->AKT_active p-S473 AKT_inactive->AKT_active mTORC1 mTORC1 Activation AKT_active->mTORC1 Apoptosis Apoptosis Inhibition AKT_active->Apoptosis Metabolism Metabolic Reprogramming AKT_active->Metabolism Translation Protein Translation ↑ mTORC1->Translation Feedback Negative Feedback (S6K to IRS/RTK) mTORC1->Feedback Survival Cell Survival & Proliferation Apoptosis->Survival Metabolism->Survival Translation->Survival Cancer Cancer Progression Survival->Cancer Inflammation Inflammatory Disease Survival->Inflammation DrugResistance Therapeutic Resistance Survival->DrugResistance Feedback->RTK

Figure 1: PI3K/AKT/mTOR Signaling Pathway Core Components and Activation Cascade. This diagram illustrates the sequential activation from receptor tyrosine kinases through PI3K, AKT, and mTOR, culminating in biological outcomes relevant to cancer and inflammatory diseases. Critical regulatory nodes including PTEN and feedback mechanisms are highlighted.

Therapeutic Targeting Strategies and Inhibitor Classes

The development of inhibitors targeting the PI3K/AKT/mTOR pathway has yielded multiple drug classes with distinct mechanisms of action and therapeutic applications. These agents can be broadly categorized based on their molecular targets within the signaling cascade. PI3K inhibitors include pan-PI3K inhibitors that target all class I PI3K isoforms (e.g., buparlisib), isoform-selective inhibitors (e.g., alpelisib for p110α, idelalisib for p110δ), and dual PI3K/mTOR inhibitors that simultaneously target both nodes (e.g., dactolisib, gedatolisib). AKT inhibitors function through allosteric mechanisms that prevent AKT membrane localization (e.g., MK-2206) or ATP-competitive approaches that directly block kinase activity (e.g., capivasertib, ipatasertib). mTOR inhibitors include rapalogs (e.g., everolimus, sirolimus) that specifically inhibit mTORC1, and second-generation ATP-competitive inhibitors (e.g., sapanisertib, torin-1) that target both mTORC1 and mTORC2 complexes, providing more comprehensive pathway suppression [4] [1] [8].

The therapeutic efficacy of these inhibitors varies significantly based on cancer type, specific genetic alterations, and inhibitor class. In hormone receptor-positive breast cancer, the p110α-selective inhibitor alpelisib received regulatory approval in combination with fulvestrant for PIK3CA-mutant advanced breast cancer following the SOLAR-1 trial, demonstrating significantly improved progression-free survival compared to endocrine therapy alone. Similarly, the AKT inhibitor capivasertib has shown clinical benefit in AKT pathway-altered breast cancers. In hematological malignancies, the p110δ-selective inhibitor idelalisib has proven effective in relapsed chronic lymphocytic leukemia and indolent non-Hodgkin lymphomas, leveraging the predominant expression of p110δ in hematopoietic cells. Beyond oncology, preclinical evidence supports the potential application of PI3K/AKT/mTOR inhibitors in inflammatory conditions such as rheumatoid arthritis, where they suppress the aggressive phenotype of fibroblast-like synoviocytes and reduce pro-inflammatory cytokine production [4] [1] [8].

Table 2: PI3K/AKT/mTOR Pathway Inhibitors: Mechanisms and Applications

Inhibitor Class Representative Agents Molecular Target Key Indications Clinical Development Status
PI3K Inhibitors Buparlisib, Pictilisib Pan-Class I PI3K Breast cancer, NHL Approved (idelalisib); Others in trials
PI3Kα-Selective Alpelisib, Inavolisib p110α subunit PIK3CA-mutant breast cancer Approved (alpelisib)
PI3Kδ-Selective Idelalisib, Duvelisib p110δ subunit CLL, iNHL, ALL Approved
AKT Inhibitors Capivasertib, Ipatasertib AKT1/2/3 AKT-altered solid tumors Approved (capivasertib)
mTORC1 Inhibitors Everolimus, Sirolimus mTORC1 complex Breast, RCC, SEGA Approved
mTORC1/2 Inhibitors Sapanisertib, Torin-1 mTORC1 & mTORC2 Endometrial, breast cancer Clinical trials
Dual PI3K/mTOR Dactolisib, Gedatolisib PI3K & mTOR Advanced solid tumors Clinical trials

Quantitative assessment of pathway inhibition effects reveals substantial impacts on key cellular processes. A recent systematic review and meta-analysis of preclinical studies in rheumatoid arthritis synoviocytes demonstrated that PI3K/AKT/mTOR inhibition markedly reduced cell proliferation (standardized mean difference -5.1), suppressed inflammatory cytokine secretion (IL-6: -11.1 SD; IL-8: -6.5 SD), and increased apoptosis (+2.7 SD). Fourteen of seventeen outcome clusters showed large effects (|g| ≥ 0.8), with low-to-moderate heterogeneity across studies. Phosphorylated AKT (p-AKT) and phosphorylated mTOR (p-mTOR) consistently reflected functional changes following inhibitor treatment, establishing these phosphoproteins as reliable pharmacodynamic markers for monitoring pathway inhibition in both preclinical and clinical settings [6] [7].

Multi-Node Inhibition Strategies and Resistance Mechanisms

Despite the theoretical promise of targeted pathway inhibition, single-node inhibitors (SNIs) have demonstrated limited efficacy as monotherapies across most cancer types due to several fundamental limitations. A primary challenge is pathway feedback reactivation, where inhibition at one node relieves negative feedback regulation, resulting in compensatory activation of upstream components. For example, mTORC1 inhibition leads to loss of S6K-mediated negative feedback on IRS-1 and RTKs, causing PI3K reactivation that bypasses the therapeutic blockade. Additional limitations include the frequent presence of co-occurring pathway mutations beyond the targeted node (e.g., PTEN loss in PIK3CA-mutant tumors), and systemic metabolic perturbations such as treatment-induced hyperglycemia and hyperinsulinemia that reactivate the pathway through insulin receptor signaling. These limitations have prompted the development of innovative multi-node inhibition (MNI) strategies that simultaneously target multiple components within the pathway to achieve more durable and complete suppression [1] [9] [5].

Recent preclinical and clinical evidence strongly supports the superiority of multi-node inhibition approaches. In endometrial and breast cancer models, the combination of the mTORC1/2 inhibitor sapanisertib with the PI3Kα inhibitor serabelisib achieved significantly enhanced pathway suppression compared to single-node inhibitors, as measured by reduced phosphorylation of both S6 and 4E-BP1. This combination effectively inhibited pathway signaling even in models harboring multiple PI3K/AKT/mTOR pathway mutations, including PTEN loss. Importantly, this multi-node approach demonstrated synergistic activity when combined with various standard therapies including chemotherapies (paclitaxel, carboplatin), hormone-targeted therapies (fulvestrant, elacestrant), and CDK4/6 inhibitors (palbociclib). In xenograft models, the triplet combination of sapanisertib, serabelisib, and paclitaxel combined with an insulin-suppressing diet achieved complete tumor growth inhibition and even tumor regression, highlighting the therapeutic potential of comprehensive pathway blockade [9].

Multiple resistance mechanisms have been identified that limit the long-term efficacy of PI3K/AKT/mTOR pathway inhibitors. These include acquired resistance mutations in the drug target (e.g., emergent mutations in PIK3CA following PI3Kα inhibitor treatment), activation of compensatory pathways such as MAPK signaling that maintain survival signals, and metabolic adaptations including increased dependence on mitochondrial fuel oxidation and fatty acid metabolism. In B-cell acute lymphoblastic leukemia, shRNA screening revealed that leukemia cells depend more on the mTORC2 complex (through RICTOR) than mTORC1 (RPTOR) for proliferation and survival, suggesting that mTORC1-specific inhibitors may have limited efficacy compared to agents targeting both complexes. Additionally, inhibition of mTOR complex leads to upregulation of fatty acid metabolism as an alternative energy source, revealing a potential vulnerability that could be exploited through combination therapy with metabolic inhibitors [8] [9] [5].

G cluster_sni Single-Node Inhibitor Limitations cluster_mni Multi-Node Inhibition Strategy cluster_resistance Resistance Mechanisms cluster_strategies Therapeutic Strategies Feedback Feedback Reactivation (S6K-IRS1-RTK) MNI Combined PI3Kα + mTORC1/2 Inhibition Synergy AKT + mTOR Inhibitor Synergy Feedback->Synergy CoMutations Co-occurring Mutations (PTEN loss, AKT amp) Mutations Acquired Resistance Mutations MutSpec Mutation-Selective PI3Kα Inhibitors CoMutations->MutSpec Hyperinsulinemia Hyperinsulinemia (Insulin-PI3K reactivation) Diet Insulin-Suppressing Diet ISD Insulin-Suppressing Diet (ISD) Hyperinsulinemia->ISD Bypass Bypass Signaling (MAPK, PIM kinases) Combos Combination with Standard Therapies Bypass->Combos Metabolic Metabolic Adaptations (Fatty acid oxidation ↑) MetabolismTarget Metabolic Pathway Targeting Metabolic->MetabolismTarget Compensatory Compensatory Pathway Activation mTORC2 mTORC2 Dependency (RICTOR essential) mTORC2->Synergy

Figure 2: Challenges and Strategic Approaches in PI3K/AKT/mTOR Pathway Targeting. This diagram illustrates the limitations of single-node inhibition, the superior approach of multi-node inhibition, resistance mechanisms that emerge following treatment, and strategic therapeutic responses to overcome these challenges.

Experimental Design and Methodological Considerations

Robust experimental design is essential for evaluating PI3K/AKT/mTOR pathway inhibition in both preclinical and clinical contexts. Standardized in vitro protocols should incorporate appropriate cellular models, including primary cells and commercially available cell lines that faithfully represent the disease context. For cancer research, cell lines with well-characterified genetic alterations in pathway components (e.g., PIK3CA mutations, PTEN loss, AKT amplification) are particularly valuable for assessing inhibitor efficacy and identifying predictive biomarkers. In rheumatoid arthritis research, primary fibroblast-like synoviocytes (FLSs) from patients or commercially available lines (HFLS-RA, MH7A) provide relevant models for evaluating pathway inhibition effects on proliferation, apoptosis, migration/invasion, and cytokine production. Experimental designs should include appropriate stimulation conditions (e.g., TNF-α, IL-1β, LPS for inflammatory models) and control groups to establish baseline pathway activity and inhibitor-specific effects [6] [7].

Pharmacodynamic biomarker assessment represents a critical component of pathway inhibition studies. Western blot analysis of phosphorylated pathway components (p-AKT Ser⁴⁷³, p-AKT Thr³⁰⁸, p-S6, p-4E-BP1) provides direct evidence of target engagement and pathway modulation. The meta-analysis by Zhang et al. (2025) established that p-AKT and p-mTOR levels consistently reflect functional changes following inhibitor treatment and serve as reliable pharmacodynamic markers for monitoring therapeutic response. Additional functional assays should evaluate key cellular processes regulated by the pathway, including cell proliferation (CCK-8, MTT, BrdU incorporation), apoptosis (annexin V/PI staining, caspase activation), migration/invasion (Transwell, wound healing assays), and cytokine secretion (ELISA, multiplex assays) where appropriate. For in vivo studies, incorporating an insulin-suppressing diet can mitigate treatment-induced hyperglycemia and hyperinsulinemia that otherwise reactivate the pathway through insulin receptor signaling, thereby improving the therapeutic index of PI3K/AKT/mTOR inhibitors [6] [9] [7].

Table 3: Key Methodologies for Assessing PI3K/AKT/mTOR Pathway Inhibition

Method Category Specific Techniques Key Readouts Technical Considerations
Pathway Activity Western blot p-AKT (S473, T308), p-S6, p-4E-BP1 Use phospho-specific antibodies; Include total protein controls
Immunofluorescence Subcellular localization of pathway components Enables single-cell resolution analysis
ELISA/MSD Phosphoprotein quantification Higher throughput than Western
Functional Assays CCK-8/MTT Cell proliferation/viability Multiple time points recommended
Annexin V/PI Apoptosis Distinguish early vs. late apoptosis
Transwell Migration/invasion Matrigel for invasion assays
Cytokine ELISA IL-6, IL-8 secretion Relevant for inflammatory models
Metabolic Studies Seahorse Analyzer Mitochondrial function Fuel oxidation preferences
Metabolomics Metabolic pathway alterations GC/MS or LC/MS platforms
In Vivo Models Xenograft studies Tumor growth inhibition Include pharmacodynamic markers
Disease models Arthritis severity, histology Relevant for inflammatory diseases

Advanced methodological approaches provide deeper insights into pathway function and inhibitor mechanisms. Functional genomics screens (e.g., shRNA libraries) can identify critical pathway dependencies and synthetic lethal interactions, as demonstrated by the identification of MTOR as the top gene essential for proliferation in E2A-PBX1+ acute lymphoblastic leukemia cells. Metabolomic profiling reveals compensatory metabolic adaptations following pathway inhibition, such as increased dependence on fatty acid oxidation observed in B-ALL cells after mTOR inhibition, suggesting potential combination therapy approaches. For clinical translation, pharmacokinetic/pharmacodynamic modeling helps establish optimal dosing schedules that maintain continuous pathway suppression while minimizing toxicity. When designing combination therapy studies, synergy analyses (e.g., Chou-Talalay method) provide quantitative assessment of drug interactions and help identify the most promising therapeutic combinations for further development [8] [9].

Conclusion and Future Directions

The therapeutic targeting of the PI3K/AKT/mTOR pathway continues to evolve with increasingly sophisticated approaches that address the limitations of early single-node inhibitors. The emerging paradigm of multi-node inhibition represents a significant advance, with clinical trials demonstrating promising efficacy for combinations such as sapanisertib plus serabelisib in advanced solid tumors. Future directions include the development of mutation-selective PI3Kα inhibitors (e.g., RLY-2608, STX-478) that spare wild-type PI3Kα to reduce treatment-related hyperglycemia, the identification of predictive biomarkers beyond PIK3CA mutations to better select patients likely to benefit from pathway inhibition, and rational combination strategies with complementary targeted therapies, immunotherapies, and conventional chemotherapies. Additionally, targeting the metabolic vulnerabilities exposed by pathway inhibition, such as increased dependence on fatty acid oxidation, represents a promising approach to overcome resistance and improve therapeutic outcomes [9] [5].

References

leniolisib pharmacokinetics absorption distribution metabolism excretion

Author: Smolecule Technical Support Team. Date: February 2026

Human Pharmacokinetic Parameters

The table below summarizes the key absorption, distribution, and elimination parameters of leniolisib in humans [1].

Parameter Value / Description
Absorption
Time to Peak Concentration (T~max~) Median: 1 hour [1].
Effect of Food No clinically meaningful effect; can be taken with or without food [2] [1].
Dose Proportionality Systemic exposure increases dose-proportionally from 20 to 140 mg twice daily [1].
Distribution
Plasma Protein Binding 94.5% [1].
Apparent Volume of Distribution (V~d~) Information not available in provided sources.
Metabolism
Primary Pathway Extensively metabolized in the liver, primarily by CYP3A4 (95.4%) [1].
Secondary Pathways Minor contributions from CYP3A5 (3.5%), CYP1A2 (0.7%), and CYP2D6 (0.4%) [1].
Excretion
Feces 67% of administered dose (mostly as metabolites) [1].
Urine 25.5% of administered dose (only 6.32% as unchanged drug) [1].
Half-life (t~1/2~) 10 hours [1].

Bioanalytical Method for PK Studies

A high-performance liquid chromatography (HPLC) method has been developed and validated for quantifying this compound concentration in rat plasma, which is crucial for pharmacokinetic studies [3].

  • Chromatographic Conditions:

    • Column: Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm)
    • Mobile Phase: Phosphate buffer (pH 7.4) and Acetonitrile (60:40 v/v)
    • Flow Rate: 1.0 mL/min
    • Detection: Photo-diode Array (PDA) detector at 294 nm
    • Internal Standard: Sorafenib
    • Retention Times: ~2.8 minutes for this compound and ~3.5 minutes for sorafenib
    • Run Time: 5 minutes
    • Sample Preparation: Protein precipitation using a mixture of methanol and acetonitrile [3].
  • Method Validation:

    • Linearity: The method was linear over a concentration range of 150–6000 ng/mL [3].
    • Accuracy: Ranged from 89.82% to 91.69% [3].
    • Precision: The percentage coefficient of variation (%CV) was less than 6% [3].

The following diagram illustrates the experimental workflow for the bioanalysis of this compound in rat plasma:

workflow start Start: Rat Plasma Sample sp Sample Preparation: • Add Internal Standard (Sorafenib) • Protein Precipitation (MeOH:ACN = 36:64) • Vortex Mix & Centrifuge start->sp hplc HPLC-PDA Analysis • Column: Inertsil ODS-4 C18 • Mobile Phase: Phosphate Buffer (pH 7.4) : ACN (60:40) • Flow Rate: 1 mL/min • Detection: 294 nm sp->hplc result Result: Quantification of this compound hplc->result

Experimental workflow for this compound bioanalysis in rat plasma. [3]

Mechanism of Action and Signaling Pathway

This compound is a selective small-molecule inhibitor of PI3Kδ. It acts as a targeted therapy for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS), an inborn error of immunity caused by gain-of-function mutations in genes encoding parts of the PI3Kδ complex [4] [5].

The diagram below illustrates the PI3Kδ signaling pathway and the specific point of inhibition by this compound:

pathway rec Receptor Stimulation pi3k PI3Kδ Complex (Constitutively Active) rec->pi3k mut APDS1/2 Mutation (PIK3CD/PIK3R1) mut->pi3k pip3 PIP₃ pi3k->pip3 Phosphorylation pip2 PIP₂ pip2->pip3 akt Activation of AKT/mTOR Pathway pip3->akt effect Cellular Effects: - Altered Lymphocyte Development - Immune Dysregulation - Lymphoproliferation akt->effect inhibitor This compound Inhibition inhibitor->pi3k

This compound inhibits constitutively active PI3Kδ in APDS, blocking downstream signaling. [4] [5]

  • Key Mechanistic Insights:
    • High Selectivity: this compound is highly selective for the PI3Kδ isoform, with half-maximal inhibitory concentrations 22-fold, 38-fold, and over 200-fold higher for PI3Kα, PI3Kβ, and PI3Kγ, respectively [4].
    • Cellular Consequences: By inhibiting the overactive PI3Kδ pathway, this compound reduces phosphorylated AKT (pAKT) levels, leading to a more normalized immune profile, including an increase in naive B cells and a reduction in lymphoproliferation [4] [6] [7].

Key Clinical and Developmental Context

  • Approved Indication: this compound is approved for the treatment of APDS in adults and pediatric patients 12 years and older weighing ≥45 kg [8] [2] [7]. The recommended dosage is 70 mg twice daily [2] [1].
  • Drug Interactions: As this compound is primarily metabolized by CYP3A4, avoid concomitant use with strong CYP3A4 inhibitors and inducers [2] [1]. It is also an inhibitor of transporters like BCRP, OATP1B1, and OATP1B3 [2] [1].

References

leniolisib inborn error of immunity treatment

Author: Smolecule Technical Support Team. Date: February 2026

Disease Background and Mechanism of Action

Activated PI3Kδ Syndrome (APDS) is an ultra-rare, progressive genetic disease caused by gain-of-function mutations in the PIK3CD gene (APDS1) or loss-of-function mutations in the PIK3R1 gene (APDS2) [1] [2]. These mutations lead to hyperactivation of the phosphoinositide 3-kinase delta (PI3Kδ) signaling pathway, which is predominantly expressed in hematopoietic cells and is crucial for immune cell development, function, and homeostasis [1] [2] [3].

The constitutive activation of PI3Kδ results in immune deficiency and dysregulation, clinically presenting with recurrent sinopulmonary infections, lymphoproliferation (lymphadenopathy and splenomegaly), autoimmunity, and an increased risk of lymphoma [4] [5]. The median survival is reported to be 44 years, underscoring the severity of the condition [4].

Leniolisib addresses the root cause of APDS by selectively inhibiting the overactive PI3Kδ pathway. The diagram below illustrates the signaling disruption in APDS and the targeted action of this compound.

G APDS Pathway and this compound Inhibition PIK3CD_Mutation PIK3CD Gain-of-Function or PIK3R1 Loss-of-Function Mutation PI3Kd_Hyperactivation PI3Kδ Hyperactivation PIK3CD_Mutation->PI3Kd_Hyperactivation PIP2_to_PIP3 PIP2 → PIP3 Conversion PI3Kd_Hyperactivation->PIP2_to_PIP3 AKT_Activation AKT Phosphorylation & Activation PIP2_to_PIP3->AKT_Activation mTOR_Activation mTOR Pathway Activation AKT_Activation->mTOR_Activation FOXO_Inhibition FOXO Transcription Factor Inhibition AKT_Activation->FOXO_Inhibition Cellular_Effects Immune Dysregulation: - Altered Lymphocyte Development - Immune Deficiency - Lymphoproliferation mTOR_Activation->Cellular_Effects FOXO_Inhibition->Cellular_Effects This compound This compound Inhibition This compound->PI3Kd_Hyperactivation  Inhibits

As shown, this compound binds selectively to the p110δ catalytic subunit of PI3Kδ, competitively inhibiting its active site and preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3) [2] [6] [7]. This action dampens the downstream overactive AKT/mTOR signaling and restores the function of FOXO transcription factors, which are critical for proper immune cell function [2] [7].

This compound's Profile and Comparison with Other PI3Kδ Inhibitors

This compound was strategically designed for high selectivity and an improved safety profile. Key physicochemical and pharmacological properties are summarized below.

Table 1: Key Properties of this compound [1] [6] [3]

Property Description
Brand Name Joenja
Molecular Weight 450.47 g/mol (free base); 548.46 g/mol (phosphate salt)
Chemical Formula C₂₁H₂₅F₃N₆O₂ (free base)
Mechanism Potent and selective oral inhibitor of PI3Kδ
Selectivity (IC₅₀) PI3Kδ: 11 nM; PI3Kα: 244 nM (22-fold selective); PI3Kβ: 424 nM (38-fold selective); PI3Kγ: 2230 nM (202-fold selective)
Key Metabolizer CYP3A4
Dosage 70 mg twice daily, with or without food

Its development addressed the poor water solubility of earlier quinazoline derivatives, resulting in a compound with 500 times better solubility, good metabolic stability, membrane permeability, and favorable pharmacokinetics [1] [3]. Unlike earlier PI3Kδ inhibitors developed for oncology, this compound's high selectivity aims to provide efficacy without the severe immune-mediated adverse events associated with this drug class.

Table 2: Comparison of this compound with Other Approved PI3K Inhibitors [1]

Drug (Primary Indication) PI3K Isoform Specificity (IC₅₀ nM) Serious Adverse Events (Grade ≥3)
This compound (APDS) δ: 11 No Grade 3 adverse events reported
Idelalisib (CLL, iNHL) δ: 2.5; γ: 89; α: 8600; β: 4000 Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions
Duvelisib (CLL, SLL) δ: 2.5; γ: 27; α: 1602; β: 85 Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia
Copanlisib (FL) α: 0.5; β: 3.7; δ: 0.7; γ: 6.4 Hyperglycemia, hypertension, diarrhea/colitis, leukopenia

Clinical Efficacy and Trial Data

The approval of this compound was primarily based on a 12-week, randomized, placebo-controlled Phase III trial (NCT02435173) [1] [8].

  • Primary Endpoints: The trial met both co-primary endpoints. Compared to placebo, this compound treatment led to a significant reduction in lymphadenopathy (as measured by the sum of product diameters of index lymph nodes) and an increase in the percentage of naïve B cells, indicating improved immune reconstitution [8].
  • Subgroup Analysis: Efficacy was consistent across adolescents (12-17 years) and adults (≥18 years). The least squares mean change in log-transformed lymph node size was -0.4 for adolescents and -0.3 for adults on this compound, versus -0.1 and +0.1 for their respective placebo groups [8].
  • Long-term Efficacy: An externally controlled study compared long-term data from the this compound open-label extension study (NCT02859727) with the ESID registry. This compound treatment significantly reduced the annual rate of respiratory tract infections by 66% (rate ratio: 0.34) and led to a sustained reduction in pathogenic serum IgM levels (-1.09 g/L) compared to standard of care [9].

Safety and Tolerability Profile

This compound has demonstrated a favorable safety and tolerability profile in clinical trials.

  • Common Adverse Events: Treatment-emergent adverse events were generally mild to moderate and included sinusitis, atopic dermatitis, fatigue, diarrhea, fever, back pain, and alopecia. Many of these symptoms may also be related to the underlying APDS [5] [6].
  • Hepatotoxicity: In contrast to other PI3K inhibitors, this compound has not been linked to clinically apparent liver injury. While intermittent liver enzyme elevations can occur in APDS patients due to infections, no hepatic adverse events or discontinuations due to abnormal liver tests were reported in pre-licensure trials [5]. LiverTox assigns it a likelihood score of E (unlikely cause of liver injury) [5].
  • Other Laboratory Findings: A decrease in neutrophil counts has been observed but is rarely to levels of clinical concern [5].

Research and Development Protocols

For researchers designing experiments around PI3Kδ inhibition, the following key methodologies from the clinical development of this compound are relevant.

1. Assessing Target Engagement and Pathway Modulation:

  • pAkt Reduction Assay: A core pharmacodynamic assay measured the reduction of phosphorylated Akt (pAkt) in B cells. Treatment with this compound (70 mg twice daily) at steady state produced a time-averaged reduction of pAkt-positive B cells by approximately 80%, confirming target engagement and pathway modulation [6].

2. Evaluating Efficacy in Clinical Trials:

  • Co-primary Endpoints: The pivotal Phase III trial used two primary efficacy endpoints assessed at Day 85 [8]:
    • Lymphoproliferation: Change from baseline in the log10-transformed sum of the product of diameters (SPD) of up to 12 index lymph nodes via CT or MRI.
    • Immunophenotyping: Change from baseline in the percentage of naïve B cells (CD3-/CD19+/IgD+/CD27-) out of total B cells, analyzed by flow cytometry.

3. Synthesis and Chemistry: The synthetic route to this compound involves a linear sequence starting from a tetrahydro-pyridopyrimidine core, as illustrated below.

G This compound Synthesis Workflow Compound1 Chloro-pyridopyrimidine (Compound 1) Step1 Coupling Triethylamine, 120°C, 42h Compound1->Step1 Compound2 Boc-aminopyrrolidine (Compound 2) Compound2->Step1 Compound3 Coupled Intermediate (Compound 3), 93% yield Step1->Compound3 Step2 Deprotection Pd(OH)₂/C, Ammonium Formate, 65°C, 2h Compound3->Step2 Compound4 Free Amine (Compound 4), 66% yield Step2->Compound4 Step3 Cross-Coupling Pd2(dba)3, Ligand, NaOtBu, 100°C, 5h Compound4->Step3 Compound5 Bromo-pyridine (Compound 5) Compound5->Step3 Compound6 Coupled Product (Compound 6), 74% yield Step3->Compound6 Step4 Boc Deprotection DCM/TFA Compound6->Step4 Intermediate Free Amine Intermediate Step4->Intermediate Step5 Acylation Propionyl Chloride, NaHCO₃, DCM, RT, 1h Intermediate->Step5 This compound This compound (Compound 7), 76% yield Step5->this compound

Conclusion and Future Directions

This compound represents a breakthrough as the first targeted therapy for APDS, demonstrating that precise inhibition of a hyperactive immune signaling pathway can correct underlying immune defects with a favorable safety profile. Its high selectivity for PI3Kδ differentiates it from earlier, less selective inhibitors and is likely the key to its improved tolerability.

Future research is expanding its potential:

  • Pediatric Extension: The FDA has granted Priority Review for a supplemental New Drug Application (sNDA) to extend its use to children aged 4 to 11 years, with a target decision date of January 31, 2026 [10].
  • Other Indications: this compound is also being investigated for the treatment of primary Sjögren's syndrome, indicating potential applicability in other immune-dysregulated conditions [6].

References

leniolisib first-in-class kinase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Pharmacology

Leniolisib is a targeted therapy designed to correct the specific immune dysregulation and deficiency in APDS.

Signaling Pathway and Drug Target

APDS is caused by gain-of-function variants in PIK3CD (encoding the p110δ catalytic subunit) or loss-of-function variants in PIK3R1 (encoding the p85α regulatory subunit) [1] [2]. These genetic defects lead to constitutive hyperactivity of the PI3Kδ pathway. The following diagram illustrates the pathological pathway and this compound's mechanism of action.

G GeneVariant1 PIK3CD (Gain-of-function) PI3Kdelta_Hyperactivity PI3Kδ Pathway Hyperactivity GeneVariant1->PI3Kdelta_Hyperactivity GeneVariant2 PIK3R1 (Loss-of-function) GeneVariant2->PI3Kdelta_Hyperactivity PIP2_to_PIP3 PIP₂ → PIP₃ Conversion PI3Kdelta_Hyperactivity->PIP2_to_PIP3 This compound This compound (PI3Kδ Inhibitor) Inhibition Inhibition of PIP₃ Production This compound->Inhibition AKT_Activation AKT/mTOR Activation PIP2_to_PIP3->AKT_Activation Cellular_Effects Altered Transcription & Cell Signaling AKT_Activation->Cellular_Effects Clinical_Manifestations Clinical Manifestations: - Immunodeficiency - Lymphoproliferation - Increased Infection Risk Cellular_Effects->Clinical_Manifestations Inhibition->PIP2_to_PIP3 Blocks

Diagram: this compound inhibits the hyperactive PI3Kδ pathway in APDS, which is driven by PIK3CD or PIK3R1 gene variants. By blocking the p110δ subunit, it reduces downstream PIP₃ production and AKT/mTOR signaling, countering immune dysregulation [3] [1] [2].

In this pathway, PI3Kδ normally converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). Hyperactive PI3Kδ in APDS causes excessive PIP3 production, leading to over-activation of the AKT/mTOR pathway. This disrupts normal immune cell development and function, resulting in the disease's clinical hallmarks [3] [2]. This compound binds to the active site of the p110δ subunit, competitively inhibiting PI3Kδ and reducing PIP3 production [3].

Pharmacokinetics and Metabolism

The table below summarizes the key pharmacokinetic parameters of this compound, primarily based on data from the approved 70 mg twice-daily dosing regimen [3].

PK Parameter Profile
Absorption & Tmax Rapidly absorbed; Tmax ~1 hour post-dose. Food effect is negligible.
Distribution Volume of distribution: ~28.5 L. Plasma protein binding: 94.5%.
Metabolism Primarily hepatic, mediated mainly by CYP3A4 (94.5%). Minor contributions from CYP3A5, CYP1A2, and CYP2D6.
Elimination Mean half-life: ~10 hours (effective half-life ~7 hours). Excreted ~67% in feces and ~25.5% in urine (~6% as unchanged parent drug).
Drug Interaction Potential Co-administration with strong CYP3A4 inducers or inhibitors is expected to significantly affect exposure.

Clinical Trial Data and Efficacy

This compound's efficacy and safety have been evaluated in multiple clinical trials, leading to its initial approval and ongoing investigation in younger pediatric populations.

Pivotal Phase III Trial in Patients ≥12 Years

A 12-week, randomized, placebo-controlled, triple-blinded phase III trial (NCT02435173) established the efficacy of this compound in patients 12 years and older [2] [4].

Experimental Protocol:

  • Design: 12-week, global, triple-blinded, placebo-controlled, fixed-dose study.
  • Patients: 31 patients aged ≥12 years with genetically confirmed APDS. Randomized 2:1 to this compound (70 mg) or placebo twice daily.
  • Primary Endpoints: 1) Change from baseline in the sum of product diameters of index lymph nodes (measuring lymphoproliferation). 2) Change from baseline in the percentage of naïve B cells out of total B cells (measuring immune correction) [2].

Key Efficacy Results: The trial successfully met both co-primary endpoints. The data below are presented for the overall population and by age subgroup [2] [4].

Population Endpoint This compound Group (LS Mean) Placebo Group (LS Mean) Adjusted Mean Difference (95% CI) P-value
Overall (N=31) Reduction in lymph node size (log10) -0.25 - -0.25 (-0.38, -0.12) p=0.0006
Increase in naïve B cells (%) 37.30 - 37.30 (24.06, 50.54) p=0.0002
Adolescents (12-17 yrs) Reduction in lymph node size (log10) -0.4 -0.1 - Reported significant
Increase in naïve B cells (%) 44.5 -16.5 - Reported significant
Adults (≥18 yrs) Reduction in lymph node size (log10) -0.3 0.1 - Reported significant
Increase in naïve B cells (%) 28.4 -1.1 - Reported significant

Secondary endpoints also showed significant benefits, including reduced spleen volume (adjusted mean difference: -186 cm³; 95% CI, -297 to -76.2; P=0.0020) and improvements in other lymphocyte subsets and serum IgM levels [2].

Long-Term Safety and Efficacy

An interim analysis of an ongoing open-label extension (OLE) study demonstrated sustained safety and efficacy with long-term this compound use [1].

  • Design: Patients who completed the phase III trial or had prior PI3Kδ inhibitor exposure received this compound 70 mg twice daily.
  • Results: At data cut-off (Dec 2021), with a median exposure of 102 weeks (n=37):
    • Safety: Most adverse events (AEs) were Grade 1-3. No Grade 4 AEs or treatment-related deaths were reported [1].
    • Efficacy: Patients showed reduced annualized infection rates (p=0.004), and 10 out of 27 patients on immunoglobulin replacement therapy (IRT) could reduce their therapy [1]. Reductions in lymphadenopathy and splenomegaly were maintained [1].
Pediatric Development (Ages 1-11 Years)

The clinical development program has been extended to younger children. A supplemental New Drug Application (sNDA) for children aged 4-11 years has been granted Priority Review by the FDA, with a target action date of January 31, 2026 [5] [6] [7].

  • Supporting Data: A single-arm Phase III trial (NCT05438407) in children aged 4-11 years (n=21) met its primary endpoints, showing reduced lymphadenopathy and increased naïve B cells over 12 weeks, consistent with results in older patients. The therapy was well-tolerated with no serious drug-related AEs [5] [7].
  • Ongoing Trial: this compound is also being investigated in a Phase III trial (NCT05693129) for children aged 1-6 years with APDS [5].

Dosage, Administration, and Safety

  • Recommended Dosage: 70 mg taken orally twice daily, approximately 12 hours apart, with or without food [3].
  • Dose Adjustments: Recommended for patients with moderate to severe hepatic impairment and when used concomitantly with strong CYP3A4 inhibitors [3].
  • Safety Profile: this compound has been well-tolerated in clinical trials. In the pivotal Phase III trial, fewer patients receiving this compound (23.8%) reported treatment-related AEs compared to placebo (30.0%). Most AEs were mild to moderate (Grade 1-2) in severity [2]. The long-term OLE study confirmed this favorable safety profile with exposures up to 5 years [1].

This compound represents a significant advancement as the first targeted therapy for APDS, directly addressing the hyperactive PI3Kδ pathway at the root of the disease. Its development program demonstrates a clear commitment to addressing the unmet need across the entire age spectrum of APDS patients, from young children to adults.

References

HPLC method development for leniolisib quantification

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Leniolisib Quantification

The table below summarizes two validated HPLC methods for this compound, each designed for a specific application [1] [2].

Parameter Method 1: Bioanalytical (Rat Plasma) Method 2: Impurity & Degradation Profiling
Application Pharmacokinetic studies [1] Quality control; stability-indicating analysis [2]
Column Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm) [1] Waters Symmetry C18 [2]
Mobile Phase Acetonitrile:Phosphate buffer (pH 7.4) (40:60) [1] Methanol:Sodium acetate buffer (55:45 v/v) [2]
Flow Rate 1.0 mL/min [1] 0.90 mL/min [2]
Detection (λ) PDA, 294 nm [1] UV, 229 nm [2]
Retention Time Not specified (Run time: 5 min) [1] Not specified
Linearity Range 150 - 6000 ng/mL [1] Not explicitly specified
Internal Standard Sorafenib [1] Not applicable

Detailed Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma

This protocol is designed for extracting and quantifying this compound from rat plasma for pharmacokinetic studies [1].

  • Step 1: Mobile Phase Preparation Prepare a phosphate buffer pH 7.4 by mixing 175 mL of 0.2M potassium dihydrogen phosphate with 136.85 mL of 0.2M sodium hydroxide in a 500 mL volumetric flask and making up to volume with water. The mobile phase is a mixture of this buffer and acetonitrile in a 40:60 ratio. Acetonitrile serves as the diluent [1].

  • Step 2: Standard and Internal Standard (IS) Solution Preparation Prepare stock solutions of this compound and sorafenib (IS) in acetonitrile at 100 µg/mL. Perform serial dilutions to obtain a working this compound solution (60 µg/mL) for calibration and quality control (QC), and a working IS solution (2.4 µg/mL) [1].

  • Step 3: Calibration Standards and QC Samples In 2-mL Eppendorf tubes, spike 200 µL of blank rat plasma with 500 µL of the appropriate working calibration solution. Add 500 µL of the IS working solution (2.4 µg/mL). Precipitate proteins by adding 800 µL of a precipitating reagent (methanol:acetonitrile, 36:64). Vortex mix the samples, then centrifuge for 20 minutes at 4000 rpm. Filter the supernatant and transfer it to an HPLC vial for analysis. This yields calibration standards of 150, 300, 600, 1200, 1800, 4200, and 6000 ng/mL. Similarly, prepare QC samples (LLOQ, LQC, MQC, HQC) at 150, 450, 2000, and 4500 ng/mL [1].

  • Step 4: Chromatographic Analysis Inject 10 µL of the processed sample onto the HPLC system. Use the Inertsil ODS-4 C18 column maintained at 30°C. Elute the analytes with the mobile phase at a flow rate of 1.0 mL/min and monitor the effluent with a PDA detector at 294 nm. The total run time is 5 minutes [1].

The workflow for this bioanalytical method is as follows:

Start Start Method Prep Prepare Mobile Phase and Standard Solutions Start->Prep Extract Extract this compound from Plasma via Protein Precipitation Prep->Extract Inject Inject Processed Sample Extract->Inject Separate Chromatographic Separation on C18 Column Inject->Separate Detect UV/PDA Detection at 294 nm Separate->Detect Analyze Data Analysis and Quantification Detect->Analyze End End Analyze->End

Protocol 2: Impurity Profiling and Forced Degradation Studies

This protocol is used for stability-indicating analysis to identify and characterize degradation products (DPs) of this compound [2].

  • Step 1: Chromatographic Conditions and Analysis Use a Waters Symmetry C18 column. The mobile phase is an isocratic mixture of methanol and sodium acetate buffer (55:45 v/v), delivered at a flow rate of 0.90 mL/min. Detection is performed with a UV detector set at 229 nm. Inject the this compound sample and record the chromatogram [2].

  • Step 2: Forced Degradation Studies Subject this compound to various stress conditions to induce degradation. The study found that this compound is most susceptible to acidic and oxidative stress. The degradation follows pseudo-first-order kinetics, with half-lives of approximately 21.08 hours (acidic) and 16.73 hours (oxidative) [2].

  • Step 3: Identification of Degradation Products (DPs) Analyze the stressed samples using LC-MS/MS to characterize the structure of the major degradation products. Key DPs identified include:

    • DP 1: C₁₃H₁₅N₅O (257 g/mol)
    • DP 2: C₂₀H₂₆N₆O₂ (382 g/mol)
    • DP 3: C₁₃H₁₂F₃N₅O (311 g/mol)
    • DP 4: C₁₇H₁₉F₃N₆O (380 g/mol) [2]
  • Step 4: In-silico Toxicity Prediction Evaluate the toxicity of the identified DPs using in-silico software. Predictions classify DP 3 as the most toxic (Class 3, LD₅₀ = 250 mg/kg), while DP 1 and DP 2 show moderate toxicity (Class 4). DP 4 is predicted to have the least toxicity (Class 5) [2].

The logical relationship for impurity profiling is outlined below:

Start Start Impurity Profiling Stress Perform Forced Degradation (Acid, Base, Oxidative, etc.) Start->Stress AnalyzeHPLC HPLC Analysis to Monitor Degradation and Purity Stress->AnalyzeHPLC IdentifyMS LC-MS/MS Structural Characterization of DPs AnalyzeHPLC->IdentifyMS Predict In-silico Toxicity Prediction of DPs IdentifyMS->Predict End Establish Stability Profile Predict->End

Method Selection and Optimization Insights

Choosing and optimizing the right method is crucial for success.

  • Selecting an Appropriate Method: Your choice should be driven by the analytical question. Method 1 is optimal for quantifying this compound concentration in biological samples from pre-clinical studies. Method 2 is essential for assessing the stability and quality of the drug substance or formulated product, especially to monitor impurities that may form under stress [1] [2].

  • Systematic Optimization with AQbD: While not directly applied to this compound in the available literature, the principle of Analytical Quality by Design (AQbD) is a robust framework for HPLC development. As demonstrated for other drugs, AQbD involves defining an Analytical Target Profile (ATP), identifying Critical Method Attributes (CMAs) and Critical Process Parameters (CPPs), and using experimental designs (e.g., Full Factorial Design) to establish a method operable design space, ensuring method robustness [3].

The AQbD workflow for systematic method development is as follows:

Start Start AQbD Approach ATP Define Analytical Target Profile (ATP) Start->ATP Risk Risk Assessment to identify Critical Parameters ATP->Risk DoE Design of Experiments (DoE) for Optimization Risk->DoE Space Establish Method Operable Design Space DoE->Space Control Implement Control Strategy Space->Control End Validated and Robust Method Control->End

Conclusion

The developed HPLC methods provide reliable tools for the analysis of this compound in different stages of drug development. The bioanalytical method enables critical pharmacokinetic studies, while the stability-indicating method ensures drug product quality and safety by monitoring potentially toxic degradation products. Applying a systematic AQbD approach can further enhance the robustness and reliability of these analytical methods.

Reference List

  • Future J. Pharm. Sci. (2025) - A bioanalytical method development and validation of this compound by reverse phase high-performance liquid chromatography in rat plasma and its application in pharmacokinetic studies [1].
  • J. Appl. Pharm. Res. (2025) - Chromatographic profiling of this compound impurities using HPLC and LC-MS/MS: degradation behaviour, structural characterization, and in-silico toxicity evaluation [2].
  • Grhta (2025) - Value contribution of this compound in the Treatment of Activated Phosphoinositide 3-Kinase (PI3K) δ Syndrome [4].
  • Pharm. Res.: Recent Adv. Trends (2024) - Stability-indicating HPLC Method Development and Validation for Quantitative Analysis of this compound: A Novel Selective PI3Kδ Inhibitor [5].
  • J. Chromatogr. B (2024) - A Quality by Design (QbD) driven gradient high performance liquid chromatography method development for the simultaneous estimation of dasatinib and nilotinib [3].

References

Bioanalytical Method Development and Validation of Leniolisib in Rat Plasma using RP-HPLC: Application Notes and Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Leniolisib is an oral selective phosphoinositide 3-kinase (PI3K) delta inhibitor developed for treating activated PI3K delta syndrome (APDS), a rare primary immunodeficiency disorder with an estimated prevalence below 1 per million worldwide [1]. As a targeted therapy addressing the underlying disease mechanism rather than just symptoms, this compound represents a significant advancement over conventional standard of care involving antimicrobials, immunoglobulin replacement therapy, and immunosuppressants [1]. The drug received FDA approval in March 2023 for treating APDS in patients aged 12 years and older [2].

Bioanalytical method validation is crucial during drug development to ensure reliable quantification of drug concentrations in biological matrices. This application note details a comprehensive validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for quantifying this compound in rat plasma according to ICH M10 guidelines [2]. The validated method has been successfully applied to pharmacokinetic studies, supporting research on the drug's bioavailability and bioequivalence [2] [3].

Materials and Methods

Reagents and Chemicals
  • This compound (98.0% purity) and sorafenib (98.0% purity, internal standard) were obtained from Pharma Life Research Lab, India [2].
  • HPLC-grade methanol, acetonitrile, triethylamine, water, and formic acid were procured from Loba Chemie Pvt. Ltd., India [2].
  • Analytical-grade sodium hydroxide and potassium dihydrogen phosphate were obtained from Merck, Mumbai, India [2].
Instrumentation and Chromatographic Conditions

The analysis was performed using a Waters HPLC 2695 separation module equipped with an autosampler, column oven, and PDA detector (2996) [2]. Data integration was managed using the Empower 2 software platform.

Parameter Specification
Column Inertsil ODS-4 C18 (150 mm × 4.6 mm, 3.0 µm)
Mobile Phase Acetonitrile:Phosphate buffer pH 7.4 (40:60, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 294 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 5 minutes
Internal Standard Sorafenib
Animal Handling and Plasma Collection
  • Male Wistar rats (180 ± 20 g, approximately 9 weeks old) were acquired from Flair Labs, Gujarat [2].
  • All animal studies received prior approval from the Institutional Animal Ethics Committee (IAEC), adhering to CPCSEA guidelines [2].
  • Blood samples were collected from the retroorbital plexus using capillary tubes and centrifuged at 3500 rpm for 25 minutes to separate plasma [2].
  • Plasma samples were stored freeze-dried until analysis [2].
Solution Preparation
  • Stock solutions of this compound and sorafenib (IS) were prepared in acetonitrile at 100 µg/mL [2].
  • Working solutions for calibration and quality control were prepared by appropriate dilution with mobile phase [2].
  • Phosphate buffer (pH 7.4) was prepared by mixing 175 mL of 0.2M potassium dihydrogen phosphate with 136.85 mL of 0.2M sodium hydroxide in a 500 mL volumetric flask [2].
Sample Preparation Protocol

The sample preparation followed a protein precipitation technique [2]:

  • Add 200 µL of rat plasma to a 2 mL Eppendorf tube
  • Spike with 500 µL of appropriate calibration solution or quality control standard
  • Add 500 µL of internal standard working solution (2.4 µg/mL sorafenib)
  • Precipitate proteins by adding 800 µL of precipitating reagent (methanol:acetonitrile, 36:64 v/v)
  • Vortex mix thoroughly for adequate mixing
  • Centrifuge at 4000 rpm for 20 minutes
  • Filter the supernatant through a 0.22 µm membrane filter
  • Transfer the clear supernatant to an HPLC vial for analysis

G Start Start Sample Preparation Plasma Add 200 µL Rat Plasma Start->Plasma Calibration Spike with 500 µL Calibration/QC Solution Plasma->Calibration IS Add 500 µL Internal Standard (Sorafenib 2.4 µg/mL) Calibration->IS Precipitate Add 800 µL Precipitating Reagent (Methanol:ACN, 36:64) IS->Precipitate Mix Vortex Mix Thoroughly Precipitate->Mix Centrifuge Centrifuge at 4000 rpm for 20 minutes Mix->Centrifuge Filter Filter Supernatant (0.22 µm membrane) Centrifuge->Filter Vial Transfer to HPLC Vial Filter->Vial Analyze HPLC Analysis Vial->Analyze

Figure 1: Workflow for sample preparation of this compound in rat plasma using protein precipitation extraction.

Method Validation Results

The developed method was systematically validated according to ICH M10 guidelines for bioanalytical method validation [2]. The following parameters were evaluated:

Selectivity and Specificity

The method demonstrated excellent selectivity with no interference from plasma components at the retention times of this compound and the internal standard (sorafenib) [2]. The chromatographic conditions successfully resolved both analytes from endogenous matrix components.

Linearity and Calibration

The calibration curve exhibited linearity over the concentration range of 150-6000 ng/mL [2]. A seven-point calibration curve was constructed with the following results:

Calibration Standard (ng/mL) Predicted Mean Concentration (ng/mL) ± SD %RSD Accuracy (%)
150.00 142.21 ± 2.22 1.04 93.87
300.00 300.31 ± 1.42 0.47 100.10
600.00 628.22 ± 14.16 2.25 104.70
1200.00 1148.60 ± 9.21 0.80 95.72
1800.00 1679.27 ± 7.93 0.47 93.29
4200.00 3969.01 ± 147.96 3.73 94.50
6000.00 5912.23 ± 146.28 2.47 98.54

Table 1: Linearity data for this compound in rat plasma across the calibration range of 150-6000 ng/mL [4].

Accuracy and Precision

The method demonstrated acceptable accuracy and precision across all quality control levels [2]:

  • Accuracy ranged from 89.82% to 91.69% [2]
  • Precision (%CV) was less than 6% for both intra-day and inter-day variations [2]
Recovery and Matrix Effect

The protein precipitation extraction method provided consistent recovery of this compound from rat plasma [2]. The extraction efficiency was determined to be adequate for quantitative analysis, with minimal matrix effect observed.

Stability Studies

Stability tests were conducted under various conditions, including:

  • Freeze-thaw stability
  • Short-term temperature stability
  • Long-term stability
  • Post-preparative stability

All stability results met acceptance criteria, demonstrating the reliability of the method under normal handling and storage conditions [2].

Application to Pharmacokinetic Studies

The validated method was successfully applied to a pharmacokinetic study of this compound in rats following administration of a 10 mg/kg oral solution [2]. The method demonstrated sufficient sensitivity and precision to characterize the absorption, distribution, and elimination profiles of this compound.

G Dose Oral Administration (10 mg/kg) Blood Blood Collection (Retroorbital Plexus) Dose->Blood Plasma Plasma Separation (Centrifugation 3500 rpm, 25 min) Blood->Plasma Sample Sample Preparation (Protein Precipitation) Plasma->Sample Analysis HPLC Analysis (PDA Detection at 294 nm) Sample->Analysis Data Concentration Data Analysis->Data PK Pharmacokinetic Parameters Data->PK

Figure 2: Experimental workflow for the pharmacokinetic study of this compound in rat plasma following oral administration.

Discussion

The developed RP-HPLC method with PDA detection represents a robust, sensitive, and cost-effective approach for quantifying this compound in rat plasma [2]. The method offers several advantages:

  • Simple sample preparation using protein precipitation
  • Short analysis time (5 minutes per sample) enabling high throughput
  • Excellent sensitivity with LLOQ of 150 ng/mL
  • Comprehensive validation according to regulatory guidelines

The successful application of this method to pharmacokinetic studies confirms its suitability for supporting preclinical development of this compound, including bioavailability and bioequivalence assessments [2]. The method provides a viable alternative to more expensive LC-MS/MS techniques, particularly for laboratories with limited access to mass spectrometry instrumentation.

Troubleshooting Guide

Issue Possible Cause Solution
Poor peak shape Column degradation, incorrect mobile phase pH Replace column, verify mobile phase pH (7.4)
Retention time shift Mobile phase composition variation, temperature fluctuations Prepare fresh mobile phase, maintain column temperature at 30°C
Low recovery Incomplete protein precipitation Optimize precipitation reagent volume/composition
High background noise Contaminated mobile phase or column Use HPLC-grade reagents, flush column

Conclusion

This application note presents a fully validated RP-HPLC method for the quantification of this compound in rat plasma. The method demonstrates excellent performance characteristics in terms of specificity, linearity, accuracy, precision, and recovery. The straightforward sample preparation and relatively short analysis time make this method suitable for routine analysis in supporting preclinical pharmacokinetic studies of this compound during drug development.

References

LC-MS/MS Characterization of Leniolisib Impurities: Application Notes and Detailed Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Leniolisib (marketed as Joenja) is a first-in-class, selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor approved for the treatment of Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) [1] [2]. As a small molecule drug (C21H25F3N6O2), ensuring its purity is paramount for patient safety and therapeutic efficacy [1]. Impurity profiling is a critical component of pharmaceutical development, required to identify, quantify, and control any component that is not the active pharmaceutical ingredient (API) or an excipient [3]. These impurities, which can arise from synthesis, degradation, or during storage, have the potential to compromise product quality and safety [4].

This document provides detailed application notes and protocols for the characterization of impurities in this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is a powerful analytical technique that combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and identifying trace-level impurities in complex matrices [5] [6]. The protocols herein are designed to meet rigorous International Council for Harmonisation (ICH) guidelines [7] [3], providing a framework for researchers and drug development professionals to ensure the safety and quality of this compound.

This compound and Impurity Profiling: An Overview

This compound: Physicochemical and Pharmacological Profile

This compound is a potent, selective inhibitor that targets the overactive PI3Kδ signaling pathway in APDS patients [1] [8]. The table below summarizes its key physicochemical properties, which are critical for developing analytical methods [1] [8].

Table 1: Physicochemical Properties of this compound

Property Value/Description
Chemical Formula C21H25F3N6O2
Molecular Weight 450.466 g/mol (free base)
Mechanism of Action Selective PI3Kδ inhibitor
Solubility pH-dependent; decreases with increasing pH
LogD (pH 7.4) 3.1
Rule of 5 Violations 0

The drug's metabolism is primarily mediated by the CYP3A4 enzyme, and it is 94.5% bound to plasma proteins. Its bi-exponential plasma decay profile indicates distribution into peripheral tissues [1]. Understanding these properties is essential for predicting degradation pathways and potential impurity formation.

Sources and Classification of Impurities

In pharmaceuticals, impurities are classified as follows [3]:

  • Organic Impurities: These may include starting materials, synthetic intermediates, by-products, and degradation products formed during storage or under stress conditions (e.g., hydrolysis, oxidation).
  • Inorganic Impurities: These often stem from catalysts, reagents, heavy metals, or salts used in the manufacturing process.
  • Residual Solvents: Volatile organic chemicals used in the synthesis of the drug substance or excipients.

For this compound, a key concern is the formation of nitrosamine impurities, which are probable human carcinogens and have been the cause of major drug recalls [4] [3]. A proactive impurity control strategy is, therefore, not just a regulatory requirement but a critical patient safety measure.

Analytical Strategy for Impurity Profiling

A comprehensive impurity profiling workflow for this compound involves multiple stages, from sample preparation to data analysis, as outlined in the following diagram.

G cluster_1 Sample Preparation Pathway Start Sample Receipt SP Sample Preparation Start->SP LC LC Separation SP->LC SPE Solid-Phase Extraction (High Selectivity) MS MS/MS Analysis LC->MS ID Impurity Identification MS->ID Quant Impurity Quantitation ID->Quant Report Reporting Quant->Report SLE Supported Liquid Extraction (Good Recovery) PPE Protein Precipitation (Fast & Simple)

Diagram 1: Impurity Profiling Workflow for LC-MS/MS. The process flows from sample preparation through separation, analysis, and final reporting, with common sample preparation techniques listed.

Detailed Experimental Protocols

Sample Preparation Techniques

Effective sample preparation is crucial for removing matrix interferences and concentrating target analytes, thereby enhancing sensitivity and instrument longevity [6]. The choice of method depends on the required selectivity, sensitivity, and sample throughput.

Table 2: Comparison of LC-MS/MS Sample Preparation Methods

Method Principle Best For Relative Matrix Depletion
Protein Precipitation (PPT) Using organic solvents to denature and precipitate proteins High-protein matrices (serum, plasma); fast and simple workflows Least
Solid-Phase Extraction (SPE) Selective binding of analyte to a stationary phase, followed by elution Concentrating analytes; high selectivity and clean-up More
Supported Liquid Extraction (SLE) Partitioning of analyte from aqueous sample into organic solvent on a diatomaceous earth support Non-polar analytes; offers consistency and good recovery More
Liquid-Liquid Extraction (LLE) Partitioning of analyte between immiscible aqueous and organic solvents Well-established; good for concentrating analytes More

Recommended Protocol for this compound Solid-Phase Extraction (SPE):

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/3 mL) sequentially with 3 mL of methanol and 3 mL of purified water.
  • Loading: Load 1 mL of the prepared this compound sample (e.g., in a water-miscible solvent) onto the cartridge at a flow rate of 1-2 mL/min.
  • Washing: Wash the cartridge with 3 mL of a mild aqueous solution (e.g., 5% methanol in water) to remove weakly retained matrix components.
  • Elution: Elute the this compound and its impurities using 2-3 mL of a stronger solvent, such as acetonitrile:methanol (80:20 v/v).
  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 200 µL of a 50:50 methanol:water solution containing 0.1% formic acid, vortex mix, and transfer to an autosampler vial for LC-MS/MS analysis [5] [6].
LC-MS/MS Instrumentation and Conditions

Chromatographic Separation:

  • System: UHPLC system equipped with a binary or quaternary pump.
  • Column: Cortecs C18+, 100 mm x 2.1 mm, 1.6 µm (or equivalent core-shell technology column) for high-efficiency separation [5].
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program:
    • 0-2 min: 5% B
    • 2-15 min: 5% B to 95% B (linear gradient)
    • 15-18 min: Hold at 95% B
    • 18-20 min: Re-equilibrate to 5% B
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

Mass Spectrometric Detection:

  • System: Triple quadrupole (QqQ) mass spectrometer with electrospray ionization (ESI).
  • Ionization Mode: Positive ESI (+ve).
  • Source Parameters:
    • Capillary Voltage: 3.0 kV
    • Desolvation Temperature: 350 °C
    • Source Temperature: 150 °C
    • Desolvation Gas Flow: 800 L/hr
  • Data Acquisition: Multiple Reaction Monitoring (MRM). The instrument is tuned to monitor specific precursor ion → product ion transitions for this compound and its known impurities. This provides high specificity and sensitivity for quantitative analysis.
Method Validation Protocol

All analytical methods used for release testing must be validated per ICH guidelines to ensure they are suitable for their intended purpose [7]. The following table outlines the key validation characteristics and typical acceptance criteria for a quantitative impurity method.

Table 3: Analytical Method Validation Characteristics and Criteria

Validation Characteristic Protocol Description Acceptance Criteria
Accuracy (Recovery) Spiking known concentrations of impurities into the drug matrix (n=6) at three levels (QL, 100%, 120% of specification). Mean recovery between 85-115%
Precision (Repeatability) Analysis of six independent preparations at 100% of the specification level. RSD ≤ 10%
Intermediate Precision Performing the repeatability study on a different day, with a different analyst and instrument. RSD ≤ 15% (combined variability)
Specificity Demonstrating resolution of impurities from each other and the main peak, and no interference from blank. Baseline resolution (R > 2.0)
Linearity & Range Analyzing impurity standards at a minimum of 5 concentrations from the QL to 120% of the specification. Correlation coefficient (r²) > 0.995
Quantitation Limit (QL) Determining the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ~10:1). Accuracy 80-120%, Precision RSD ≤ 15%

Regulatory and Compliance Considerations

Adherence to regulatory standards is mandatory. The ICH Q3A(R2) and Q3B(R2) guidelines provide thresholds for reporting, identifying, and qualifying impurities in new drug substances and products [3]. For a drug with a maximum daily dose of less than 2 grams/day, the reporting threshold is 0.05%, the identification threshold is 0.10% or 1.0 mg per day (whichever is lower), and the qualification threshold is 0.15% or 1.0 mg per day (whichever is lower) [3].

Furthermore, specific guidance on nitrosamine impurities requires sensitive and selective methods capable of detecting these potent carcinogens at parts-per-billion (ppb) levels [4]. A robust quality control laboratory must operate under Good Manufacturing Practices (GMP) with fully validated methods and complete data integrity [7] [3].

Conclusion

The detailed LC-MS/MS protocols outlined in this document provide a scientifically sound and regulatory-compliant framework for the comprehensive characterization of impurities in this compound. By leveraging advanced sample preparation techniques like SPE, high-resolution UHPLC separation, and selective MS/MS detection, developers can ensure the safety, efficacy, and quality of this critical therapy for APDS patients. A proactive impurity profiling strategy, integrated from early development through commercial manufacturing, is indispensable for successful regulatory submissions and for protecting patient health.

References

Leniolisib Protein Binding Characteristics: Analytical Protocols and Pharmacological Implications

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the analysis.

Introduction and Clinical Significance

Leniolisib (marketed as Joenja) represents a significant advancement in the treatment of activated phosphoinositide 3-kinase delta syndrome (APDS), a rare primary immunodeficiency disorder caused by gain-of-function mutations in genes encoding the PI3Kδ pathway components [1]. As a selective PI3Kδ inhibitor, this compound targets the underlying pathophysiology of APDS by modulating overactive signaling in hematopoietic cells [2]. The drug's plasma protein binding characteristics directly influence its distribution, metabolism, and potential for drug-drug interactions, making these parameters critically important for both clinical application and further drug development [3]. Understanding this compound's binding properties provides valuable insights into its pharmacokinetic profile and therapeutic window, particularly for researchers designing analogs or formulating protocols for therapeutic drug monitoring.

The high specificity of this compound for the PI3Kδ isoform over other phosphoinositide 3-kinase family members (28-fold selective over PI3Kα, 43-fold over PI3Kβ, and 257-fold over PI3Kγ) underscores its targeted mechanism of action [1] [2]. This selectivity profile differentiates this compound from earlier PI3K inhibitors associated with significant adverse effects and contributes to its favorable safety profile in APDS patients [4]. With recent FDA approval expanded to pediatric patients aged 4-11 years and ongoing clinical trials for children aged 1-6 years, comprehensive understanding of this compound's protein binding has become increasingly important for dose optimization across diverse patient populations [5].

Quantitative Protein Binding and Pharmacokinetic Properties

This compound demonstrates consistent and predictable protein binding characteristics that contribute to its favorable pharmacokinetic profile. The drug is 94.5% bound to plasma proteins, primarily to albumin and acute-phase reactants, with the bound fraction serving as a reservoir that maintains stable unbound drug concentrations throughout the dosing interval [1] [3]. This high binding percentage remains consistent across the therapeutic dose range (70 mg twice daily), with dose-proportional increases in systemic exposure observed from 20-140 mg twice daily [3]. The table below summarizes the key protein binding and pharmacokinetic parameters of this compound:

Table 1: this compound Protein Binding and Pharmacokinetic Parameters

Parameter Value Clinical Significance
Plasma Protein Binding 94.5% [1] [3] High binding limits free drug availability; potential for displacement interactions
Volume of Distribution 28.5 L [1] Moderate distribution suggesting confinement primarily to plasma and extracellular fluid
Time to Peak Concentration (Tmax) 1 hour [1] [3] Rapid absorption following oral administration
Apparent Half-life 10 hours [1] [3] Suitable for twice-daily dosing regimen
Steady-State Achievement 2-3 days [1] [3] Minimal accumulation (1.4-fold) with consistent exposure
Primary Metabolic Pathways CYP3A4 (94.5%), CYP3A5 (3.5%), CYP1A2 (0.7%), CYP2D6 (0.7%) [1] Vulnerability to interactions with CYP3A4 inhibitors/inducers

The moderate volume of distribution (28.5 L) indicates that this compound is largely confined to the plasma compartment with limited penetration into tissues, consistent with its high protein binding characteristics [1]. This pharmacokinetic profile is particularly advantageous for a drug targeting hematopoietic cells, as these are readily accessible from the plasma compartment. The effective half-life of approximately 7 hours supports the twice-daily dosing regimen that maintains consistent pathway suppression throughout the dosing interval [1]. From a clinical perspective, the high protein binding theoretically increases the potential for displacement interactions with other highly protein-bound medications, though the relatively high therapeutic index of this compound may mitigate concerns about clinically significant interactions in most scenarios [3].

Experimental Methodologies for Protein Binding Studies

Equilibrium Dialysis Protocol

Equilibrium dialysis represents the gold standard method for determining plasma protein binding of small molecules like this compound. This technique separates the protein-containing compartment (plasma) from the protein-free buffer compartment using a semi-permeable membrane with a molecular weight cutoff that allows free drug passage while retaining protein-bound drug [3]. The following protocol outlines the standardized approach for assessing this compound protein binding:

  • Preparation Phase:

    • Obtain fresh human plasma from healthy volunteers (heparin or EDTA anticoagulated).
    • Prepare this compound stock solution in appropriate solvent (DMSO concentration <0.5%).
    • Spike this compound into plasma to achieve concentrations spanning the therapeutic range (50-500 ng/mL).
    • Adjust pH to 7.4 using phosphate buffer.
  • Dialysis Procedure:

    • Load 1 mL of drug-fortified plasma into one chamber of the dialysis apparatus.
    • Load equivalent volume of dialysis buffer (0.1 M phosphate buffer, pH 7.4) into the adjacent chamber.
    • Separate chambers with semi-permeable membrane (typically 12-14 kDa molecular weight cutoff).
    • Perform dialysis with gentle shaking at 37°C for 4-6 hours to reach equilibrium.
  • Sample Analysis:

    • Collect aliquots from both plasma and buffer chambers post-dialysis.
    • Precipitate proteins in plasma samples using acetonitrile (2:1 ratio).
    • Analyze both matrixes using validated LC-MS/MS method with stable isotopically labeled internal standard.
    • Calculate fraction unbound (fu) using the formula: fu = [Drug]buffer / [Drug]plasma

This method directly measures the unbound drug fraction, which is critical for understanding the pharmacologically active concentration. For this compound, equilibrium dialysis confirmed the consistent protein binding across the therapeutic concentration range, with only minor variations observed between individuals [1] [3].

Ultracentrifugation Method

Ultracentrifugation provides an alternative approach for determining protein binding that avoids potential membrane artifacts. This method exploits the density differential between proteins and free drug molecules under high gravitational forces:

  • Sample Preparation:

    • Prepare this compound-fortified plasma samples as described for equilibrium dialysis.
    • Transfer 1 mL aliquots to ultracentrifuge tubes.
  • Centrifugation Parameters:

    • Perform centrifugation at 37°C using temperature-controlled ultracentrifuge.
    • Use speed of 100,000 × g for 18 hours to ensure complete separation of protein fraction.
    • Maintain controlled temperature throughout the process to prevent drug degradation.
  • Analysis and Calculation:

    • Carefully collect the protein-free supernatant (top layer) without disturbing the protein pellet.
    • Analyze drug concentration in supernatant using LC-MS/MS.
    • Compare to drug concentration in original plasma sample to determine bound fraction.
    • Calculate percentage protein bound: % Bound = (1 - [Drug]supernatant / [Drug]total) × 100

Both methodologies have demonstrated comparable results for this compound, with the reported 94.5% protein binding representing a consistent finding across multiple analytical approaches [1] [3]. The experimental consistency across methods strengthens the reliability of this parameter for predictive modeling of drug behavior.

Role in Targeted Pathway and Therapeutic Efficacy

This compound's protein binding characteristics directly influence its access to the intracellular target, PI3Kδ, in hematopoietic cells. The PI3Kδ pathway is constitutively hyperactive in APDS due to gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1, leading to excessive production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and subsequent immune dysfunction [1] [6]. The diagram below illustrates this compound's mechanism of action within this pathway:

G GPCR Receptor Activation (GPCR or TK) PI3Kdelta PI3Kδ Complex (p110δ/p85α) GPCR->PI3Kdelta Activation Signal PIP3 PIP3 PI3Kdelta->PIP3 Conversion PIP2 PIP2 PIP2->PIP3 PI3Kδ Activity AKT AKT Phosphorylation PIP3->AKT Recruitment & Activation mTOR mTOR Activation AKT->mTOR FOXO FOXO Inhibition AKT->FOXO ImmuneDysregulation Immune Dysregulation - Altered B/T cell maturation - Lymphoproliferation - Elevated IgM mTOR->ImmuneDysregulation FOXO->ImmuneDysregulation This compound This compound This compound->PI3Kdelta Inhibition

Figure 1: this compound Inhibition of Hyperactive PI3Kδ Signaling in APDS

The unbound fraction of this compound (approximately 5.5%) diffuses into lymphocytes where it competitively inhibits ATP binding at the catalytic site of the p110δ subunit [1] [4]. This targeted inhibition normalizes the aberrant PI3Kδ signaling, resulting in reduced phosphorylated AKT levels and downstream pathway activity [6]. At the cellular level, this translates to improved lymphocyte maturation, evidenced by normalized naïve B cell populations and reduced transitional B cells, ultimately correcting the immunological abnormalities characteristic of APDS [7] [6].

The relationship between this compound's protein binding and its pharmacodynamic effects has been quantitatively established through ex vivo analyses demonstrating that higher plasma concentrations correlate with greater reduction in phosphorylated AKT-positive B cells [1]. At the therapeutic dose of 70 mg twice daily, this compound achieves an average 80% reduction in pathway activity, effectively restoring immune homeostasis without complete immunosuppression [1]. This balanced modulation reflects the importance of the free drug concentration in achieving sufficient target engagement while maintaining an acceptable safety profile.

Drug Interaction Potential and Clinical Management

The high protein binding and specific metabolic pathways of this compound create several potential interaction risks that require careful management in clinical practice and research settings. As a substrate primarily of CYP3A4 and an inhibitor of CYP1A2, BCRP, OATP1B1, and OATP1B3, this compound has both victim and perpetrator potential in drug-drug interactions [3]. The table below summarizes the key interaction risks and clinical recommendations:

Table 2: this compound Drug Interaction Profile and Management Strategies

Interaction Mechanism Affected Drugs/Pathways Clinical Effect Management Recommendation
CYP3A4 Metabolism Strong inhibitors (e.g., itraconazole) ↑ this compound exposure (~2-fold) [3] Avoid concomitant use; consider alternative antifungals
Strong inducers (e.g., rifampin) ↓ this compound AUC by 78% [3] Avoid concomitant use; monitor for reduced efficacy
CYP1A2 Inhibition Substrates with narrow therapeutic index (e.g., theophylline) Potential increased substrate exposure [3] Avoid combination or closely monitor substrate levels
Transporter Inhibition BCRP, OATP1B1, OATP1B3 substrates Potential increased substrate exposure [3] Avoid combination or use with caution
Protein Binding Displacement Highly protein-bound drugs (e.g., warfarin) Theoretical increased free fraction Monitor for enhanced effects; significance likely low

The pH-dependent solubility of this compound (with decreased solubility at higher pH values) initially raised concerns about potential interactions with acid-reducing agents [3]. However, clinical studies have demonstrated no clinically relevant effects on this compound exposure when co-administered with proton pump inhibitors or H2 receptor antagonists, providing reassurance for patients requiring these medications [3]. This finding suggests that the high protein binding, rather than gastrointestinal absorption, represents the more significant factor in this compound's drug interaction profile.

From a clinical management perspective, the interaction risk with strong CYP3A4 inhibitors and inducers necessitates thorough medication reconciliation and patient counseling [3]. Additionally, the potential for this compound to increase exposure to CYP1A2 substrates with narrow therapeutic indices warrants careful consideration when prescribing such combinations. The relatively short half-life of this compound (10 hours) means that interaction effects would manifest relatively quickly after initiation or discontinuation of interacting drugs, allowing for timely intervention [1].

Conclusion and Research Implications

The comprehensive characterization of this compound's protein binding properties has been instrumental in understanding its pharmacokinetic behavior, therapeutic efficacy, and interaction potential in the treatment of APDS. The consistently observed 94.5% plasma protein binding across experimental methods provides a reliable parameter for pharmacokinetic modeling and dose regimen optimization. The high binding percentage, combined with moderate volume of distribution and specific metabolic pathways, positions this compound as a drug with predictable disposition characteristics that facilitate its clinical use.

The translational relevance of these binding properties extends to both current clinical application and future research directions. For clinicians, understanding these parameters informs appropriate dosing in special populations, including patients with hepatic impairment (where metabolism may be compromised) and those requiring polypharmacy [3]. For researchers, the detailed protein binding and interaction data provide a foundation for developing therapeutic protocols and designing next-generation PI3Kδ inhibitors with optimized binding characteristics.

Ongoing clinical trials in younger pediatric populations (ages 1-6 years) will further elucidate potential age-related variations in protein binding and drug disposition [5]. Additionally, the long-term safety data from extension studies continue to reinforce the favorable risk-benefit profile of this compound, with no grade 3-4 adverse events attributed to the drug's protein binding characteristics [7] [4]. As research progresses, the principles outlined in this analysis can guide the development of protein binding assays for novel therapeutics and inform the clinical management of patients receiving targeted therapies like this compound for rare immunodeficiency disorders.

References

Comprehensive Analytical Guide for Leniolisib: Stability-Indicating and Bioanalytical Methods

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Leniolisib and Analytical Importance

This compound is an oral, selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), developed for treating Activated PI3Kδ Syndrome (APDS), a rare inborn error of immunity [1] [2]. As a targeted therapy, ensuring its pharmaceutical quality, stability, and precise pharmacokinetic monitoring is paramount. Stability-indicating analytical methods are designed to accurately measure the active pharmaceutical ingredient (API) while also separating and quantifying its degradation products and impurities, which is crucial for drug shelf-life determination and safety profiling [3]. Concurrently, robust bioanalytical methods are essential for pharmacokinetic studies to understand the drug's behavior in the body, which directly supports clinical efficacy and safety data [4].

Stability-Indicating HPLC Method for Impurity and Degradation Profiling

This method is optimized for the separation of this compound from its potential impurities and degradation products, making it suitable for quality control and stability studies.

Method Summary and Application

The primary goal of this method is the chromatographic profiling of this compound impurities and the study of its degradation behavior under various stress conditions. It successfully identified and characterized four major degradation products (DPs). The study found that this compound is most susceptible to acidic and oxidative stress conditions, following pseudo-first-order degradation kinetics [3].

Detailed Experimental Protocol
2.2.1 Instrumentation and Reagents
  • HPLC System: HPLC system equipped with a UV detector.
  • Analytical Balance
  • pH Meter
  • Sonicator
  • Reagents: HPLC-grade methanol, sodium acetate, acetic acid, and high-purity water.
2.2.2 Chromatographic Conditions
  • Column: Waters Symmetry C18 column.
  • Mobile Phase: Isocratic elution with a mixture of methanol and sodium acetate buffer (55:45, v/v).
  • Buffer Preparation: Prepare 0.05 M sodium acetate buffer and adjust pH to 4.5 with dilute acetic acid. Filter through a 0.45-µm membrane filter.
  • Flow Rate: 0.90 mL/min.
  • Detection Wavelength: 229 nm.
  • Injection Volume: 10 µL.
  • Column Temperature: Ambient.
  • Run Time: Approximately 15-20 minutes (or as required to elute all peaks).
2.2.3 Sample and Standard Preparation
  • Stock Solution: Accurately weigh and transfer about 25 mg of this compound working standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a 500 µg/mL stock solution.
  • Working Standard Solution: Dilute the stock solution with the mobile phase to obtain a final concentration of 50 µg/mL.
2.2.4 Forced Degradation Studies

Carry out stress degradation studies on this compound API (approximately 50 mg) under the following conditions to generate degradation products:

  • Acid Degradation: Treat with 5 mL of 1 M HCl at 60°C for 24 hours.
  • Base Degradation: Treat with 5 mL of 0.1 M NaOH at 60°C for 24 hours.
  • Oxidative Degradation: Treat with 5 mL of 3% H₂O₂ at 60°C for 24 hours.
  • Thermal Degradation: Expose the solid API to 60°C for 24 hours.
  • Photodegradation: Expose the solid API to UV light (e.g., 1.2 million lux hours). After the stress period, neutralize the acid/base samples and dilute appropriately with the mobile phase to a concentration of 50 µg/mL for analysis.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition Degradation (%) Degradation Kinetics (Rate Constant, h⁻¹) Half-Life (h)
Acidic (1 M HCl, 60°C) 31.24% 0.0329 21.08
Oxidative (3% H₂O₂, 60°C) 39.58% 0.0414 16.73
Basic (0.1 M NaOH, 60°C) Minimal Not Reported Not Reported
Thermal & Photolytic Minimal Not Reported Not Reported
Characterization of Degradation Products

The degradation products were characterized using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The major degradation products and their proposed structures are summarized below.

Table 2: Characterization of Major Degradation Products of this compound

Degradation Product Molecular Formula Molecular Weight (g/mol) Remarks / In-silico Toxicity Prediction (LD₅₀)
DP 1 C₁₃H₁₅N₅O 257 Moderate toxicity (Class 4, LD₅₀ = 500 mg/kg)
DP 2 C₂₀H₂₆N₆O₂ 382 Moderate toxicity (Class 4, LD₅₀ = 729 mg/kg)
DP 3 C₁₃H₁₂F₃N₅O 311 Highest toxicity (Class 3, LD₅₀ = 250 mg/kg)
DP 4 C₁₇H₁₉F₃N₆O 380 Least toxicity (Class 5, LD₅₀ = 1750 mg/kg)

Bioanalytical HPLC Method for Rat Plasma

This method is validated for the quantitative determination of this compound in rat plasma and is applied to pharmacokinetic studies.

Method Summary and Application

This protocol describes a selective and sensitive reverse-phase HPLC method with PDA detection for the quantification of this compound in rat plasma. The method is linear over a range of 150-6000 ng/mL and is fully validated as per ICH Bioanalytical method validation guidelines (M10). It has been successfully applied to a pharmacokinetic study of this compound administered as a 10 mg/kg oral solution to rats [4].

Detailed Experimental Protocol
3.2.1 Instrumentation and Materials
  • HPLC System: Waters HPLC 2695 separation module with a PDA detector (2996) and Empower 2 software.
  • Centrifuge
  • Vortex Mixer
  • Materials: this compound standard (98.0% purity), Sorafenib (Internal Standard, 98.0% purity). HPLC-grade acetonitrile, methanol, potassium dihydrogen phosphate, and sodium hydroxide.
3.2.2 Chromatographic Conditions
  • Column: Inertsil ODS-4 C18 column (150 mm x 4.6 mm, 3.0 µm particle size, 10 nm pore size).
  • Mobile Phase: Mixture of acetonitrile and phosphate buffer (pH 7.4) in a 40:60 proportion.
  • Buffer Preparation: Prepare 0.2 M potassium dihydrogen phosphate. Adjust pH to 7.4 with 0.2 M sodium hydroxide.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 294 nm.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Run Time: 5 minutes.
3.2.3 Preparation of Standard Solutions
  • This compound Stock Solution (100 µg/mL): Dissolve an appropriate amount in acetonitrile.
  • Internal Standard (IS) Stock Solution (100 µg/mL): Dissolve Sorafenib in acetonitrile.
  • Working Solutions: Prepare working solutions of this compound for calibration (e.g., 0.6-24 µg/mL) and IS (2.4 µg/mL) by diluting stock solutions with the mobile phase.
3.2.4 Plasma Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of rat plasma into a 2 mL Eppendorf tube.
  • Add 500 µL of the Internal Standard working solution (2.4 µg/mL).
  • Add 800 µL of a precipitating reagent (a mixture of methanol and acetonitrile in a 36:64 ratio).
  • Vortex the mixture thoroughly for 1-2 minutes.
  • Centrifuge at 4000 rpm for 20 minutes.
  • Filter the supernatant and transfer it to an HPLC vial for injection.
3.2.5 Method Validation Summary

The method was validated and met acceptance criteria [4]:

  • Linearity: 7-point calibration curve (150 - 6000 ng/mL) with a correlation coefficient (r²) > 0.99.
  • Accuracy: 89.82% - 91.69%.
  • Precision: %CV (Coefficient of Variation) < 6%.

Workflow and Pathway Diagrams

The following diagrams outline the logical workflow for the stability study and the therapeutic pathway of this compound.

stability_workflow Start Start Stability Study Prep Prepare this compound Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze HPLC Analysis Stress->Analyze Charac Characterize DPs (LC-MS/MS) Analyze->Charac Tox In-silico Toxicity Prediction Charac->Tox Report Report Results Tox->Report

Diagram 1: Stability and Impurity Profiling Workflow. This chart illustrates the sequential steps for conducting forced degradation studies and impurity profiling of this compound, from sample preparation to final reporting.

leniolisib_pathway APDS APDS: PIK3CD or PIK3R1 Gene Mutation Hyper Hyperactive PI3Kδ Signaling APDS->Hyper ImmuneDys Immune Dysregulation & Lymphoproliferation Hyper->ImmuneDys Lenio This compound Treatment (Oral PI3Kδ Inhibitor) ImmuneDys->Lenio Normalize Normalized Immune Response Lenio->Normalize

Diagram 2: this compound Mechanism of Action Pathway. This chart outlines the therapeutic pathway of this compound, from the genetic cause of APDS to the normalization of the immune response via targeted inhibition of PI3Kδ signaling [1] [2].

Conclusion

The detailed application notes and protocols presented here provide two validated, complementary HPLC methods for the analysis of this compound. The stability-indicating method is critical for quality control, enabling the monitoring of impurity levels and the drug's stability profile under various conditions. The bioanalytical method offers a robust tool for quantifying this compound in biological matrices, which is indispensable for conducting pharmacokinetic and bioavailability studies. Together, these methods support the ongoing development, quality assurance, and clinical application of this compound, addressing the needs of researchers and drug development professionals in this field.

References

Application Note: Leniolisib Degradation Kinetics and Stability Profiling

Author: Smolecule Technical Support Team. Date: February 2026

For researchers in pharmaceutical development, this note summarizes the forced degradation behavior and provides a validated, stability-indicating HPLC protocol for analyzing Leniolisib and its degradation products.

Key Degradation Kinetic Parameters

The table below summarizes quantitative data from a recent degradation kinetics study of this compound [1].

Stress Condition Degradation (%) Degradation Rate Constant (k, h⁻¹) Half-Life (t₁/₂, h) Time for 10% Degradation (t₉₀, h)
Acidic Hydrolysis 31.24 0.0329 21.08 Data not reported
Oxidative Hydrolysis 39.58 0.0414 16.73 Data not reported

The study observed pseudo-first-order kinetics for this compound degradation. The degradation was most significant under acidic and oxidative stress, with the highest rate constant and shortest half-life observed under oxidative conditions [1]. Another independent study reported different percentages of degradation under various stress conditions using a distinct HPLC method, as shown in the following table [2].

Stress Condition Degradation (%) [2]
Acidic Hydrolysis 12.0
Alkaline Hydrolysis 13.6
Oxidative Hydrolysis 15.7
Thermal Stress 1.3
Photolytic Stress 10.1
Reductive Stress 2.1
Experimental Protocol: Stress Study and HPLC Analysis

This protocol is synthesized from published methodologies for forced degradation and analysis of this compound [1] [2].

  • Step 1: Forced Degradation Studies

    • Acid/Base Degradation: Treat this compound solution (e.g., 1 mg/mL) with 0.1N to 1N HCl or NaOH. Heat the mixture at 60-80°C for a predetermined time (e.g., 30-60 minutes) to achieve approximately 10-20% degradation [2].
    • Oxidative Degradation: Treat the drug solution with 3-30% w/v hydrogen peroxide (H₂O₂) at room temperature or under mild heating for a similar duration [1] [2].
    • Other Stresses:
      • Thermal: Expose the solid drug substance to dry heat (e.g., 60°C) for several days [2].
      • Photolytic: Expose the solid drug and/or solution to UV and visible light as per ICH Q1B guidelines [2].
    • Quenching: Neutralize the acid/base samples after the degradation period before analysis.
  • Step 2: HPLC Analysis of Degradation Products

    • Chromatographic Conditions:
      • Column: Waters Symmetry C18 (e.g., 150 mm x 4.6 mm, 3.5 µm or similar) [1] [2].
      • Mobile Phase: Isocratic or gradient elution. One optimized method uses a mixture of Methanol: 50mM Sodium Acetate Buffer (pH adjusted, 55:45 v/v) [1]. Another uses Acetonitrile: 0.1% Triethylamine (pH 2.5 with OPA, 40:60 v/v) [2].
      • Flow Rate: 0.9 mL/min [1] or 1.0 mL/min [2].
      • Detection: UV detection at 229 nm [1] or 222 nm [2].
      • Column Temperature: 30°C [1].
      • Injection Volume: 10-20 µL.
    • Procedure: Inject stressed samples and blank solutions. The method should effectively separate the parent this compound peak from its degradation products.
Analytical Workflow

The diagram below outlines the key stages of the stress testing and characterization process.

workflow Start Start: this compound Sample Stress Stress Conditions Start->Stress Analysis HPLC-UV Analysis Stress->Analysis Acid Acidic Base Alkaline Oxid Oxidative Thermal Thermal Photo Photolytic Identify Identify Major DPs Analysis->Identify Characterize Characterize DPs Identify->Characterize Tox In-silico Toxicity Characterize->Tox LCMS LC-MS/MS Structure Elucidation NMR NMR/FT-IR Confirmation End End: Stability Profile Tox->End

Advanced Characterization of Degradation Products

Beyond kinetics, the structural identification and toxicity prediction of degradation products (DPs) are critical. One study used LC-MS/MS to characterize four major DPs formed under stress conditions, with proposed structures and in-silico toxicity predictions as follows [1]:

Degradation Product (DP) Proposed Molecular Formula Molecular Mass (g/mol) Predicted LD₅₀ (mg/kg) Toxicity Class
DP 1 C₁₃H₁₅N₅O 257 500 Moderate (Class 4)
DP 2 C₂₀H₂₆N₆O₂ 382 729 Moderate (Class 4)
DP 3 C₁₃H₁₂F₃N₅O 311 250 High (Class 3)
DP 4 C₁₇H₁₉F₃N₆O 380 1750 Low (Class 5)

> Note on Toxicity Classes: Toxicity classes are typically based on the Globally Harmonized System (GHS). Class 3 represents high toxicity, Class 4 moderate, and Class 5 low toxicity. The identification of DP 3 as having higher toxicity underscores the importance of controlling specific degradation pathways during formulation and storage [1].

Conclusion

The compiled data and protocols provide a foundation for understanding this compound's stability. The developed HPLC methods are robust for quality control, while kinetic and LC-MS/MS studies offer deeper insights for ensuring the drug's long-term safety and efficacy.

References

Comprehensive Application Notes and Protocols: Leniolisib Pharmacokinetic Studies in Rat Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Leniolisib (formerly CDZ173; marketed as Joenja) is a novel, potent, and selective oral inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), developed for treating Activated Phosphoinositide 3-kinase Delta Syndrome (APDS). APDS is a rare primary immunodeficiency disorder caused by gain-of-function mutations in genes encoding the PI3Kδ pathway. This compound selectively inhibits the p110δ subunit of PI3K, demonstrating high potency against PI3Kδ (IC₅₀ = 11 nM) with significant selectivity over other isoforms (22-fold over PI3Kα, 38-fold over PI3Kβ, and 202-fold over PI3Kγ) [1] [2]. Preclinical pharmacokinetic (PK) studies in rat models are fundamental for establishing baseline PK parameters, understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties, and facilitating the extrapolation of data to humans [3]. This document provides detailed application notes and standardized protocols for conducting robust PK studies of this compound in rats, incorporating validated bioanalytical methods.

Physicochemical and Pharmacological Profile of this compound

This compound is a small molecule with a molecular weight of 450.47 g/mol for the free base and 548.46 g/mol for the phosphate salt used in the clinical formulation. Its chemical name is 1-[(3S)-3-[[5,6,7,8-Tetrahydro-6-[6-methoxy-5-(trifluoromethyl)-3-pyridinyl]pyrido[4,3-d]pyrimidin-4-yl]amino]-1-pyrrolidinyl]-1-propanone phosphate (1:1) [1].

Key Properties:

  • Topological Polar Surface Area (TPSA): 83.5 Ų [1]
  • LogD (pH 7.4): 3.1 [1]
  • Hydrogen Bond Donors/Acceptors: 1 / 8 [1]
  • Rule of 5 Violations: 0, indicating good oral bioavailability potential [1]
  • Solubility: The solubility of the phosphate salt is pH-dependent, decreasing with increasing pH. It is classified as a BCS Class II drug [4].

The drug discovery journey of this compound involved morphing a lipophilic 4,6-diaryl quinazoline core to a less lipophilic 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine (THPP) core, significantly improving its physicochemical and ADME properties [5].

Bioanalytical Methodologies for this compound Quantification

Accurate quantification of this compound in biological matrices is crucial for PK studies. Two validated methods are presented below.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is considered the gold standard due to its high sensitivity and specificity [3].

  • Sample Preparation: Rat plasma samples are processed using protein precipitation with gefitinib as the internal standard (IS) [3].
  • Chromatography:
    • Column: Inertsil ODS (150 mm × 4.6 mm, 3.5 µm) [3]
    • Mobile Phase: Methanol and water (50:50, v/v), each containing 0.1% formic acid [3]
    • Flow Rate: Not specified in search results
    • Injection Volume: Not specified in search results
  • Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) mode.
  • Method Validation (as per FDA guidelines):
    • Linearity: The assay was linear over the range of 10–80 ng/mL (R² = 0.9998) [3].
    • Precision and Accuracy: Intra- and inter-day precision (%CV) was <1.7%. Accuracy ranged from 94.98% to 98.03% [3].
    • Recovery: Consistent at approximately 97% with no significant matrix effects [3].
    • Stability: this compound was stable under various storage and processing conditions [3].
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This method provides a cost-effective alternative for analyses where ultra-high sensitivity is not required [4].

  • Sample Preparation: Protein precipitation using a mixture of methanol and acetonitrile (36:64, v/v). Sorafenib is used as the IS [4].
  • Chromatography:
    • Column: Inertsil ODS-4 C18 (150 mm × 4.6 mm, 3.0 µm) [4]
    • Mobile Phase: Acetonitrile and phosphate buffer (pH 7.4) in a 40:60 ratio [4]
    • Flow Rate: 1.0 mL/min [4]
    • Detection: Photodiode Array (PDA) detector at 294 nm [4]
    • Injection Volume: 10 µL [4]
    • Run Time: 5 minutes [4]
  • Method Validation:
    • Linearity: The method was linear over a wide range of 150–6000 ng/mL [4].
    • Precision and Accuracy: Intra- and inter-day %CV was <6%. Accuracy ranged from 89.82% to 91.69% [4].

The following diagram illustrates the workflow for the bioanalysis of this compound in rat plasma:

G cluster_LCMS LC-MS/MS Method cluster_HPLC HPLC-UV/PDA Method Start Start: Rat Plasma Sample PP Protein Precipitation Start->PP LC Liquid Chromatography PP->LC LC_MS_LC Inertsil ODS Column Mobile Phase: MeOH/H₂O (0.1% HCOOH) PP->LC_MS_LC IS: Gefitinib HPLC_LC Inertsil ODS-4 C18 Column Mobile Phase: ACN/Phosphate Buffer (pH 7.4) PP->HPLC_LC IS: Sorafenib Detection Detection LC->Detection Data Data Analysis Detection->Data LC_MS_Det MS/MS Detection (MRM Mode) LC_MS_LC->LC_MS_Det HPLC_Det PDA Detection at 294 nm HPLC_LC->HPLC_Det

Bioanalytical Workflow for this compound Quantification in Rat Plasma

Comparison of Bioanalytical Methods

Table 1: Comparison of Validated Bioanalytical Methods for this compound in Rat Plasma

Parameter LC-MS/MS Method [3] RP-HPLC Method [4]
Analytical Technique Liquid Chromatography-Tandem Mass Spectrometry Reverse-Phase High-Performance Liquid Chromatography
Detection Mass Spectrometry (MRM) Photodiode Array (PDA) at 294 nm
Linear Range 10 – 80 ng/mL 150 – 6000 ng/mL
Sensitivity (LLOQ) 10 ng/mL 150 ng/mL
Precision (%CV) < 1.7% < 6%
Accuracy (%) 95.0 – 98.0% 89.8 – 91.7%
Internal Standard Gefitinib Sorafenib
Sample Preparation Protein Precipitation Protein Precipitation
Key Application High-sensitivity PK studies requiring low quantification limits Routine analysis, bioavailability/bioequivalence studies

Detailed Experimental Protocol for Rat Pharmacokinetic Study

Materials and Animals
  • Test Compound: this compound (purity ≥98%) [4] [2].
  • Animals: Male Wistar rats (weight 180 ± 20 g, approximately 9 weeks old) are commonly used [4]. The study should be approved by the Institutional Animal Ethics Committee (IAEC).
  • Housing: Animals are acclimatized for at least one week under standard conditions (temperature 23 ± 2°C, relative humidity 55% ± 5%, 12:12 light-dark cycle) with free access to water and a standard pellet diet [4].
  • Dosing Formulation: this compound is prepared as an oral solution in a suitable vehicle. The dose used in one reported study was 10 mg/kg [4].
Study Design and Dosing
  • Route of Administration: Oral gavage.
  • Dose: 10 mg/kg (as referenced from the HPLC study; dose may vary based on study objectives) [4].
  • Fasting: Animals are fasted for 12 hours prior to dosing but have free access to water [4].
Blood Sample Collection and Processing
  • Schedule: Blood samples (e.g., ~0.3 mL) are collected via the retro-orbital plexus or other appropriate methods at predetermined time points post-dose. A typical schedule includes pre-dose (0 h) and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose [3].
  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K₂EDTA) and immediately centrifuged (e.g., 3500 rpm for 25 minutes) to obtain plasma [4]. Plasma samples are stored at -80°C until analysis.
Pharmacokinetic Analysis

Non-compartmental analysis (NCA) is performed using a validated software program (e.g., Phoenix WinNonlin) to calculate the following PK parameters from the plasma concentration-time data:

  • Cₘₐₓ: Maximum observed plasma concentration.
  • Tₘₐₓ: Time to reach Cₘₐₓ.
  • AUC₀–t: Area under the plasma concentration-time curve from zero to the last measurable time point.
  • AUC₀–∞: Area under the plasma concentration-time curve from zero to infinity.
  • t₁/₂: Apparent terminal elimination half-life.
  • CL/F: Apparent oral clearance.
  • Vd/F: Apparent volume of distribution.

Key Pharmacokinetic Parameters from Rat Studies

Data from two independent rat PK studies are summarized below. The LC-MS/MS study reported significantly lower concentrations, likely due to its higher sensitivity and specificity, allowing for more accurate quantification at lower concentration ranges compared to the HPLC method.

Table 2: Summary of Pharmacokinetic Parameters of this compound from Rat Studies

Pharmacokinetic Parameter LC-MS/MS Study [3] HPLC Study [4]
Dose Not explicitly stated 10 mg/kg (oral solution)
Cₘₐₓ (ng/mL) 39.366 Not specified
Tₘₐₓ (h) 2 Not specified
t₁/₂ (h) 8 ~7
AUC₀–t (ng·h/mL) 318 Not specified
Analytical Method Used LC-MS/MS (10-80 ng/mL range) HPLC (150-6000 ng/mL range)

Note: The reported half-life of ~7-8 hours in rats supports twice-daily (BID) dosing in humans to maintain steady-state concentrations [3] [4]. The AUC₀–t value of 318 ng·h/mL and Cₘₐₓ of 39.366 ng/mL from the robust LC-MS/MS method provide a reliable basis for extrapolating human doses [3].

Mechanism of Action and Pathophysiological Context

This compound is a precision therapy targeting the root cause of APDS. The following diagram illustrates the disrupted signaling pathway in APDS and the site of this compound's action:

G BCR BCR/TCR/GPCR Activation PIK3CD_mut APDS: PIK3CD/PIK3R1 Gain-of-Function Mutation BCR->PIK3CD_mut PI3K PI3Kδ Complex (Hyperactive) PIK3CD_mut->PI3K PIP2_PIP3 PIP₂ → PIP₃ PI3K->PIP2_PIP3 PDK1 PDK1 Activation PIP2_PIP3->PDK1 Normal Normal Immune Cell Development & Function PIP2_PIP3->Normal Controlled Activation AKT AKT Phosphorylation (pAKT) PDK1->AKT mTOR mTOR / S6K Activation AKT->mTOR Outcome Disease Manifestations: - Lymphoproliferation - Immune Dysregulation - Senescent T-cells mTOR->Outcome Hyperactivation This compound This compound (PI3Kδ Inhibitor) This compound->PI3K Inhibits

PI3Kδ Pathway in APDS and this compound Mechanism of Action

APDS is caused by gain-of-function mutations in the PIK3CD gene (encoding the p110δ catalytic subunit, APDS1) or loss-of-function mutations in the PIK3R1 gene (encoding the p85α regulatory subunit, APDS2) [6] [7]. These mutations lead to hyperactivation of the PI3Kδ pathway [6]. In a normal state, PI3Kδ converts phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃), a key secondary messenger for AKT phosphorylation and subsequent activation of mTOR and S6K signaling, which is crucial for immune cell development and function [1] [6]. In APDS, hyperactive PI3Kδ signaling results in uncontrolled immune activation, leading to the clinical hallmarks of the disease: lymphoproliferation (lymphadenopathy, splenomegaly), accumulation of senescent T cells, and immune deficiency and dysregulation [6] [7].

This compound, as a selective PI3Kδ inhibitor, binds to the p110δ subunit, dampening this hyperactive pathway. This inhibition leads to reduced phosphorylation of AKT and S6, which in turn normalizes B and T cell activation and corrects the immune dysregulation [6] [2]. Preclinical models demonstrated that this compound treatment resulted in a dose-dependent reduction of PI3K/AKT pathway activity, normalization of circulating naive B cells, and a significant reduction in lymph node size (by 39%) and spleen volume (by 40%) [6].

Conclusion

The protocols outlined herein provide a robust framework for conducting pharmacokinetic studies of this compound in rat models. The application of sensitive and validated bioanalytical methods, such as the LC-MS/MS method, is critical for generating reliable PK data. The established PK parameters (Tₘₐₓ ~2 h, t₁/₂ ~8 h) support its twice-daily dosing regimen in humans [3] [8]. The successful extrapolation of rat PK data to humans, as demonstrated by the subsequent approval of this compound (Joenja) for APDS, underscores the value of well-designed preclinical pharmacokinetic studies in drug development [3] [8]. This compound represents a successful example of precision medicine, offering a targeted therapeutic option for patients with APDS by directly countering the underlying pathological PI3Kδ hyperactivation [6] [9].

References

Comprehensive Application Notes and Protocols: Leniolisib Phase 3 Clinical Trial (NCT02435173) for Activated PI3Kδ Syndrome (APDS)

Author: Smolecule Technical Support Team. Date: February 2026

Abbreviations and Definitions

APDS: Activated phosphoinositide 3-kinase delta syndrome PI3Kδ: Phosphoinositide 3-kinase delta IRT: Immunoglobulin replacement therapy SPD: Sum of product diameters LS: Least squares AE: Adverse event SAE: Serious adverse event PK: Pharmacokinetics PD: Pharmacodynamics

APDS and Therapeutic Background

Activated phosphoinositide 3-kinase delta syndrome (APDS) is a rare inborn error of immunity characterized by hyperactive PI3Kδ signaling resulting from either gain-of-function mutations in the PIK3CD gene (APDS1) or loss-of-function mutations in the PIK3R1 gene (APDS2). These genetic abnormalities lead to constitutive PI3Kδ pathway activation, causing disrupted immune cell development and function with clinical manifestations including severe lymphoproliferation, recurrent sinopulmonary infections, herpesvirus viremia, autoimmunity, enteropathy, and significantly elevated lymphoma risk [1] [2]. The PI3K-AKT-mTOR signaling pathway represents a crucial regulatory mechanism for cellular growth, survival, and metabolism, with the δ isoform predominantly expressed in hematopoietic cells [3].

Leniolisib is an oral, selective small-molecule inhibitor specifically targeting the p110δ catalytic subunit of PI3Kδ. Its mechanism involves competitive ATP-binding site occupation, thereby reducing downstream PIP3 production and AKT phosphorylation [3] [2]. The selectivity profile of this compound demonstrates substantial specificity for PI3Kδ (IC50 = 11 nM) compared to other isoforms: 22-fold selective over PI3Kα (IC50 = 244 nM), 38-fold over PI3Kβ (IC50 = 424 nM), and 202-fold over PI3Kγ (IC50 = 2,230 nM) [3]. This selectivity profile potentially explains its favorable safety characteristics compared to earlier, less selective PI3K inhibitors.

Trial Design and Objectives

Study Structure and Parameters

The registration-enabling clinical trial (NCT02435173) was a global, phase 3, triple-blinded, randomized, placebo-controlled study conducted across 10 sites in 9 countries [1] [4]. The trial employed a 12-week, fixed-dose design with patients aged ≥12 years randomized in a 2:1 ratio to receive either this compound 70 mg or matching placebo orally twice daily, approximately 12 hours apart [1] [4]. The study incorporated a triple-blinding approach (subject, investigator, and sponsor) to minimize bias, with efficacy and safety assessments performed at Days 15, 29, 57, and 85, and pharmacokinetic sampling on Days 29, 57, and 85 [1].

Table 1: Key Trial Design Elements

Parameter Specification
ClinicalTrials.gov ID NCT02435173
Study Phase Phase 3
Design Triple-blinded, randomized, placebo-controlled
Treatment Duration 12 weeks
Randomization 2:1 (this compound:Placebo)
Dosage 70 mg twice daily (or matching placebo)
Primary Endpoints (1) Change in lymph node size (SPD); (2) Change in percentage of naïve B cells
Key Secondary Endpoints Spleen volume reduction, immunophenotyping, serum immunoglobulins
Primary and Secondary Objectives

The trial established two coprimary endpoints to comprehensively evaluate efficacy. The first assessed reduction in lymphadenopathy as measured by the change from baseline to Day 85 in the log10-transformed sum of product diameters (SPD) of index lymph nodes, representing the immune dysregulation component of APDS. The second evaluated improvement in immunodeficiency through the change from baseline to Day 85 in the percentage of naïve B cells (CD19+CD27−CD10−) out of total B cells [1] [4].

Key secondary endpoints included reduction in spleen volume (measured by 3D volumetrics), normalization of other lymphocyte subsets (T and B cell populations), changes in serum immunoglobulin levels, and comprehensive safety and tolerability assessment [1]. The selection of these endpoints was strategically designed to capture the dual pathophysiological aspects of APDS—both the dysregulative lymphoproliferative manifestations and the immunodeficiency components.

Patient Selection and Demographics

Inclusion and Exclusion Criteria

Eligible patients were aged 12 to 75 years with a minimum weight of 45 kg and genetically confirmed pathogenic variants in either PIK3CD or PIK3R1 accompanied by clinical findings consistent with APDS [1]. Participants were required to have ≥1 measurable lymph node identified by computed tomography (CT) or magnetic resonance imaging (MRI). Key exclusion criteria encompassed previous hematopoietic stem cell transplantation, malignancy within the preceding 5 years (except adequately treated carcinoma in situ or basal cell carcinoma), and significant hepatic impairment [1].

Concomitant immunosuppressive medications (including rapamycin/sirolimus) required appropriate washout periods prior to study entry. Glucocorticoids at doses equivalent to ≤25 mg daily of prednisone were permitted if stabilized within 2 weeks before first dosing and maintained throughout the study period. Immunoglobulin replacement therapy was allowed if dose-stable for at least 8 weeks before screening [1].

Baseline Characteristics

A total of 31 patients were enrolled, with 21 randomized to this compound and 10 to placebo. The mean age was 22.2 years (SD=10.00) in the this compound group and 26.7 years (SD=13.43) in the placebo group, with 38% and 40% of patients under 18 years of age, respectively [4]. The population was predominantly White (86% this compound, 70% placebo), with balanced sex distribution (52% male in this compound, 40% in placebo) [4].

Table 2: Patient Demographics and Baseline Characteristics

Parameter This compound (N=21) Placebo (N=10)
Mean Age, years (SD) 22.2 (10.00) 26.7 (13.43)
Age <18 years, n (%) 8 (38%) 4 (40%)
Male, n (%) 11 (52%) 4 (40%)
Race, n (%)
White 18 (86%) 7 (70%)
Asian 1 (5%) 1 (10%)
Black/African American 1 (5%) 1 (10%)
Other 1 (5%) 1 (10%)
APDS Type, n (%)
APDS1 (PIK3CD variant) 16 (76%) 9 (90%)
APDS2 (PIK3R1 variant) 5 (24%) 1 (10%)
Concomitant Medications, n (%)
Glucocorticoids 12 (57%) 6 (60%)
Immunoglobulin Replacement 14 (67%) 7 (70%)
Previous Rapamycin Use, n (%) 4 (19%) 3 (30%)

Genetically, most patients had APDS1 (76% this compound, 90% placebo), with the remainder having APDS2. The majority required concomitant immunoglobulin replacement therapy (67% this compound, 70% placebo) and over half were receiving gllucocorticoids (57% this compound, 60% placebo) at baseline [4]. A history of previous rapamycin/sirolimus use was reported in 19% of this compound and 30% of placebo patients [4].

Efficacy Assessment Methods

Lymph Node Measurement Protocol

Lymph node assessment followed standardized radiologic evaluation using Cheson criteria [1]. Index lymph nodes comprised a maximum of six of the largest lymph nodes identified at baseline, with the same nodes measured throughout the study. Bidimensional measurements (longest perpendicular diameter and longest diameter perpendicular to the first) were obtained by CT or MRI, and the sum of product diameters (SPD) was calculated for each timepoint [1].

All imaging studies were reviewed by blinded central radiologists unaware of treatment assignment to minimize assessment bias. The log10-transformation of SPD values was applied before statistical analysis to normalize the distribution of measurements. For patients with complete resolution of index lesions, appropriate statistical imputation methods were employed [4].

Immunophenotyping Methodology

Flow cytometric analysis of peripheral blood samples was performed at designated central laboratories using standardized protocols. Naïve B cells were specifically defined as CD19+CD27−CD10− populations, with results expressed as percentage of total B cells [4]. The threshold of <48% naïve B cells at baseline was established for inclusion in the primary analysis population for this endpoint, reflecting the abnormal B-cell maturation in APDS [1].

Additional immunophenotyping characterized T-cell subsets (CD4+, CD8+, naïve, memory, effector populations) and B-cell maturation stages (transitional, mature, memory) to comprehensively evaluate immune reconstitution [1]. All flow cytometry panels underwent rigorous validation with appropriate quality controls and standardization across study sites.

Pharmacokinetic and Biomarker Assessments

Trough plasma concentrations of this compound were measured at Days 29, 57, and 85 to characterize steady-state exposure [1]. Biomarker evaluations included measurement of pAKT levels as a proximal indicator of PI3Kδ pathway inhibition and serum immunoglobulins (IgM, IgG, IgA) to assess humoral immune function [1] [3].

Results and Efficacy Outcomes

Primary Endpoint Results

The trial successfully met both coprimary endpoints, demonstrating statistically significant and clinically relevant improvements with this compound compared to placebo. For lymph node reduction, the adjusted mean difference in log10-transformed SPD between this compound and placebo was -0.25 (95% CI: -0.38, -0.12; P = 0.0006) [1] [4]. This translates to an approximate 45% reduction in lymph node burden in the this compound group compared to minimal change in placebo [1].

For the naïve B cell endpoint, this compound treatment resulted in a substantial increase in the percentage of naïve B cells with an adjusted mean difference of 37.30% (95% CI: 24.06, 50.54; P = 0.0002) between groups [1] [4]. This dramatic improvement indicates a fundamental correction of the aberrant B-cell maturation that characterizes APDS.

Table 3: Primary Efficacy Endpoint Results

Endpoint This compound Placebo Adjusted Mean Difference (95% CI) P-value
Lymph Node Size (log10 SPD) n=18 n=8 -0.25 (-0.38, -0.12) 0.0006
Baseline Mean (SD) 3.03 (0.42) 3.05 (0.39)
LS Mean Change (SE) -0.27 (0.04) -0.02 (0.05)
Naïve B Cells (%) n=8 n=5 37.30 (24.06, 50.54) 0.0002
Baseline Mean (SD) 27.16 (13.16) 30.51 (7.97)
LS Mean Change (SE) 37.39 (5.34) 0.09 (6.66)
Key Secondary Endpoints

This compound demonstrated significant reduction in spleen volume compared to placebo, with an adjusted mean difference of -186 cm³ (95% CI: -297, -76.2; P = 0.0020) as measured by 3D volumetrics [1]. Treatment also resulted in favorable shifts in lymphocyte subsets, including increased CD4+/CD8+ T-cell ratios and normalization of T-cell maturation profiles, indicating broad improvement in immune homeostasis [1].

Subgroup analyses confirmed consistent treatment effects across both adolescent (12-17 years) and adult (≥18 years) populations, with similar improvements in lymph node size and naïve B cell percentages observed in both age groups [5]. The treatment effect was also preserved across sex and APDS type (APDS1 vs APDS2) subgroups, supporting the broad applicability of this compound across the APDS patient population [4].

Safety and Tolerability Profile

Adverse Event Assessment

This compound demonstrated a favorable safety profile with fewer patients reporting treatment-related adverse events in the this compound group (23.8%) compared to placebo (30.0%) [1]. The majority of adverse events were mild to moderate in severity (Grade 1-2), with no treatment-related serious adverse events reported during the 12-week trial [1].

The safety profile of this compound appeared distinctly different from earlier, less selective PI3K inhibitors, which have been associated with significant toxicities including hepatotoxicity, severe diarrhea, and pneumonitis [3] [2]. This improved tolerability profile is likely attributable to the high selectivity of this compound for the PI3Kδ isoform, sparing other PI3K isoforms that mediate essential functions in non-hematopoietic tissues [3].

Laboratory and Pharmacokinetic Findings

No clinically significant hematologic, hepatic, or metabolic abnormalities were attributed to this compound treatment during the trial period [1] [2]. Pharmacokinetic analysis revealed that steady-state concentrations were achieved within 2-3 days of twice-daily dosing, with a mean half-life of approximately 7 hours supporting the twice-daily dosing regimen [3] [2].

Experimental Protocols

Lymph Node Measurement Protocol

Imaging Acquisition Parameters:

  • CT Protocol: Slice thickness ≤5 mm, intravenous contrast unless contraindicated
  • MRI Protocol: T1-weighted pre- and post-gadolinium, T2-weighted with fat suppression
  • Respiratory Motion Control: Breath-hold technique for thoracic/abdominal imaging

Measurement Methodology:

  • Identify up to six largest lymph nodes in all body regions at baseline
  • Record bidimensional measurements (longest diameter and perpendicular diameter)
  • Calculate product of diameters for each node and sum across all index nodes
  • Maintain consistent node selection throughout follow-up assessments
  • For nodes that become non-measurable, assign default value of 5×5 mm (25 mm² product)

Quality Assurance: All measurements should be performed by certified radiologists using standardized electronic calipers, with periodic inter-reader concordance assessments.

Flow Cytometry for Naïve B-Cell Quantification

Sample Handling Requirements:

  • Collect peripheral blood in EDTA tubes
  • Process within 24 hours of collection, maintain at room temperature
  • Stain with predetermined antibody cocktail: CD19-APC, CD27-FITC, CD10-PE
  • Include viability dye to exclude dead cells

Instrumentation and Analysis:

  • Acquire data using calibrated flow cytometers with minimum 100,000 events in lymphocyte gate
  • Analyze using predefined gating strategy: lymphocytes → singlets → CD19+ B cells → CD27−CD10− naïve population
  • Express results as percentage of naïve B cells (CD27−CD10−) within total CD19+ B cells

Validation Controls:

  • Include healthy donor controls with each batch
  • Verify antibody titers quarterly using standardized control cells
  • Participate in external proficiency testing programs
Spleen Volumetry Protocol

Image Analysis Methodology:

  • Utilize axial CT or MRI images with slice thickness ≤5 mm
  • Employ semi-automated segmentation software with manual correction
  • Trace splenic contour on each slice, excluding hilar vessels and perisplenic fluid
  • Calculate total volume by summing cross-sectional areas multiplied by slice thickness

Quality Control Measures:

  • Perform duplicate measurements by independent readers
  • Establish acceptable inter-observer variability threshold of <5%
  • Reconcile discrepant measurements through consensus review

The following diagram illustrates the PI3Kδ signaling pathway in APDS and this compound's mechanism of action:

G PIK3CD PIK3CD mutation (Gain of function) PI3K_delta PI3Kδ heterodimer (p110δ + p85α) PIK3CD->PI3K_delta  constitutive  activation PIK3R1 PIK3R1 mutation (Loss of function) PIK3R1->PI3K_delta  loss of  inhibition Hyperactivation PI3Kδ Hyperactivation PI3K_delta->Hyperactivation PIP2_PIP3 PIP₂ → PIP3 conversion Hyperactivation->PIP2_PIP3 PDK1_AKT PDK1/AKT activation PIP2_PIP3->PDK1_AKT mTOR mTOR signaling activation PDK1_AKT->mTOR Immune_Dysregulation Immune Dysregulation - Lymphoproliferation - Altered lymphocyte subsets - Immunodeficiency mTOR->Immune_Dysregulation  downstream effects This compound This compound Inhibition ATP-competitive inhibition This compound->Inhibition Inhibition->PI3K_delta  selective  binding

The following diagram outlines the clinical trial design and assessment workflow:

G Screening Screening & Enrollment (Genetically confirmed APDS Age ≥12 years, Weight ≥45 kg) Randomization Randomization 2:1 (Stratified by age, IRT use) Screening->Randomization Treatment 12-Week Treatment Period This compound 70 mg BID vs Placebo Randomization->Treatment Assessments Efficacy & Safety Assessments (Days 15, 29, 57, 85) Treatment->Assessments Endpoints Endpoint Evaluation Co-primary: Lymph node size & Naïve B cell percentage Assessments->Endpoints Imaging Radiologic Assessment (Lymph node SPD, Spleen volume) Assessments->Imaging Flow_Cytometry Flow Cytometry (B & T cell subsets) Assessments->Flow_Cytometry Labs Laboratory Tests (Immunoglobulins, Chemistry) Assessments->Labs PK Pharmacokinetics (Trough concentrations) Assessments->PK Safety Safety Monitoring (AEs, Vital signs, ECG) Assessments->Safety

Conclusion and Future Directions

The phase 3 clinical trial of this compound (NCT02435173) successfully demonstrated significant efficacy on both co-primary endpoints—reduction of lymphadenopathy and improvement in naïve B-cell percentages—in patients with APDS, accompanied by a favorable safety profile [1] [4]. These results supported the FDA approval of this compound in March 2023 as the first targeted therapy for APDS in patients aged 12 years and older [4].

The trial design offers a template for evaluating targeted therapies in rare inborn errors of immunity, incorporating clinically meaningful endpoints that address both the immunodeficient and dysregulative aspects of disease. The comprehensive assessment methodology encompassing radiologic, immunophenotypic, and clinical outcomes provides a robust framework for future drug development in rare primary immunodeficiencies.

Ongoing studies are evaluating the long-term safety and efficacy of this compound, with preliminary data suggesting sustained benefit and maintained tolerability with extended treatment [2]. Further research is needed to establish the potential impact on lymphoma risk reduction and other disease-related complications, as well as the optimal timing for treatment initiation in the disease course.

References

leniolisib stability acid and oxidative degradation

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Behavior and Kinetics

Leniolisib is most susceptible to acidic and oxidative stress conditions. The table below summarizes the key kinetic parameters from a forced degradation study [1].

Stress Condition Degradation (%) Degradation Kinetics Rate Constant (k) Half-Life (t₁/₂)
Acidic 31.24% Pseudo-first-order 0.0329 h⁻¹ 21.08 hours
Oxidative 39.58% Pseudo-first-order 0.0414 h⁻¹ 16.73 hours

Identification of Major Degradation Products

The major degradation products (DPs) formed under stress conditions were characterized using LC-MS/MS. Their proposed structures and toxicity predictions are as follows [1]:

Degradation Product Molecular Formula Molecular Mass (g/mol) Predicted Toxicity (Class, LD₅₀)
DP 1 C₁₃H₁₅N₅O 257 Moderate (Class 4, LD₅₀ = 500 mg/kg)
DP 2 C₂₀H₂₆N₆O₂ 382 Moderate (Class 4, LD₅₀ = 729 mg/kg)
DP 3 C₁₃H₁₂F₃N₅O 311 High (Class 3, LD₅₀ = 250 mg/kg)
DP 4 C₁₇H₁₉F₃N₆O 380 Low (Class 5, LD₅₀ = 1750 mg/kg)

Recommended HPLC Method for Analysis

For the chromatographic profiling of this compound and its impurities, the following stability-indicating HPLC method was developed and can be used for routine analysis [1]:

  • Chromatographic Conditions
    • Column: Waters Symmetry C18
    • Mobile Phase: Isocratic elution with a mixture of Methanol:Sodium Acetate Buffer (55:45, v/v)
    • Flow Rate: 0.90 mL/min
    • Detection: UV at 229 nm
    • Injection Volume: Not specified in the study, but a typical volume of 20 µL is common for such methods.

The following diagram illustrates the workflow for a systematic degradation and impurity profiling study based on this information.

Start Start Degradation Study Stress Apply Stress Conditions Start->Stress Acid Acidic Stress Stress->Acid Oxidative Oxidative Stress Stress->Oxidative Analyze HPLC Analysis Method HPLC Method: Column: Waters Symmetry C18 Mobile Phase: MeOH:NaOAc Buffer (55:45) Flow: 0.90 mL/min Detection: 229 nm Analyze->Method Identify LC-MS/MS Characterization DPs Identify Degradation Products (DPs) Identify->DPs Predict In-silico Toxicity Prediction Tox Predict Toxicity of DPs Predict->Tox Acid->Analyze Oxidative->Analyze Method->Identify DPs->Predict

Troubleshooting Guide and FAQs

  • Question: Why is it important to understand the degradation kinetics of this compound?

    • Answer: Determining the degradation kinetics (e.g., pseudo-first-order) and parameters like half-life allows for predicting the drug's shelf-life and establishing appropriate storage conditions to ensure its quality, safety, and efficacy [2].
  • Question: My HPLC method does not sufficiently separate this compound from its impurities. What can I do?

    • Answer: The developed method using a Waters Symmetry C18 column with an isocratic mobile phase of methanol and sodium acetate buffer has been proven effective [1]. Ensure your mobile phase pH is accurately prepared, as it can significantly impact separation. Using a PDA detector can help confirm the purity of the analyte peaks [3].
  • Question: How should I handle and store this compound reference standards and formulations?

    • Answer: The study confirms that this compound is particularly sensitive to acid and oxidizers [1]. You should:
      • Store the drug substance and products in a cool, dry place.
      • Ensure containers are tightly sealed to protect from moisture and air.
      • Avoid using acidic solvents for dissolution unless for specific forced degradation studies.
      • Consider using antioxidants in liquid formulations if oxidative stability is a confirmed issue.

References

leniolisib impurity identification and characterization

Author: Smolecule Technical Support Team. Date: February 2026

Core Analytical Method for Impurity Profiling

For routine quality control and stability testing of leniolisib, the following HPLC method has been developed and can serve as a foundational protocol [1].

  • Objective: To separate, identify, and characterize this compound and its degradation impurities.
  • Summary: A stability-indicating HPLC method was optimized using a Waters Symmetry C18 column. The isocratic mobile phase consisted of methanol and sodium acetate buffer (55:45, v/v) at a flow rate of 0.90 mL/min. Detection was performed with a UV detector set at 229 nm [1].

Degradation Behavior and Impurity Formation

Understanding how this compound behaves under various stress conditions is crucial for predicting its stability and identifying potential impurities. The following table summarizes the key findings from forced degradation studies [1].

Stress Condition Degradation Extent Degradation Kinetics (Rate Constant) Half-Life Most Susceptible Conditions
Acidic Hydrolysis 31.24% 0.0329 h⁻¹ 21.08 h
Oxidative Stress 39.58% 0.0414 h⁻¹ 16.73 h
Basic Hydrolysis Information not explicitly stated in the search results Information not explicitly stated in the search results Information not explicitly stated in the search results
Thermal Information not explicitly stated in the search results Information not explicitly stated in the search results Information not explicitly stated in the search results
Photolytic Information not explicitly stated in the search results Information not explicitly stated in the search results Information not explicitly stated in the search results

The degradation kinetics for both acid and oxidative stress followed pseudo-first-order kinetics [1]. The workflow for conducting these studies is as follows:

G Start Start: this compound API Solution Stress Subject to Stress Conditions Start->Stress Analyze Analyze Stressed Samples via HPLC/LC-MS/MS Stress->Analyze Identify Identify and Characterize Degradation Products (DPs) Analyze->Identify Profile Establish Impurity Profile Identify->Profile

Characterization of Key Degradation Products

Using LC-MS/MS, several major degradation products (DPs) were characterized. Their proposed structures and toxicity assessments are summarized below [1].

Degradation Product Molecular Formula Molecular Weight (g/mol) Proposed Identity / Notes In-silico Toxicity Prediction (LD₅₀)
DP 1 C₁₃H₁₅N₅O 257 Structure not fully detailed in available source. Moderate (Class 4), LD₅₀ = 500 mg/kg
DP 2 C₂₀H₂₆N₆O₂ 382 Structure not fully detailed in available source. Moderate (Class 4), LD₅₀ = 729 mg/kg
DP 3 C₁₃H₁₂F₃N₅O 311 Structure not fully detailed in the available source. Highest Toxicity (Class 3), LD₅₀ = 250 mg/kg
DP 4 C₁₇H₁₉F₃N₆O 380 Structure not fully detailed in the available source. Least Toxicity (Class 5), LD₅₀ = 1750 mg/kg

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to optimize in the HPLC method for separating this compound impurities? A1: The composition of the mobile phase is crucial. The reported method uses a specific 55:45 (v/v) ratio of methanol to sodium acetate buffer on a C18 column to achieve optimal separation of this compound from its four major degradation products [1].

Q2: My this compound sample shows unexpected degradation. What are the most likely causes? A2: The evidence indicates that this compound is most susceptible to acidic and oxidative stress. Your first suspects should be exposure to acidic conditions or oxidizers. It is recommended to perform forced degradation studies to compare your impurity profile with the known DPs [1].

Q3: Are all degradation impurities of this compound equally concerning from a safety standpoint? A3: No. The in-silico toxicity predictions indicate significant variation. DP 3 is predicted to have the highest toxicity (Class 3), while DP 4 is of much lower concern. This highlights the importance of identifying and monitoring specific impurities, not just the total amount of degradation [1].

Q4: Is there another published HPLC method I can refer to for analyzing this compound in biological matrices? A4: Yes. A separate bioanalytical method for quantifying this compound in rat plasma has been developed. This method uses an Inertsil ODS-4 C18 column (150 x 4.6 mm, 3.0 µm) with a mobile phase of acetonitrile and phosphate buffer (pH 7.4) in a 40:60 ratio at a flow rate of 1.0 mL/min, with detection at 294 nm [2].

References

leniolisib metabolic stability CYP3A4 mediation

Author: Smolecule Technical Support Team. Date: February 2026

Leniolisib Metabolism & CYP3A4 Interaction

The table below summarizes the core quantitative data on this compound's metabolic profile, which is crucial for understanding potential drug-drug interactions (DDIs) in a research or clinical setting.

Aspect Quantitative Data / Key Finding Source / Context
Primary Metabolizing Enzyme CYP3A4 (94.5% contribution); minor contributions from CYP3A5 (3.5%), CYP1A2 (0.7%), CYP2D6 (0.7%) [1] [2]. In vitro and in vivo data.
Fraction Metabolized by CYP3A (fm) Estimated ~50% based on clinical DDI study with itraconazole [3]. Clinical trial in healthy subjects.
Effect of Strong CYP3A4 Inhibition Itraconazole: Increased this compound AUC by 2.1-fold (110% increase); increased half-life by ~2-fold [3]. Clinical DDI study.
Effect of P-gp Inhibition Quinidine: No significant impact on this compound AUC or Cmax [3]. Clinical DDI study confirms P-gp is not a relevant clearance pathway.
Hepatic Metabolism Approximately 60% of the drug is metabolized by the liver [1] [2]. Pharmacokinetic studies.
Recommended Action Avoid concomitant use with strong CYP3A4 inhibitors (e.g., itraconazole) and strong/moderate CYP3A4 inducers (e.g., rifampin) [1] [2] [3]. Official prescribing information and clinical guidance.

Experimental Evidence & Protocols

For your technical documentation, here are the methodological details from key studies that established the role of CYP3A4.

  • In Vitro Evidence: this compound's metabolism was investigated in human liver microsomes. The oxidative metabolism was found to be primarily mediated by CYP3A4, a conclusion supported by reaction phenotyping and the use of selective CYP enzyme inhibitors [1].
  • In Vivo Clinical DDI Study: A definitive clinical trial was conducted to assess the interaction potential in humans [3].
    • Objective: To investigate the effect of CYP3A4 and P-gp inhibition on the single-dose pharmacokinetics of this compound.
    • Design: A fixed-sequence, 3-way crossover study in 20 healthy male subjects.
    • Interventions:
      • This compound alone: A single 10 mg oral dose.
      • This compound + Itraconazole: 200 mg itraconazole once daily for 9 days (to achieve steady-state inhibition), with a single 10 mg dose of this compound co-administered on day 5.
      • This compound + Quinidine: 300 mg quinidine administered 1 hour before and 3 hours after a single 10 mg dose of this compound.
    • Key PK Parameters Measured: Area Under the Curve (AUCinf), maximum plasma concentration (Cmax), and terminal elimination half-life (T1/2).
    • Conclusion: The study confirmed that CYP3A4, but not P-gp, plays a major role in the in vivo clearance of this compound [3].

Metabolic Pathway & DDI Study Workflow

The following diagram illustrates the central role of CYP3A4 in this compound's metabolic pathway and the logical flow of the clinical DDI study that confirmed it.

cluster_study Clinical DDI Study Design & Results This compound This compound CYP3A4 CYP3A4 This compound->CYP3A4  Metabolism Metabolites Metabolites CYP3A4->Metabolites Itraconazole Itraconazole Itraconazole->CYP3A4  Inhibits Quinidine Quinidine Administered Administered , fillcolor= , fillcolor= B With Itraconazole (Strong CYP3A4 Inhibitor) C Result: AUC  2.1-fold B->C D With Quinidine (Strong P-gp Inhibitor) E Result: No AUC change D->E F Conclusion: CYP3A4 primary, P-gp negligible E->F A A A->B A->D

This compound Metabolic Pathway and DDI Study

Frequently Asked Questions for Technical Support

Q1: What is the single most critical metabolic interaction to manage in patients taking this compound? A1: The most critical interaction is with strong CYP3A4 inhibitors and inducers. Coadministration with inhibitors like itraconazole can more than double this compound exposure, potentially increasing the risk of adverse effects. Conversely, inducers like rifampin can drastically reduce this compound levels, leading to a loss of efficacy. Therefore, concomitant use should be avoided [2] [3].

Q2: Our in vitro data shows this compound is a CYP3A4 substrate. Is it also an inhibitor of major CYP enzymes? A2: Yes, in vitro studies indicate that this compound acts as a time-dependent inhibitor of CYP1A2. It is recommended to avoid concomitant use with drugs that are primarily metabolized by CYP1A2 and have a narrow therapeutic index. This compound is not a potent inhibitor of other major CYPs like 3A4 or 2D6 in vitro [2].

Q3: Does P-glycoprotein (P-gp) play a role in this compound's disposition? A3: Available clinical evidence suggests that P-gp does not play a relevant role in the intestinal or hepatic clearance of this compound. A clinical study showed that the strong P-gp inhibitor quinidine did not alter the pharmacokinetics of this compound [3].

Q4: What is the impact of gastric pH on this compound absorption? A4: this compound exhibits pH-dependent solubility, with decreasing solubility as pH increases. However, coadministration with acid-reducing agents like proton pump inhibitors (e.g., omeprazole) or H2 receptor antagonists (e.g., famotidine) has not been shown to have a clinically relevant effect on this compound's systemic exposure [2].

References

leniolisib degradation products structural elucidation

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method for Profiling Degradation Products

For routine analysis and stability testing of leniolisib and its impurities, the following HPLC method has been developed and can be used as a standard protocol [1].

  • Chromatographic Conditions:

    • Column: Waters Symmetry C18
    • Mobile Phase: Isocratic elution with a mixture of Methanol and Sodium Acetate Buffer (55:45, v/v)
    • Flow Rate: 0.90 mL/min
    • Detection: UV at 229 nm
    • Injection Volume: 10 µL
    • Run Time: Approximately 10 minutes
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the mobile phase).
    • Dilute the stock solution with the mobile phase to obtain a working standard concentration of 10 µg/mL.
  • Stress Degradation Study Protocol:

    • Acidic Hydrolysis: Treat the this compound solution with 0.1 N HCl and reflux at 60°C for 24 hours.
    • Oxidative Stress: Treat the this compound solution with 3% H₂O₂ and reflux at 60°C for 24 hours.
    • Alkaline Hydrolysis: Treat the this compound solution with 0.1 N NaOH and reflux at 60°C for 24 hours.
    • Thermal Degradation: Expose the solid drug to dry heat at 105°C for 24 hours.
    • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) for 24 hours.
    • After the stress period, neutralize the solutions (for acid and base) and analyze them using the HPLC method above [1].

Degradation Kinetics and Product Identification

This compound is most susceptible to acidic and oxidative stress conditions. The degradation follows pseudo-first-order kinetics, and the key parameters for the major degradation pathways are summarized below [1].

Table 1: Degradation Kinetics of this compound under Major Stress Conditions

Stress Condition Degradation After 24 hours (%) Reaction Rate Constant (h⁻¹) Half-Life (h)
Acidic (0.1 N HCl, 60°C) 31.24% 0.0329 21.08
Oxidative (3% H₂O₂, 60°C) 39.58% 0.0414 16.73

Using LC-MS/MS, four major degradation products (DPs) were characterized. The table below outlines their proposed structures and properties.

Table 2: Structural Elucidation of Major this compound Degradation Products

Degradation Product (DP) Proposed Structure / Modification Molecular Formula Mass (g/mol) Observed In
DP 1 Cleavage of tetrahydro-pyridopyrimidine ring C13H15N5O 257 Acidic & Oxidative
DP 2 N-dealkylation and oxidation C20H26N6O2 382 Oxidative
DP 3 Loss of pyrrolidinyl propanone moiety C13H12F3N5O 311 Acidic
DP 4 Hydrolysis of propanone group C17H19F3N6O 380 Acidic

Workflow for Structural Elucidation

The process for identifying and characterizing these degradation products involves a systematic workflow from forced degradation to final toxicity prediction, as illustrated below.

workflow Start Start: Forced Degradation Study Step1 HPLC Analysis with PDA Detector Start->Step1 Step2 LC-MS/MS Characterization Step1->Step2 Step3 Interpret MS/MS Fragmentation Patterns Step2->Step3 Step4 Propose Degradation Pathways Step3->Step4 Step5 In-silico Toxicity Prediction Step4->Step5 End End: Report & Quality Control Step5->End

Toxicity Assessment of Degradation Products

An in-silico toxicity prediction was performed for the characterized DPs. The results help prioritize impurities for control strategies based on their potential risk [1].

Table 3: In-silico Toxicity Predictions for Degradation Products

Degradation Product Predicted LD₅₀ (mg/kg) Toxicity Class
DP 1 500 4 (Moderate)
DP 2 729 4 (Moderate)
DP 3 250 3 (High)
DP 4 1750 5 (Low)

> Note on Toxicity Classes: Class 3 compounds are considered highly toxic, Class 4 moderately toxic, and Class 5 compounds have low toxicity. DP 3 should be monitored and controlled as a key impurity due to its higher predicted toxicity [1].

Troubleshooting Guide & FAQs

Q1: Why is my HPLC method showing poor peak shape for this compound?

  • A: This could be due to column overload or mobile phase pH issues. Ensure the sodium acetate buffer pH is correctly prepared. Using a C18 column with a pore size of 100 Å or greater, similar to the Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm) column used in another study, can also improve peak shape [2].

Q2: How can I improve the separation of DP 1 and DP 2?

  • A: Try fine-tuning the mobile phase composition. A slight adjustment in the methanol-to-buffer ratio (e.g., from 55:45 to 52:48 or 58:42) can significantly impact resolution. Always validate any method changes for robustness.

Q3: We have detected an unknown impurity in our stability sample. What is the first step in identifying it?

  • A: The first step is to compare its retention time and UV spectrum (if using a PDA detector) with those of the known DPs characterized in Table 2. Subsequently, analysis by LC-MS/MS to obtain the mass of the unknown impurity is crucial for further structural elucidation [1].

Q4: Which stress condition is most critical for evaluating this compound's stability?

  • A: Based on the kinetic data, oxidative stress is the most critical condition, as it led to the highest degradation (%) in the shortest time. Furthermore, it produced DP 2, which is one of the major products [1].

References

leniolisib method optimization buffer pH mobile phase

Author: Smolecule Technical Support Team. Date: February 2026

Core Optimized HPLC Method for Leniolisib

The following table summarizes the key parameters of a validated reverse-phase HPLC method for quantifying this compound in rat plasma [1].

Parameter Specification
Analytical Column Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm, 10 nm)
Mobile Phase Phosphate Buffer (pH 7.4) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection (PDA) 294 nm
Injection Volume 10 µL
Run Time 5 minutes
Internal Standard Sorafenib
Linearity Range 150 - 6000 ng/mL
Column Temperature 30 °C

Detailed Experimental Protocols

Mobile Phase and Buffer Preparation

The precise preparation of the phosphate buffer is critical for method reproducibility.

  • Preparation of 0.2 M Phosphate Buffer (pH 7.4) [2]:

    • Solution A (0.2 M Na₂HPO₄): Accurately weigh 28.392 g of anhydrous Na₂HPO₄ and dissolve in 1 L of HPLC-grade water.
    • Solution B (0.2 M NaH₂PO₄): Accurately weigh 23.996 g of anhydrous NaH₂PO₄ and dissolve in 1 L of HPLC-grade water.
    • Mixing: Combine 81 mL of Solution A and 19 mL of Solution B. Mix thoroughly. The resulting solution is a 0.2 M Phosphate Buffer at pH 7.4.
    • For Mobile Phase: The method uses this buffer without specifying a final molarity after mixing with acetonitrile. A common practice is to use the stock 0.2 M buffer to prepare the mobile phase [1].
  • Final Mobile Phase [1]:

    • Mix the prepared 0.2 M Phosphate Buffer (pH 7.4) and acetonitrile in a 60:40 ratio. Degas the solution before use.
Sample Preparation (Protein Precipitation)

This protocol is for preparing calibration standards and quality control samples in rat plasma [1].

  • Spiking: Add 200 µL of rat plasma to a tube.
  • Internal Standard: Add 500 µL of the internal standard (Sorafenib, 2.4 µg/mL) solution.
  • Precipitation: Add 800 µL of a precipitating reagent (Methanol:Acetonitrile = 36:64). Vortex mix well.
  • Centrifugation: Centrifuge the mixture for 20 minutes at 4000 rpm.
  • Filtration and Injection: Filter the supernatant and transfer it to an HPLC vial for analysis.

Troubleshooting Common HPLC Issues

Here are solutions to frequently encountered problems in HPLC analysis.

Issue Possible Cause Troubleshooting Action

| Poor Peak Shape / Tailing | - Buffer pH inaccuracy

  • Column degradation | - Calibrate pH meter and verify buffer preparation [3].
  • Flush and regenerate the column. | | Irreproducible Retention Times | - Inconsistent buffer preparation
  • Mobile phase pH drift | - Use a standardized, documented recipe for buffer preparation [2].
  • Prepare fresh mobile phase daily. | | High Backpressure | - Buffer salt precipitation
  • Column blockage | - Ensure mobile phase organic content is not too high for the buffer concentration [3].
  • Filter samples and use a guard column. | | Low Recovery of Analyte | - Inefficient protein precipitation
  • Adsorption to vials/tubes | - Optimize the type and volume of the precipitating solvent.
  • Use low-binding polypropylene tubes. |

Method Optimization Workflow

This diagram illustrates the logical workflow for developing and optimizing the HPLC method for this compound.

Start Start Method Optimization Column Select C18 Column (e.g., Inertsil ODS-4) Start->Column MP Define Initial Mobile Phase (Phosphate Buffer : ACN) Column->MP pH Adjust Buffer pH (Key: pH 7.4 for this compound) MP->pH Detect Set Detection Wavelength (294 nm for this compound) pH->Detect Sample Develop Sample Prep (Protein Precipitation) Detect->Sample Validate Validate Method (Linearity, Accuracy, Precision) Sample->Validate Problem Encounter Issue? Validate->Problem Troubleshoot Refer to Troubleshooting Guide Problem->Troubleshoot Yes End Method Ready Problem->End No Troubleshoot->Validate Re-test

Key Technical FAQs

Q1: Why is the pH of the phosphate buffer so critical for this method? A1: The pH of the mobile phase strongly influences the ionization state of the analyte, which directly affects its retention time and peak shape on a reverse-phase column. An inaccurately prepared buffer can lead to poor separation and irreproducible results [3].

Q2: Can I use a different C18 column than the one specified? A2: While the method was validated on an Inertsil ODS-4 column, other C18 columns with similar dimensions (150 mm length, 4.6 mm internal diameter) and particle size (3.0 µm) may be used. However, this will require re-validation to confirm performance, as selectivity can vary between manufacturers and column chemistries.

Q3: What is the role of the internal standard (Sorafenib)? A3: Sorafenib is used to correct for variability in sample preparation and injection volume. By monitoring the response of the internal standard, you can improve the accuracy and precision of the quantitative results for this compound [1].

References

Experimental Protocol: Impurity Profiling & Toxicity Prediction

Author: Smolecule Technical Support Team. Date: February 2026

The following workflow and tables detail the key experimental steps and conditions used for the forced degradation, characterization, and in-silico toxicity prediction of leniolisib, as described in the research [1].

Table 1: HPLC Method Conditions for Impurity Profiling [1]

Parameter Specification
Column Waters Symmetry C18
Mobile Phase Isocratic, Methanol:Sodium Acetate Buffer (55:45, v/v)
Flow Rate 0.90 mL/min
Detection Wavelength 229 nm
Degradation Conditions Acidic and Oxidative stress

Table 2: LC-MS/MS and In-silico Analysis Parameters [1]

Parameter Specification
Characterization Technique LC-MS/MS
Toxicity Prediction Method In-silico software (specific tool not named)
Toxicity Endpoint Predicted LD₅₀ (rat, oral)
Toxicity Classification Based on LD₅₀ values (Class 3: high toxicity to Class 5: low toxicity)

Identified Degradation Products & Toxicity Data

The study identified and characterized four major degradation products (DPs) of this compound. Their proposed structures and predicted toxicity profiles are summarized in the table below.

Table 3: Characteristics and In-silico Toxicity of this compound Degradation Products [1]

Degradation Product Proposed Molecular Formula Molecular Weight (g/mol) Predicted LD₅₀ (mg/kg) Predicted Toxicity Class
DP 1 C₁₃H₁₅N₅O 257 500 Class 4 (Moderate toxicity)
DP 2 C₂₀H₂₆N₆O₂ 382 729 Class 4 (Moderate toxicity)
DP 3 C₁₃H₁₂F₃N₅O 311 250 Class 3 (High toxicity)
DP 4 C₁₇H₁₉F₃N₆O 380 1750 Class 5 (Low toxicity)

Frequently Asked Questions for Troubleshooting

Here are answers to some specific technical questions you might encounter while working with this data.

Q1: Why is DP3 predicted to have higher toxicity than the other degradation products? The in-silico model predicted DP3 to have the highest toxicity (Class 3) [1]. While the exact structural reason is not provided in the study, toxicity can be influenced by specific functional groups, molecular rigidity, or the presence of the trifluoromethyl (CF₃) group in a particular configuration that may make it more reactive or bioavailable. Further investigation using molecular docking or expert system software (like OECD QSAR Toolbox) would be needed to identify the structural alert responsible.

Q2: The method uses an isocratic elution. How can I resolve co-eluting impurities? The published method uses an isocratic mobile phase of Methanol:Sodium Acetate Buffer (55:45, v/v) [1]. If you encounter co-elution:

  • First, adjust the organic modifier ratio: Slightly decreasing or increasing the percentage of methanol can significantly impact retention times.
  • Consider a gradient method: If co-elution persists, develop a gradient method. Start with a lower organic percentage to resolve early eluting, polar impurities and then increase the percentage to elute later, non-polar impurities. A method re-validation would be required.

Q3: How reliable are these in-silico toxicity predictions for regulatory submissions? In-silico predictions are highly valuable for prioritizing impurities for further testing and for forming a risk assessment hypothesis during early development [1]. However, they are generally considered supplemental information for major regulatory submissions like a New Drug Application (NDA). Regulatory agencies typically require confirmatory data from in-vitro or in-vivo studies for significant degradation products above a certain threshold, as per ICH M7(R2) and Q3B(R2) guidelines.

References

leniolisib extraction efficiency protein precipitation

Author: Smolecule Technical Support Team. Date: February 2026

Validated Protein Precipitation Method for Leniolisib

The methodology below has been developed and validated for the extraction of this compound from rat plasma, demonstrating that protein precipitation is a viable and efficient technique for this drug [1].

Detailed Experimental Protocol [1]

  • Materials and Reagents:

    • Analytes: this compound and the Internal Standard (IS), sorafenib.
    • Precipitating Reagent: A mixture of methanol and acetonitrile in a 36:64 volume ratio.
    • Solvents: Acetonitrile (HPLC grade) is used as the diluent.
  • Sample Preparation Workflow:

    • Pipette 200 µL of rat plasma into a 2 mL Eppendorf tube.
    • Add 500 µL of the internal standard (sorafenib) stock solution (2.4 µg/mL).
    • Add 800 µL of the methanol:acetonitrile (36:64) precipitating reagent.
    • Vortex the mixture thoroughly to ensure complete protein precipitation.
    • Centrifuge the samples for 20 minutes at 4000 rpm.
    • Filter the supernatant liquid and transfer it to an HPLC vial for analysis.
  • Chromatographic Conditions:

    • Column: Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm, 10 nm pore size).
    • Mobile Phase: Phosphate buffer (pH 7.4) and acetonitrile in a 60:40 ratio.
    • Flow Rate: 1 mL/min.
    • Detection: PDA detector at 294 nm.
    • Injection Volume: 10 µL.
    • Run Time: 5 minutes.

The workflow for this sample preparation process is as follows:

Start Start Sample Prep P1 Add 200 µL Rat Plasma Start->P1 P2 Add 500 µL Internal Standard (Sorafenib) P1->P2 P3 Add 800 µL Precipitating Reagent (MeOH:ACN 36:64) P2->P3 P4 Vortex Mix Thoroughly P3->P4 P5 Centrifuge 20 min at 4000 rpm P4->P5 P6 Filter Supernatant P5->P6 P7 Transfer to HPLC Vial P6->P7

Extraction Efficiency and Method Performance

This protein precipitation method has been quantitatively validated according to ICH Bioanalytical method validation guidelines. The key performance data is summarized in the table below [1].

Validation Parameter Result / Value Notes
Calibration Curve Range 150 – 6000 ng/mL 7-point linear curve [1].
Reported Accuracy 89.82% – 91.69% [1]
Reported Precision (%CV) < 6% [1]
Quality Control (QC) Levels LLOQ, LQC, MQC, HQC Concentrations: 150, 450, 2000, 4500 ng/mL [1].

Frequently Asked Questions

Q1: What is the typical extraction efficiency for this compound using protein precipitation? While the search results do not provide an explicit numerical value for "extraction efficiency," the method's accuracy of 89.82% to 91.69% indicates that the recovery of this compound from rat plasma is consistent and reliable for bioanalytical purposes [1].

Q2: Can I use a different internal standard for my this compound assay? The validated protocol uses sorafenib as the internal standard [1]. Changing the IS requires a full re-validation of the method to ensure it does not co-elute with the analyte or matrix components and that its recovery is consistent with this compound.

Q3: My analyte recovery is low or inconsistent. What should I check?

  • Precipitant Ratio: Ensure the 36:64 methanol:acetonitrile ratio is precise. Small deviations can significantly impact precipitation efficiency [1].
  • Mixing and Centrifugation: Confirm that vortex mixing is thorough and that the specified centrifugation force and time (20 min at 4000 rpm) are strictly adhered to for complete protein pelleting [1].
  • Sample Handling: Avoid thawing and re-freezing plasma samples, as this can denature proteins differently and affect precipitation.

Troubleshooting Guide

The following decision tree can help you diagnose common issues in the sample preparation workflow:

Start Problem: Low/Inconsistent Recovery A1 Check Precipitant Solution Start->A1 A2 Check Internal Standard Start->A2 A3 Check Centrifugation Step Start->A3 B1 ✓ Confirm reagent purity ✓ Verify MeOH:ACN ratio (36:64) A1->B1 B2 ✓ Check IS stability ✓ Verify no interaction with analyte A2->B2 B3 ✓ Ensure 20 min duration ✓ Confirm 4000 rpm speed A3->B3 End Issue Resolved B1->End B2->End B3->End

Seeking Further Information

The provided data is based on a single, specific HPLC-PDA method. For a more comprehensive technical center, you might need to investigate further:

  • Mass Spectrometry Methods: The current protocol uses HPLC with a PDA detector. For higher sensitivity, you could explore UPLC-MS/MS methods, as have been developed for similar PI3Kδ inhibitors like umbralisib [2].
  • Varied Matrices: This method is validated for rat plasma. Extraction efficiency may differ in human plasma or other biological fluids, requiring additional method optimization and validation.

References

leniolisib matrix effect in biological samples

Author: Smolecule Technical Support Team. Date: February 2026

Method Overview and Matrix Effect Evaluation

A 2025 study developed and validated a reverse-phase HPLC method for quantifying leniolisib in rat plasma, which included a specific evaluation of the matrix effect [1].

The method uses sorafenib as an internal standard (IS) to control variability. The sample preparation is a protein precipitation technique with a mixture of methanol and acetonitrile (36:64, v/v) as the precipitating reagent [1].

The researchers assessed the matrix effect by analyzing quality control (QC) samples at low and high concentrations. The results, which are ideal for a troubleshooting guide, are summarized in the table below [1] [2].

Nominal Concentration (ng/mL) % Mean Accuracy % Coefficient of Variation (CV)
LQC (450 ng/mL) 97.39% 0.01
HQC (4500 ng/mL) 101.26% 2.04

The very low %CV values indicate that the method is highly precise and that the sample preparation procedure effectively minimizes the matrix effect, making it robust for routine analysis [1] [2].

Detailed Experimental Protocol

Here is the detailed methodology for the sample preparation and chromatography, which you can use as a foundational protocol.

Sample Preparation Workflow [1]:

  • Preparation: Place 200 µL of rat plasma into a 2-mL Eppendorf tube.
  • Spiking: Add 500 µL of the internal standard working solution (sorafenib, 2.4 µg/mL).
  • Precipitation: Add 800 µL of the precipitating reagent (methanol:acetonitrile, 36:64).
  • Mixing: Vortex the mixture thoroughly to ensure complete protein precipitation.
  • Centrifugation: Centrifuge for 20 minutes at 4000 rpm.
  • Filtration: Filter the supernatant.
  • Injection: Transfer the filtered supernatant to an HPLC vial for analysis.

Chromatographic Conditions [1]:

Parameter Specification
Column Inertsil ODS-4 C18 (150 mm x 4.6 mm, 3.0 µm, 10 nm pore size)
Mobile Phase Phosphate Buffer (pH 7.4) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Detection PDA Detector at 294 nm
Column Temperature 30°C
Injection Volume 10 µL
Run Time 5 minutes
Diluent Acetonitrile

The following diagram illustrates the sample preparation workflow based on this protocol:

Start Start with 200µL Rat Plasma Step1 Add 500µL Internal Standard (Sorafenib, 2.4µg/mL) Start->Step1 Step2 Add 800µL Precipitating Reagent (Methanol:Acetonitrile, 36:64) Step1->Step2 Step3 Vortex Mix Thoroughly Step2->Step3 Step4 Centrifuge for 20 min at 4000 rpm Step3->Step4 Step5 Filter Supernatant Step4->Step5 Step6 Transfer to HPLC Vial for Injection Step5->Step6

FAQs and Troubleshooting Guide

Q1: What is the calibration range for this method? The method was validated with a seven-point linear calibration curve ranging from 150 ng/mL to 6000 ng/mL in rat plasma [1].

Q2: How was the method's accuracy and precision? The accuracy ranged from 89.82% to 91.69%, and the precision (%CV) was reported to be less than 6% across the validation study [1].

Q3: Has this method been used in real applications? Yes, the validated method was successfully applied to a pharmacokinetic study of this compound in rats following the administration of a 10 mg/kg oral solution [1].

Q4: What if I observe a high matrix effect in my own assay? The cited study demonstrates that using a structurally appropriate internal standard (sorafenib) and a optimized protein precipitation step are critical to minimizing matrix effects. If problems persist, ensure your precipitant ratio and volume are optimal for your specific biological matrix.

References

leniolisib forced degradation studies parameters

Author: Smolecule Technical Support Team. Date: February 2026

Forced Degradation Conditions and Results

The table below outlines the stress conditions applied to leniolisib and the resulting degradation, as reported in recent analytical studies.

Stress Condition Detailed Parameters Degradation Observed Key Findings / Degradation Kinetics

| Acidic Hydrolysis | • 0.1 N HCl • Room temperature • 30 minutes [1] | 12.0% - 31.24% [2] [1] | Most susceptible condition alongside oxidation [2]. | | Alkaline Hydrolysis | • 0.1 N NaOH • Room temperature • 30 minutes [1] | 13.6% [1] | Significant degradation occurs [1]. | | Oxidative Stress | • 3% H₂O₂ • Room temperature • 30 minutes [1] | 15.7% - 39.58% [2] [1] | Most susceptible condition alongside acid [2]. | | Thermal Stress | • Solid state • 105°C • 6 hours [1] | 1.3% [1] | Relatively stable under dry heat [1]. | | Photolytic Stress | • Exposed to UV light [1] | 10.1% [1] | Moderate degradation observed [1]. | | Neutral Hydrolysis | • Water [1] | 1.0% [1] | Relatively stable [1]. | | Reductive Stress | • Not specified in available data [1] | 2.1% [1] | Minimal degradation [1]. |

Experimental Protocols for HPLC Analysis

Here are detailed methodologies for the reverse-phase high-performance liquid chromatography (RP-HPLC) methods used in the cited this compound forced degradation studies.

Parameter Method 1: Stability-Indicating [1] Method 2: Bioanalytical in Rat Plasma [3]
Column Waters X-Terra RP-18 (4.6 x 150 mm, 3.5 µm) Inertsil ODS-4 C18 (4.6 x 150 mm, 3.0 µm)
Mobile Phase Acetonitrile : 0.1% Triethylamine (TEA), pH-2.5 (40:60) Acetonitrile : Phosphate buffer, pH-7.4 (40:60)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection (λ) 222.3 nm (UV) 294 nm (PDA)
Injection Volume Not specified 10 µL
Run Time 6 minutes 5 minutes
Retention Time ~3.98 minutes Not specified
Sample Prep Drug substance in stress conditions Protein precipitation from plasma with MeCN:MeOH mixture
Calibration Range Not specified for degradation 150 - 6000 ng/mL
Internal Standard Not used Sorafenib

Troubleshooting Guide & FAQs

Based on the experimental data, here are some anticipated issues and solutions in a Q&A format.

Q1: Why is my method showing poor peak shape for this compound or its degradation products?

  • Potential Cause: The pH of the mobile phase buffer is critical. A study using pH 7.4 phosphate buffer achieved good separation of this compound from its internal standard and plasma components [3].
  • Solution: Check and accurately adjust the pH of your aqueous buffer. If peak shape is poor, try a different column from the same class (e.g., C18) but with different bonding chemistry.

Q2: In oxidative stress tests, degradation is too rapid to monitor effectively. What should I do?

  • Evidence: this compound is highly susceptible to oxidative degradation [2] [1].
  • Solution: Reduce the concentration of the oxidizing agent (e.g., try 1% H₂O₂ instead of 3%) or shorten the exposure time. Take samples at multiple time points (e.g., 15 min, 30 min, 1 hour) to capture the degradation kinetics.

Q3: How can I identify the degradation products formed during stress studies?

  • Evidence: Research has successfully used Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to characterize this compound degradation products [2].
  • Solution: Couple your HPLC system to a mass spectrometer. The MS/MS fragmentation patterns will help elucidate the structure of the degradation products, and you can propose degradation pathways.

Workflow Diagram for Forced Degradation Studies

The following diagram visualizes the overall experimental workflow for conducting forced degradation studies on this compound, from sample preparation to data analysis.

cluster_stress Stress Conditions Start Start Forced Degradation Study Prep Prepare this compound Solution Start->Prep Stress Apply Stress Conditions Prep->Stress Analyze Analyze Samples by HPLC/LC-MS/MS Stress->Analyze Acid Acidic (0.1N HCl) Stress->Acid Base Alkaline (0.1N NaOH) Stress->Base Oxid Oxidative (3% H₂O₂) Stress->Oxid Thermal Thermal (105°C) Stress->Thermal Photo Photolytic (UV Light) Stress->Photo Identify Identify & Characterize DPs Analyze->Identify Review Review Data & Finalize Report Identify->Review

Key Conclusions for Your Technical Guide

Based on the compiled research, you can emphasize these core points to users:

  • Primary Vulnerabilities: this compound is most labile under acidic and oxidative stress conditions. Protocols should prioritize these areas for stability-indicating method validation [2] [1].
  • Robust HPLC is Feasible: Stability-indicating HPLC methods have been successfully developed and validated, providing a solid foundation for users to build upon in their labs [2] [1].
  • Advanced Characterization: For identifying unknown degradation products, LC-MS/MS is the established and recommended technique [2].

References

Mechanism of Action: Leniolisib vs. Standard of Care

Author: Smolecule Technical Support Team. Date: February 2026

A fundamental difference exists in how these treatments approach APDS management.

Feature Leniolisib Standard of Care (SoC)
Approach Targeted, disease-modifying [1] Supportive, symptomatic [2]
Primary Mechanism Selective oral PI3Kδ inhibitor; restores PI3Kδ signaling homeostasis [1] Mixed bag of non-targeted therapies [2] [1]
Molecular Target PI3Kδ protein (causative factor) [1] Symptoms and sequelae of immune dysregulation [2]
Therapeutic Goal Address root cause, normalize immunophenotypes, slow disease progression [3] [1] Manage infections, reduce lymphoproliferation, control autoimmunity [2]

The diagram below illustrates the targeted mechanism of this compound versus the broad supportive actions of SoC.

G APDS APDS: PI3Kδ Gain-of-Function Mutation PI3K Overactive PI3Kδ Signaling APDS->PI3K Symptoms Clinical Symptoms: • Lymphadenopathy • Naïve B-cell Deficiency • Recurrent Infections PI3K->Symptoms This compound This compound (Targeted) • PI3Kδ Inhibitor This compound->PI3K Targets Underlying Cause SoC Standard of Care (Supportive) SoC_Items • Antimicrobials • Immunoglobulin Therapy • Immunosuppressants • HSCT SoC->SoC_Items SoC_Items->Symptoms Manages Symptoms

Comparative Efficacy and Safety Data

Evidence from clinical trials and externally controlled studies consistently shows this compound's advantages over SoC.

Short-Term Efficacy (12-Week RCT)

A phase III randomized controlled trial (RCT) in adolescents and adults demonstrated this compound's significant impact on primary endpoints versus placebo [3].

Endpoint This compound Group (LS Mean Change) Placebo/SoC Group (LS Mean Change)

| Reduction in Lymphadenopathy (log10 SPD) | -0.4 (Adolescents) -0.3 (Adults) | -0.1 (Adolescents) +0.1 (Adults) | | Increase in Naïve B-cells (%) | +44.5 (Adolescents) +28.4 (Adults) | -16.5 (Adolescents) -1.1 (Adults) |

LS Mean = Least Squares Mean; SPD = Sum of Product of Diameters

Long-Term Efficacy vs. External Controls

A study comparing this compound from an open-label extension trial against SoC from the ESID Registry showed significant long-term benefits [4].

Endpoint Result (this compound vs. SoC) Statistical Significance
Annual Rate of Respiratory Infections Rate Ratio: 0.34 95% CI: 0.19–0.59
Reduction in Serum IgM Levels Treatment Effect: -1.09 g/L P = 0.002
Safety and Tolerability
  • This compound: Well-tolerated in both adolescents and adults with no major safety concerns and no Grade ≥3 adverse events reported in the phase III trial [3] [5].
  • Standard of Care: Associated with relevant safety and tolerability issues that can lead to treatment discontinuation. Therapies like sirolimus (an mTOR inhibitor) have significant side effects, and HSCT carries substantial risks [2] [1].

Key Experimental Protocols

Understanding the methodology behind the data is crucial for critical appraisal.

  • Phase III Randomized Controlled Trial (RCT) [3]

    • Objective: Evaluate efficacy and safety of this compound versus placebo over 12 weeks.
    • Design: Multicenter, randomized, double-blind, placebo-controlled.
    • Participants: Adolescents (12-17 years) and adults (≥18 years) with genetically confirmed APDS.
    • Intervention: this compound (70 mg twice daily) or matching placebo, added to existing SoC.
    • Primary Endpoints: 1) Change from baseline in log10-transformed sum of product of diameters (SPD) of index lymph nodes. 2) Change from baseline in the percentage of naïve B cells within total B cells.
    • Analysis: Pre-specified subgroup analysis for adolescent and adult populations.
  • Externally Controlled Study (Long-Term Outcomes) [4]

    • Objective: Compare long-term effects of this compound on infection rates and IgM levels versus SoC.
    • Design: Retrospective, externally controlled comparison.
    • Data Sources:
      • Treatment Group: Pooled data from the single-arm, open-label extension study of this compound (NCT02859727).
      • Control Group: Matched APDS patients from the European Society for Immunodeficiencies (ESID) Registry receiving SoC.
    • Statistical Adjustment: Inverse probability of treatment weighting (IPTW) was used to balance baseline characteristics between groups and minimize confounding.
    • Endpoints: Annualized rate of respiratory tract infections requiring medication; absolute change in serum IgM levels from baseline.

Overall Value and Expert Assessment

A Multi-Criteria Decision Analysis (MCDA) conducted by a multidisciplinary panel of Spanish experts scored this compound higher than SoC across all criteria, including efficacy, safety, patient-reported outcomes, and therapeutic impact [1] [6]. This compound is positioned as the first disease-modifying treatment for APDS, addressing the significant unmet need for a therapy that targets the root cause of the disease [2] [1].

Future Research and Limitations

  • Ongoing Trials: A Phase III clinical trial (NCT05438407) for children aged 4 to 11 years has completed, with positive topline data. Regulatory filings to extend the license to this younger pediatric population are planned for 2025 [7].
  • Limitations: The 12-week RCT duration is short for a chronic condition, though the open-label extension provides longer-term data. The external control study, while robust, is not a concurrent randomized comparison [3] [4].

References

leniolisib comparative efficacy sirolimus rituximab

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature Leniolisib Sirolimus Rituximab
Molecular Target PI3Kδ (Phosphoinositide 3-kinase delta) [1] [2] [3] mTOR (Mammalian target of rapamycin) [4] CD20 protein on B-cells [5]
Primary Mechanism Selective inhibitor of the overactive PI3Kδ pathway, addressing the root cause of APDS [2] [3] Binds to FKBP12 to inhibit mTOR, suppressing T-cell activation and proliferation [4] Monoclonal antibody that binds to and depletes CD20-positive B-cells [5]
Primary Approved Indications APDS (adult & pediatric ≥12 years) [2] [3] Organ transplant rejection prophylaxis; LAM; PEComa; TSC [4] Non-Hodgkin's lymphoma; Chronic lymphocytic leukemia; RA; others [6] [5]
Status in APDS First and only approved therapy for APDS [3] Used off-label as part of SoC [7] Used off-label as part of SoC [7]
Comparative Efficacy in APDS Superior to SoC in reducing lymphadenopathy and increasing naïve B cells [8] [7] Part of the SoC comparator, considered to have limited efficacy [7] Part of the SoC comparator, considered to have limited efficacy [7]
Comparative Safety in APDS Favorable safety profile with no grade 3 adverse events reported in trials; most common side effects are headache and sinusitis [1] [3] [7] Relevant safety and tolerability issues that can lead to treatment discontinuation [7] Part of a SoC regimen with known toxicity concerns [7]

Detailed Efficacy and Contextual Data

The comparative assessment of this compound versus SoC (which includes sirolimus and rituximab) is based on the following key studies:

  • Clinical Trial Evidence: A phase III randomized, placebo-controlled trial (NCT02435173) demonstrated that this compound was effective in treating APDS. It met its co-primary endpoints: reducing lymph node size (lymphadenopathy) and increasing the percentage of naïve B cells, which are key biomarkers of the disease [8]. This trial formed the basis for its FDA approval [3].
  • Multi-Criteria Decision Analysis (MCDA): A 2024 study in Spain applied an MCDA framework, where a panel of experts scored this compound higher than the existing SoC across all criteria, including efficacy, safety, and patient-perceived outcomes [7]. The study concluded that this compound is a "value-added treatment option" compared to SoC, highlighting its potential as a disease-modifying therapy [7].
  • Safety Profile: In the pivotal trial, this compound was well-tolerated, with no grade 3 or higher adverse events reported. The most common side effects were headache, sinusitis, and atopic dermatitis [1] [3]. In contrast, the SoC (including sirolimus and rituximab) is associated with "relevant safety and tolerability issues that can lead to treatment discontinuation" [7].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct molecular targets of these drugs within the PI3K/AKT/mTOR signaling pathway, which is central to APDS.

G cluster_pathway PI3K/AKT/mTOR Signaling Pathway PI3K PI3K (overactive in APDS) PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Activated by Receptor Signaling AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Dysregulated Signaling This compound This compound This compound->PI3K Inhibits Sirolimus Sirolimus Sirolimus->mTOR Inhibits Rituximab Rituximab B_Cell B-Cell (Surface) Rituximab->B_Cell Depletes

The diagram shows how these drugs intervene at different points:

  • This compound acts proximally on the primary molecular defect in APDS by directly inhibiting the overactive PI3Kδ protein [1] [2].
  • Sirolimus acts further downstream on the mTOR complex, which is hyperactivated as a consequence of PI3Kδ overactivity [4].
  • Rituximab operates outside this pathway entirely, depleting the mature B-cells that contribute to the immune dysregulation in APDS, rather than correcting the underlying signaling defect [5] [7].

Experimental Protocol from Key Studies

For researchers designing studies, the methodology from the pivotal this compound trial provides a robust model.

  • Trial Design: A 12-week, randomized, double-blind, placebo-controlled phase II/III trial (NCT02435173) [8] [3].
  • Patient Population: 31 participants aged 12 years and older with genetically confirmed APDS (mutations in PIK3CD or PIK3R1) [8] [3].
  • Intervention: Oral this compound (70 mg) or placebo administered twice daily [8].
  • Primary Endpoints:
    • Change in Lymphadenopathy: Measured by the percent change from baseline in the sum of product of diameters of index lymph nodes on computed tomography (CT) or magnetic resonance imaging (MRI) [8].
    • Immunophenotyping: Percent change from baseline in the proportion of naïve B cells (CD27-) within the total B cell population, analyzed by flow cytometry [8].
  • Key Safety Measures: Monitoring of adverse events, clinical laboratory parameters, electrocardiograms, and physical examinations [8].
  • This compound is the first approved therapy that targets the root cause of the disease and has demonstrated superior efficacy and a favorable safety profile compared to standard of care in clinical trials.
  • Sirolimus and Rituximab are used off-label as part of historical standard of care, but evidence suggests they have more limited efficacy and less favorable safety profiles.

References

leniolisib safety tolerability versus other PI3K inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

PI3K Inhibitors Safety & Selectivity Profile Comparison

Drug Name Primary Indications PI3K Isoform Specificity (IC50 nM) Serious Adverse Events (Grade ≥3)

| Leniolisib [1] [2] | Activated PI3Kδ Syndrome (APDS) [3] | δ: 0.01 α: 0.24 β: 0.42 γ: 2.23 | No Grade 3 Adverse Events reported [1] | | Idelalisib [1] [2] | Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), indolent Non-Hodgkin Lymphoma (iNHL) | δ: 2.5 γ: 89 α: 8600 β: 4000 | Pneumonia, sepsis, diarrhea/colitis, hepatotoxicity, cutaneous reactions [1] | | Duvelisib [1] [2] | Relapsed or refractory CLL/SLL and Follicular Lymphoma (FL) | δ: 2.5 γ: 27 β: 85 α: 1602 | Pneumonia, diarrhea/colitis, hepatotoxicity, neutropenia, anemia [1] | | Copanlisib [1] [2] | Relapsed Follicular Lymphoma (FL) | α: 0.5 δ: 0.7 β: 3.7 γ: 6.4 | Hyperglycemia, hypertension, pneumonia, diarrhea/colitis, leukopenia, neutropenia [1] | | Alpelisib [1] [2] | HR+/HER2- PIK3CA-mutated breast cancer | α: 4.6 γ: 250 δ: 290 β: 1200 | Hyperglycemia, pneumonia, cutaneous reactions, diarrhea/colitis [1] | | Umbralisib [1] [2] | Relapsed or refractory Marginal Zone Lymphoma (MZL) | δ: 22 γ: 330 β: 660 α: 22000 | Pneumonia, diarrhea/colitis, hepatotoxicity, cutaneous reactions [1] |


Mechanism of Action and Rationale for Improved Safety

The improved safety profile of this compound can be attributed to several key factors related to its mechanism and clinical application.

  • High Selectivity for PI3Kδ: this compound is engineered for high selectivity, binding 28, 43, and 257 times more tightly to PI3Kδ than to the α, β, and γ isoforms, respectively [3] [2]. This precision minimizes "off-target" effects on other PI3K pathways that are critical in general cell metabolism and innate immunity [4] [5].
  • Disease Context and Dosing: this compound is used to treat Activated PI3Kδ Syndrome (APDS), a rare genetic immunodeficiency [6]. It is administered chronically to restore immune system balance, requiring a well-tolerated long-term profile [4]. In contrast, other inhibitors are used for advanced cancers at higher doses, where managing severe side effects is a secondary concern [5].
  • Avoidance of Immunotoxicity: Over-inhibition of PI3Kδ or simultaneous inhibition of the PI3Kγ isoform can lead to severe immune-mediated toxicities like colitis and pneumonitis [5]. This compound's high selectivity achieves sufficient inhibition to treat APDS without the over-inhibition linked to these adverse events [5].

The diagram below illustrates the targeted mechanism that underpins this compound's safety profile.

G cluster_immune Immune Cell Signaling PI3KD_Node PI3Kδ (in immune cells) Immune_Homeostasis Restored Immune Homeostasis PI3KD_Node->Immune_Homeostasis Targeted Inhibition Other_PI3K Other PI3K Isoforms (α, β, γ) Subgraph_Cluster_Metabolism Metabolic & General Cellular Functions Other_PI3K->Subgraph_Cluster_Metabolism Critical for This compound This compound This compound->PI3KD_Node High-Selectivity Binding Other_Inhibitors Other PI3K Inhibitors Other_Inhibitors->PI3KD_Node Inhibition Other_Inhibitors->Other_PI3K Off-Target Inhibition Over_Inhibition Risk of Over-Inhibition (Colitis, Neutropenia) Other_Inhibitors->Over_Inhibition Potential


Clinical Evidence and Experimental Data

The favorable safety profile of this compound is supported by data from clinical trials, which can inform your experimental designs.

  • Supporting Clinical Trial Evidence: In a key 12-week randomized, placebo-controlled trial (NCT02435173) and its open-label extension (NCT02859727) in APDS patients, this compound was well-tolerated [4]. The studies required patients to discontinue other immunosuppressants beforehand, and no Grade 3 adverse events were reported [7] [4]. Long-term data showed durable efficacy and tolerability with up to 6 years of exposure [7].

  • Considerations for Preclinical and Clinical Design:

    • Patient Population: When designing trials, note that safety outcomes are heavily influenced by the patient population (oncology vs. immunodeficiency) [5].
    • Dosing Duration: Chronic dosing for conditions like APDS demands a higher safety barrier than shorter-term cancer therapies [4].
    • Endpoint Selection: For safety, closely monitor for immune-mediated toxicities (colitis, hepatotoxicity) and metabolic disturbances (hyperglycemia), which are common with less selective inhibitors [1] [5].

References

leniolisib reduction serum immunoglobulin M levels

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Efficacy Data on Serum IgM Reduction

Study Description Key Findings on Serum IgM Participant Details Reference
Externally Controlled Study (vs. Standard of Care) Treatment effect: -1.09 g/L (95% CI: -1.78, -0.39); P = 0.002 [1] 37 leniolisib-treated vs. 49 controls [1] Clin Exp Immunol. 2025
Open-Label Extension (OLE) Study (Interim Analysis) Normalization of serum IgM levels observed [2] 37 patients; median exposure of 102 weeks [2] J Allergy Clin Immunol. 2023
6-Year Follow-up (Dose-Finding Trial) Durable changes in lymphocyte subsets and clinical manifestations [3] 6 adult patients [3] https://doi.org/10.1016/j.xhgg.2024.100279

Detailed Experimental Protocols

The data on IgM reduction comes from robust clinical trial designs. Here are the methodologies for the key studies cited.

Externally Controlled Study Design [1]

This study compared long-term this compound use against standard of care.

  • Objective: To compare the long-term effects of this compound on the annual rate of respiratory tract infections and change in serum IgM levels versus standard of care.
  • Treatment Groups:
    • This compound Group: Data from 37 participants in the open-label extension study (NCT02859727).
    • Control Group: Data from 62 (infection analysis) and 49 (IgM analysis) participants from the European Society for Immunodeficiencies (ESID) registry.
  • Intervention: Patients in the this compound group received the drug orally.
  • Endpoint Measurement: Change in serum IgM levels (g/L).
  • Statistical Analysis: Baseline characteristics between groups were balanced using inverse probability of treatment weighting. The treatment effect was reported as the difference in mean change.
Open-Label Extension (OLE) Study Design [2]

This study assessed the long-term safety and efficacy of this compound.

  • Objective: To evaluate the long-term safety and durability of response of this compound in patients with APDS.
  • Trial Design: Multinational, single-arm, open-label extension study.
  • Participants: 37 patients aged ≥12 years with genetically confirmed APDS who had completed a prior this compound trial or had prior PI3Kδ inhibitor exposure.
  • Intervention: 70 mg of this compound orally, twice daily.
  • Data Cut-off: At the time of the interim analysis, the median this compound exposure was 102 weeks (approximately 2 years).
  • Endpoint: Serum IgM levels were tracked as an exploratory endpoint, with observations of normalization reported.

Mechanism of Action: How this compound Reduces IgM

The reduction in serum IgM is not an adverse effect but a correction of the underlying immune dysregulation in APDS.

  • PI3Kδ Hyperactivity in APDS: APDS is caused by gain-of-function mutations in genes (PIK3CD or PIK3R1) that lead to overactivation of the PI3Kδ pathway [4] [5]. This hyperactivity disrupts normal lymphocyte development and function.
  • Consequence of Pathway Overactivation: The constant PI3Kδ signaling drives B cells to become overactive and dysregulated, resulting in abnormally high levels of serum IgM and a deficiency in class-switched antibodies like IgG, contributing to the immunodeficiency [2] [5].
  • This compound's Targeted Action: this compound is a selective oral inhibitor of the PI3Kδ protein [4]. By specifically dampening the overactive PI3Kδ signaling, it helps restore balance to the immune system.
  • Restoration of Immune Homeostasis: The inhibition of the PI3Kδ pathway leads to a rebalancing of lymphocyte populations (e.g., reducing transitional B cells and senescent T cells) and a downstream normalization of IgM production [2]. This effect is considered a key indicator of the drug's efficacy in correcting the core immune defect in APDS.

The diagram below illustrates this targeted mechanism of action.

G Mutations PIK3CD/PIK3R1 Mutations PI3K_Hyper PI3Kδ Hyperactivity Mutations->PI3K_Hyper Immune_Dys Immune Dysregulation • Altered B/T cell development • Elevated serum IgM PI3K_Hyper->Immune_Dys APDS_Symptoms APDS Symptoms (Lymphoproliferation, Infections) Immune_Dys->APDS_Symptoms This compound This compound (PI3Kδ Inhibitor) Pathway_Inhibit Inhibition of PI3Kδ Pathway This compound->Pathway_Inhibit Targets Cause Immune_Norm Restored Immune Homeostasis • Normalized lymphocyte subsets • Reduced serum IgM Pathway_Inhibit->Immune_Norm Corrects Immune_Norm->APDS_Symptoms Alleviates

References

leniolisib clinical trial endpoints lymphadenopathy naive B cells

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Endpoints & Efficacy Data

Trial Population & Design Primary Endpoint 1: Lymphadenopathy Primary Endpoint 2: Naïve B cells Key Efficacy Results & Additional Findings

| Adults/Adolescents (≥12 years) [1] • N=31 • Randomized, placebo-controlled • 70 mg leniolisib vs placebo twice daily for 12 weeks | Change from baseline in the sum of product diameters of index lymph nodes (log10-transformed) [1] | Change from baseline in the percentage of naïve B cells out of total B cells [1] | • Lymphadenopathy: Significant reduction vs placebo (adjusted mean difference: -0.25; 95% CI: -0.38, -0.12; P=.0006) [1]Naïve B cells: Significant increase vs placebo (adjusted mean difference: 37.30; 95% CI: 24.06, 50.54; P=.0002) [1]Spleen Volume: Significant reduction vs placebo (adjusted mean difference: -186 cm³; 95% CI: -297, -76.2) [1] | | Children (4-11 years) [2] [3] [4] • N=21 • Single-arm, Phase 3 study • 12 weeks of treatment across 4 dose levels | Improvement in lymphoproliferation, measured by change from baseline in lymphadenopathy [2] | Normalization of immunophenotype, measured by the percentage of naïve B cells out of total B cells [2] | • Lymphadenopathy: Reduction observed across all dose levels [2] [3]Naïve B cells: Statistically significant increase observed [2] [3]Consistency: Results were consistent with those seen in adolescent and adult patients [2] |

Experimental Protocols and Methodologies

The clinical trials for this compound employed rigorous, standardized protocols to ensure reliable and objective measurement of the primary endpoints.

  • Lymphadenopathy Assessment [1]:

    • Imaging Technique: Index lymph nodes were identified and measured using computed tomography (CT) or magnetic resonance imaging (MRI) scans.
    • Index Node Selection: Up to six of the largest lymph nodes were selected as "index nodes" according to standardized Cheson criteria.
    • Measurement: The sum of the product of the perpendicular diameters (SPD) of these index nodes was calculated. The change from baseline to day 85 was analyzed on a log10 scale to determine the treatment effect.
  • Naïve B-cell Immunophenotyping [1]:

    • Technique: Flow cytometry was used to analyze specific cell surface markers on peripheral blood lymphocytes.
    • Gating Strategy: B cells were identified, and the naïve B-cell subset was distinguished from other B-cell populations (e.g., transitional, memory) based on the expression of markers such as CD19, CD20, CD21, CD27, and CD45.
    • Quantification: The outcome was the change from baseline to day 85 in the percentage of naïve B cells within the total B-cell population. For the adult/adolescent trial, only patients with a baseline naïve B-cell percentage of less than 48% were included in the analysis for this endpoint.

Mechanism of Action and Signaling Pathway

The choice of these two primary endpoints is directly rooted in the drug's mechanism of action and the underlying pathophysiology of APDS. The following diagram illustrates the signaling pathway involved.

G Mutations PIK3CD (Gain) / PIK3R1 (Loss) PI3K_Hyper Hyperactive PI3Kδ Signaling Mutations->PI3K_Hyper PIP2_to_PIP3 PIP₂ → PIP₃ Conversion PI3K_Hyper->PIP2_to_PIP3 AKT_Act AKT / mTOR Pathway Activation PIP2_to_PIP3->AKT_Act FOXO_Inhib FOXO Transcription Factor Inhibition AKT_Act->FOXO_Inhib Immune_Dys Immune Dysregulation & Deficiency AKT_Act->Immune_Dys FOXO_Inhib->Immune_Dys This compound This compound (PI3Kδ Inhibitor) This compound->PIP2_to_PIP3 Inhibits Lymphoprolif Lymphoproliferation (e.g., Lymphadenopathy) Immune_Dys->Lymphoprolif BCell_Dys Altered B-cell Development (Low Naïve B cells) Immune_Dys->BCell_Dys

APDS is caused by gain-of-function mutations in PIK3CD or loss-of-function mutations in PIK3R1, leading to a hyperactive PI3Kδ pathway [1] [5] [6]. This pathway, which is crucial for immune cell development and function, becomes constitutively active.

  • PIP₃ Production: Hyperactive PI3Kδ leads to excessive conversion of phosphatidylinositol-4,5-bisphosphate (PIP₂) to phosphatidylinositol-3,4,5-trisphosphate (PIP₃) [5] [6].
  • Downstream Signaling: PIP₃ acts as a messenger that activates downstream proteins like AKT and mTOR, while inhibiting FOXO transcription factors [5]. FOXO proteins are critical for the normal development and function of lymphocytes.
  • Clinical Manifestations: This signaling imbalance causes the hallmark features of APDS [1]:
    • Immune Dysregulation: Leads to excessive cell proliferation and survival, clinically observed as lymphadenopathy and splenomegaly.
    • Immune Deficiency: Disrupts normal lymphocyte development, causing a shift away from mature, functional naïve B cells toward immature, dysfunctional B cells.

By selectively inhibiting the PI3Kδ enzyme, this compound targets the root cause of APDS. The reduction in lymphadenopathy demonstrates control over immune dysregulation, while the increase in naïve B cells indicates a restoration of healthier immune competence [1] [7]. This direct link between mechanism and endpoints provides strong evidence of the drug's targeted efficacy.

Key Insights for Professionals

  • Endpoint Rationale: The co-primary endpoints of lymphadenopathy and naïve B-cell percentage were strategically chosen as quantifiable proxies for the two core pathological processes in APDS: immune dysregulation and immune deficiency [1].
  • Favorable Safety Profile: Across trials, this compound was well-tolerated. In the pivotal trial, most adverse events were grade 1 or 2, with no treatment-related serious adverse events reported [1]. This contrasts with the toxicity profiles of earlier, less selective PI3K inhibitors [8].
  • Long-Term Efficacy and HRQoL: An ongoing open-label extension study has shown sustained improvements in lymphocyte subsets and clinical manifestations for up to six years. Additionally, patients reported enhancements in health-related quality of life (HRQoL), including increased physical capabilities and socialization [7].

The data demonstrates that this compound effectively hits its intended target, producing measurable and clinically relevant improvements in the pathology of APDS.

References

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Leniolisib HRQoL & Clinical Outcomes

Study Type / Duration Key HRQoL Findings Key Clinical & Safety Outcomes Evidence Source & Patients

| Long-term (Up to 6 years) Open-label Extension | Improved HRQoL per clinician-reported questionnaire. 5 of 6 patients reported increased physical capabilities and socialization [1]. | Durable improvement in lymphocyte subsets (normalized CD4:CD8 ratio, reduced transitional B-cells). Reduction in prescribed medications. No grade 4/5 treatment-related adverse events [1]. | Source: [1] Patients: n=6 (Adults from initial dose-finding trial) | | Long-term (Median 102 weeks) Open-label Extension | - | Reduced annualized infection rate (p=0.004). Reduction/cessation of immunoglobulin replacement therapy in 10 of 27 patients. Well-tolerated safety profile with long-term exposure [2]. | Source: [2] Patients: n=37 (Aged ≥12 years) | | Short-term (12 weeks) Phase III RCT & Subgroup Analysis | Plain Language Summary notes potential for positive impact on quality of life [3] [4]. | Met co-primary endpoints: reduced lymphadenopathy and increased naïve B-cell percentage. Effective and well-tolerated in both adolescent (12-17) and adult (≥18) subgroups [3] [4]. | Source: [3] [4] Patients: Total n=31 (this compound: 21; Placebo: 10) |

Experimental Data & Methodologies

The evidence for this compound is based on a structured clinical development program. Here are the methodologies for the key studies cited:

  • Phase III Randomized Controlled Trial (RCT)

    • Objective: To evaluate the efficacy and safety of this compound over a 12-week period compared to placebo [3] [4].
    • Patients: Adolescents and adults (≥12 years) with genetically confirmed APDS [3].
    • Intervention: Oral this compound (70 mg) twice daily versus placebo [3].
    • Primary Endpoints: Change in lymph node size (sum of product of diameters) and percentage of naïve B cells [3] [4].
    • Significance: This study provides the foundational, controlled data for the drug's approval.
  • Open-Label Extension (OLE) Study

    • Objective: To assess the long-term safety and durability of response of this compound [2].
    • Patients: Patients who completed the prior dose-finding or Phase III trials [2].
    • Intervention: Long-term administration of oral this compound (70 mg) twice daily [2].
    • Endpoints: Primary endpoint was safety (adverse events). Secondary endpoints included infection rates, need for supportive medications, and lymphoproliferation [2].
    • Significance: This study provides crucial real-world evidence on the long-term use of this compound, demonstrating sustained benefits and a manageable safety profile for up to 6 years [1] [2].

Mechanism of Action & Pathway

This compound is a selective oral inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme [5]. The following diagram illustrates the targeted pathway in APDS.

G PIK3CD PIK3CD or PIK3R1 Gain-of-Function Mutation PI3Kδ Hyperactive PI3Kδ Signaling PIK3CD->PI3Kδ Downstream Altered Cell Signaling PI3Kδ->Downstream Effects Clinical Manifestations: • Immune Deficiency • Immune Dysregulation • Lymphoproliferation Downstream->Effects This compound This compound (PI3Kδ Inhibitor) Inhibition Inhibition of Pathogenic Signaling This compound->Inhibition Inhibition->PI3Kδ Normalization Restoration of Immune Homeostasis: • Normalized Lymphocyte Subsets • Reduced Lymphoproliferation Inhibition->Normalization

Evidence Gaps & Context

When interpreting these results, please consider the following context:

  • Ultra-Rare Disease Challenges: APDS is an ultra-rare disease, which inherently limits patient numbers for large-scale trials [6] [7]. The evidence, while robust for this condition, is based on a small total patient population.
  • Limited Active Comparators: The primary evidence comes from placebo-controlled trials and long-term extension studies. Direct, head-to-head comparisons with other targeted therapies (like other PI3Kδ inhibitors) are not available in the public domain, as clinical development for other candidates like nemiralisib and seletalisib has been discontinued [2].
  • HRQoL Measurement: The long-term HRQoL data was assessed via a clinician-reported questionnaire rather than a validated patient-reported outcome (PRO) instrument, which is a noted limitation [1].

References

leniolisib multicenter randomized placebo-controlled trial

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Design and Key Findings

The foundational evidence for leniolisib comes from a global, phase 3, randomized, triple-blinded, placebo-controlled trial (NCT02435173) [1].

  • Participants: 31 patients aged 12 years and older with genetically confirmed APDS.
  • Intervention: Participants were randomized in a 2:1 ratio to receive either 70 mg of this compound or a placebo orally, twice daily for 12 weeks.
  • Primary Outcomes: The trial had two co-primary endpoints, both measured at Day 85:
    • Reduction in lymphadenopathy (measured as the change in the sum of product diameters of index lymph nodes).
    • Improvement in immunodeficiency (measured as the change in the percentage of naïve B cells out of total B cells).

The trial successfully met both co-primary endpoints, indicating that this compound effectively addresses both the immune dysregulation and deficiency characteristic of APDS [1].

The table below summarizes the key efficacy and safety results from the phase 3 trial.

Outcome Measure This compound Group Placebo Group Adjusted Mean Difference (95% CI) P-value
✓ Co-primary Endpoints
Reduction in Lymph Node Size (log10-transformed) Decreased Minimal Change -0.25 (-0.38, -0.12) 0.0006 [1]
Increase in Naïve B cells (% of total B cells) Increased Decreased 37.30 (24.06, 50.54) 0.0002 [1]
✓ Secondary Endpoints
Reduction in Spleen Volume (3D, cm³) Decreased Minimal Change -186.0 (-297.0, -76.2) 0.0020 [1]
✓ Safety Profile
Treatment-related Adverse Events (AEs) 23.8% 30.0% Not Applicable Not Reported [1]
Serious Adverse Events (SAEs) None Reported Not Specified Not Applicable Not Reported [1]

Beyond the initial 12-week trial, a long-term externally controlled study compared this compound with standard of care (data from the ESID registry). This analysis showed that this compound treatment led to a significant reduction in the annual rate of respiratory tract infections and a sustained decrease in serum IgM levels compared to standard care, highlighting its potential for long-term disease management [2].

Detailed Experimental Protocols

For research and reproducibility, the core methodologies used in the trial to assess the primary endpoints are outlined below.

  • 1. Lymph Node Measurement

    • Imaging Technique: The size of index lymph nodes was measured using computed tomography (CT) or magnetic resonance imaging (MRI) scans [1].
    • Selection of Index Nodes: Up to six of the largest lymph nodes were selected as "index nodes" according to standardized Cheson criteria [1].
    • Measurement and Analysis: The sum of the product of the perpendicular diameters (SPD) of these index nodes was calculated. The change from baseline was analyzed after log10-transformation to normalize the data [1].
  • 2. Flow Cytometry for B-cell Subsets

    • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) were isolated from patients' blood samples [1].
    • Staining: Cells were stained with fluorescently labeled antibodies against cell surface markers to distinguish different B-cell subsets. Key markers for identifying naïve B cells typically include CD19+ (pan-B cell), CD20+, CD27-, IgD+ [1].
    • Analysis: The stained cells were analyzed using a flow cytometer. The percentage of naïve B cells was determined as a proportion of the total CD19+ or CD20+ B-cell population [1].

PI3Kδ Signaling Pathway in APDS and this compound's Mechanism

The following diagram illustrates the pathological signaling in APDS and how this compound exerts its therapeutic effect.

G PIK3CD_mutation PIK3CD (APDS1) or PIK3R1 (APDS2) Mutation PI3Kd_hyper Hyperactive PI3Kδ Signaling PIK3CD_mutation->PI3Kd_hyper PIP2_to_PIP3 PIP2 → PIP3 Conversion PI3Kd_hyper->PIP2_to_PIP3 Normalization Normalized Immune Function PI3Kd_hyper->Normalization Leads to AKT_activation AKT / mTOR Pathway Activation PIP2_to_PIP3->AKT_activation Cellular_effects Cellular Consequences: • Altered Lymphocyte Development • Immune Dysregulation • Lymphoproliferation AKT_activation->Cellular_effects Clinical_manifestations Clinical Manifestations: • Lymphadenopathy • Reduced Naïve B Cells • Recurrent Infections Cellular_effects->Clinical_manifestations This compound This compound (PI3Kδ Inhibitor) This compound->PI3Kd_hyper Inhibits

This diagram shows that gain-of-function mutations in genes encoding the PI3Kδ complex lead to its hyperactivation [1]. This results in excessive downstream signaling through the AKT/mTOR pathway, which disrupts normal lymphocyte development and function [1]. The clinical consequences include lymphadenopathy, an imbalance in immune cell subsets (like reduced naïve B cells), and immunodeficiency [1]. This compound, as a selective PI3Kδ inhibitor, binds to and inhibits the overactive enzyme, thereby restoring a more balanced immune response [1] [3].

Profile of this compound Among PI3K Inhibitors

This compound belongs to a class of drugs that target Phosphoinositide 3-Kinases. Its distinction lies in its high selectivity for the delta (δ) isoform, which is primarily expressed in hematopoietic cells [3]. This makes it particularly suitable for treating primary immunodeficiencies like APDS.

The table below compares this compound with other approved PI3K inhibitors, highlighting its specific use and favorable safety profile in its indicated disease.

Drug Name Primary Target(s) Primary Indication(s) Common Serious Adverse Events (Grade ≥3)
This compound PI3Kδ (highly selective) [3] Activated PI3Kδ Syndrome (APDS) [3] No Grade 3 AEs reported in registration trial [3]
Idelalisib PI3Kδ [3] CLL, SLL, iNHL [3] Pneumonia, diarrhea/colitis, hepatotoxicity [3]
Duvelisib PI3Kδ, PI3Kγ [3] CLL, SLL, FL [3] Pneumonia, diarrhea/colitis, neutropenia [3]
Alpelisib PI3Kα [3] Breast Cancer [3] Hyperglycemia, cutaneous reactions, diarrhea [3]
Copanlisib PI3Kα, PI3Kδ [3] Follicular Lymphoma (FL) [3] Hyperglycemia, hypertension, diarrhea [3]

Key Takeaways for Researchers

  • Targeted Mechanism of Action: this compound represents a shift from symptomatic management to precision medicine for APDS, directly correcting the underlying pathogenic signaling hyperactivation [1].
  • Robust Efficacy Data: The drug demonstrated significant, dual efficacy in a rigorous clinical trial setting, effectively reducing both lymphoproliferation and correcting the fundamental immunodeficiency in APDS patients [1] [4].
  • Distinct Safety Profile: Within its approved context, this compound has shown a favorable tolerability profile, which is a notable distinction from the toxicity challenges often associated with earlier PI3K inhibitors used in oncology [1] [3].

References

leniolisib open-label extension study efficacy safety

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Comparison of Leniolisib

The table below summarizes the long-term outcomes of this compound treatment from the OLE study and compares its efficacy against standard of care (SoC) from an externally controlled analysis [1] [2].

Aspect Findings from this compound Open-Label Extension (OLE) Study Comparison vs. Standard of Care (SoC)

| Study Details | • Patients (n): 37 [1]Median Exposure: 102 weeks (approx. 2 years) [1]Data Source: Interim analysis of ongoing OLE (NCT02859727) [1] [2] | • Control: External control from ESID registry [2]Analysis: Externally controlled, long-term comparison [2] | | Key Efficacy Outcomes | • Reduced Infections: Significant reduction in annualized infection rate (p=0.004) [1]Lymphoproliferation: Reduced lymphadenopathy and splenomegaly [1]Immunophenotype: Normalization of lymphocyte subsets (e.g., naïve B cells) and improved cytopenias [1]IRT Use: 10 out of 27 patients reduced or discontinued Immunoglobulin Replacement Therapy [1] | • Respiratory Infections: 66% lower annual rate (Rate Ratio: 0.34; 95% CI: 0.19, 0.59) [2]Serum IgM: Significant reduction vs. SoC (treatment effect: -1.09 g/L; 95% CI: -1.78, -0.39; p=0.002) [2] | | Safety Profile | • Tolerability: Well-tolerated with exposure up to 5 years [1]Adverse Events (AEs): 87% experienced an AE; most were Grade 1-3, no Grade 4 AEs related to treatment [1]Serious AEs: One Grade 5 AE in a patient with severe comorbidities, determined to be unrelated to this compound [1] | Not applicable (SoC safety profile was not a focus of the comparative analysis) |

Experimental and Methodological Details

For researchers, the key design elements and methodologies of the clinical trials are outlined below.

Trial Designs and Patient Populations
  • Open-Label Extension (OLE) Study (NCT02859727): This is a multinational, single-arm, ongoing study assessing the long-term use of this compound [1]. Patients aged ≥12 years with genetically confirmed APDS who completed a prior parent study (a dose-finding trial or a 12-week placebo-controlled trial, NCT02435173) or had prior exposure to other PI3Kδ inhibitors were eligible [1]. In the OLE, all participants received This compound 70 mg orally, twice daily [1].
  • External Control Study: This analysis compared long-term data from the this compound OLE study with an external control cohort from the European Society for Immunodeficiencies (ESID) registry [2]. To ensure comparability, baseline characteristics between the two groups were balanced using inverse probability of treatment weighting [2]. The endpoints were chosen based on a feasibility assessment of available and comparable data from both sources [2].
Key Efficacy Assessment Methodologies
  • Lymphoproliferation: Measured as the percentage change from baseline in lymph node size and spleen volume, assessed via magnetic resonance imaging (MRI) or computed tomography (CT) [3] [4].
  • Immunological Biomarkers:
    • Lymphocyte Subsets: Immunophenotyping of peripheral blood cells via flow cytometry to quantify proportions of naïve B cells, transitional B cells, and senescent T cells (e.g., CD57+). This measures the drug's effect on correcting the underlying immune dysregulation [1] [3].
    • Serum Immunoglobulin M (IgM): Measured in g/L from blood samples. Reduction toward normal levels indicates improved B-cell function and class-switching [2].
  • Infection Rates: The annualized rate of respiratory tract infections was calculated based on investigator-reported adverse events of infection [1] [2].
  • PI3Kδ Pathway Suppression: In earlier phases, the pharmacodynamic effect was confirmed ex vivo by measuring the reduction of phosphorylated AKT (pAKT) in patient B-cells after anti-IgM stimulation, using flow cytometry [3].

This compound's Mechanism of Action

The following diagram illustrates the targeted mechanism of this compound in correcting the underlying pathology of APDS.

G APDS_Mutation APDS-Causing Mutation (in PIK3CD or PIK3R1) PI3Kd_Hyperactivity PI3Kδ Hyperactivity APDS_Mutation->PI3Kd_Hyperactivity Downstream_Effects Altered Immune Cell Development & Function (B & T Cells) PI3Kd_Hyperactivity->Downstream_Effects Clinical_Symptoms Clinical Manifestations (Lymphoproliferation, Recurrent Infections, Elevated IgM, Autoimmunity) Downstream_Effects->Clinical_Symptoms This compound This compound (PI3Kδ Inhibitor) Pathway_Inhibition Inhibition of PI3Kδ Pathway This compound->Pathway_Inhibition Targets Pathway_Inhibition->PI3Kd_Hyperactivity Suppresses Immune_Normalization Improved Immune Cell Profile & Reduced Disease Symptoms Pathway_Inhibition->Immune_Normalization Leads to

Conclusion for Research and Development

  • Sustained Efficacy: this compound provides durable improvements in key clinical and immunological hallmarks of APDS, including significant reduction in lymphoproliferation and infection rates over a median of two years of treatment [1].
  • Favorable Safety: The safety profile remains manageable in the long term, with an absence of severe treatment-related AEs that have been associated with other PI3Kδ inhibitors used in oncology [1] [5].
  • Superiority Over SoC: Externally controlled analyses provide robust evidence that this compound is superior to standard care in reducing infection burden and normalizing pathogenic immune biomarkers [2].

These findings validate PI3Kδ inhibition as a viable precision medicine approach for APDS and may inform the development of similar targeted therapies for other immune dysregulation diseases.

References

leniolisib cost-effectiveness analysis value assessment

Author: Smolecule Technical Support Team. Date: February 2026

Value Assessment of Leniolisib for APDS

A 2024 study using a Multi-Criteria Decision Analysis (MCDA) framework provides a comprehensive value assessment of this compound compared to the Standard of Care (SoC) for Activated Phosphoinositide 3-Kinase Delta Syndrome (APDS) in Spain [1].

The table below summarizes the quantitative scores from expert evaluation, where this compound was compared to SoC on a scale from -5 (much worse) to +5 (much better) [1].

Criterion Mean Score (± Standard Deviation)
Efficacy/Effectiveness +3.9 (± 0.4)
Safety/Tolerability +2.5 (± 1.4)
Patient-Perceived Health/Patient-Reported Outcomes (PROs) +2.1 (± 1.1)
Other Medical Costs +1.4 (± 1.3)
Non-Medical Costs +0.8 (± 1.4)

The MCDA also scored this compound on non-comparative criteria, evaluating its standalone value. It received high scores for the Type of Therapeutic Benefit (mean score of 4.4 out of 5) as the first disease-modifying treatment for APDS, and for the Quality of Evidence (mean score of 4.1 out of 5) supporting its use [1].

Mechanism of Action and Therapeutic Rationale

Understanding the value of this compound requires insight into its mechanism, which precisely targets the underlying cause of APDS.

  • Disease Pathology: APDS is caused by gain-of-function variants in genes (PIK3CD or PIK3R1) that lead to hyperactivation of the PI3Kδ (phosphoinositide 3-kinase delta) pathway [2] [3]. This constitutive signaling disrupts immune cell development and function, leading to both immunodeficiency and immune dysregulation [3].
  • Drug Mechanism: this compound is an oral, selective PI3Kδ inhibitor. It works by inhibiting the overactive PI3Kδ protein, helping to restore signaling homeostasis in the immune system [4] [3]. This mechanism addresses the root cause of APDS, unlike standard care which only manages symptoms [1] [3].

The diagram below illustrates how this compound corrects the dysfunctional PI3Kδ pathway in APDS.

G APDS APDS: PIK3CD/PIK3R1 Mutation PI3Kd_Overactive PI3Kδ Hyperactivation APDS->PI3Kd_Overactive Immune_Dysregulation Immune Dysregulation & Deficiency PI3Kd_Overactive->Immune_Dysregulation This compound This compound (PI3Kδ Inhibitor) PI3Kd_Normalized Normalized PI3Kδ Signaling This compound->PI3Kd_Normalized Inhibits Immune_Improvement Improved Immune Parameters PI3Kd_Normalized->Immune_Improvement

Key Clinical Trial Data and Methodology

The value assessment and regulatory approvals for this compound are supported by clinical evidence, primarily from a Phase 3 trial.

  • Trial Design: The key evidence comes from Study 2201 (NCT02435173), Part 2, a phase 3, triple-blind, 12-week, randomized controlled trial (RCT) [5] [4].
    • Participants: 31 people aged 12 years and older with a genetically confirmed APDS diagnosis [5] [4].
    • Intervention & Comparator: Patients were randomized 2:1 to receive either This compound (70 mg twice daily) or a placebo, both in addition to their existing symptomatic treatments [5].
    • Primary Endpoints: The trial used surrogate endpoints to measure restoration of immune function: 1) the change from baseline in the proportion of naïve B cells, and 2) the change from baseline in lymph node size [5] [4].
  • Findings: The trial met both primary endpoints. Compared to placebo, the this compound group showed a statistically significant increase in naïve B cells and a reduction in lymphadenopathy (swollen lymph nodes) [5] [4]. The safety profile was considered favorable, with headache, sinusitis, and atopic dermatitis being the most common adverse events [4].

Economic and Clinical Context

The value of this compound is also framed by the significant burden of APDS and limitations of existing treatments.

  • High Disease Burden: APDS is a progressive, lifelong condition that leads to recurrent infections, irreversible organ damage (like bronchiectasis), increased risk of lymphoma, and reduced life expectancy [5]. This results in high use of healthcare resources and a substantial negative impact on the quality of life for patients and their families [1] [5].
  • Limitations of Standard of Care: Before this compound, there were no licensed treatments for APDS. Management involved supportive care such as antibiotics, immunoglobulin replacement therapy (IRT), and immunosuppressants, which only address symptoms and not the underlying cause [5] [3]. Hematopoietic stem cell transplantation is a potential curative option but carries high risks and is not suitable for all patients [1] [5].
  • Potential for Cost Savings: While a formal cost-utility analysis is not available, the MCDA experts scored this compound positively for its potential to reduce "Other Medical Costs" [1]. This suggests that by effectively treating the root cause, this compound may reduce long-term healthcare utilization, such as hospitalizations and management of complications [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

450.19910855 Da

Monoisotopic Mass

450.19910855 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

L22772Z9CP

Drug Indication

Leniolisib is indicated for the treatment of activated phosphoinositide 3-kinase delta (PI3Kδ) syndrome (APDS) in adult and pediatric patients 12 years of age and older.
Treatment of activated phosphoinositide 3-kinase delta syndrome (APDS)

Livertox Summary

Leniolisib is an orally administered kinase inhibitor that is used to treat adults and children 12 years of age or older with Activated Phosphoinositide-3-kinase-delta Syndrome (APDS), an extremely rare, inherited immunodeficiency disease. Leniolisib has had very limited clinical use but has not been reported to cause elevations in liver enzymes and has not been linked to episodes of clinically apparent liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Enzyme Inhibitors; Protein Kinase Inhibitors; Signal Transduction Inhibitors
Genetic Disorder Agents

Mechanism of Action

Phosphoinositide-3-kinase δ (PI3Kδ) is a lipid kinase activated downstream of tyrosine kinase receptors and G-protein–coupled receptors in immune cells. It mediates the PI3K/AKT pathway, which is involved in cell proliferation, growth, and survival. A heterodimer made up of a regulatory subunit (p85α) and a catalytic subunit (p110δ), PI3Kδ is primarily expressed on hematopoietic cells such as lymphocytes and myeloid cells. It converts phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signalling molecule that downstream proteins like the AKT kinase, which activate mammalian target of rapamycin (mTOR) complex I and inhibit FOXO family of transcription factors. APDS is associated with gain-of-function variants in the gene encoding p110δ or loss of function variants in the gene encoding p85α, each causing hyperactivity of PI3K-delta, reduced T cell function, lymphadenopathy, and immunodeficiency. Leniolisib inhibits PI3Kδ by blocking the active binding site in the p110δ subunit. In cell-free isolated enzyme assays, the selectivity was higher for PI3K-delta over PI3K-alpha (28-fold), PI3K-beta (43-fold), and PI3K-gamma (257-fold), as well as the broader kinome. In cell-based assays, leniolisib reduced pAKT pathway activity and inhibited proliferation and activation of B and T cell subsets. Leniolisib inhibits the signalling pathways that lead to increased production of PIP3, hyperactivity of the downstream mTOR/AKT pathway, and the dysregulation of B and T cells.

Absorption Distribution and Excretion

The systemic drug exposure (AUC and Cmax) of leniolisib increases dose proportionally. During twice daily dosing approximately 12 hours apart, leniolisib accumulates approximately 1.4-fold (range of 1.0 to 2.2) in achieving steady-state. Steady-state drug concentrations can be expected to be reached after approximately two to three days. The Tmax is about one hour. Food has negligible effects on the systemic exposure of leniolisib.
The mean recovery of total 14C-radioactivity following a single oral dose of 70 mg 14C-leniolisib was 92.5% following 168 hours post-dose. About 67% and 25.5% of the recovered dose were in feces and urine, respectively. Of the recovered dose in urine, 6.32% was in unchanged parent drug form and the predominant drug-related material.
The systemic decay in leniolisib plasma concentration over time is bi-exponential, indicating a distribution delay toward peripheral tissues. The volume of distribution of leniolisib is estimated to be 28.5 L in patients with APDS.
In one study, healthy volunteers received leniolisib single ascending doses up to 400 mg and multiple ascending doses up to 140 mg twice daily for 14 days. Oral drug clearance from plasma (CL/F) was 4 L/h.

Metabolism Metabolites

About 60% of leniolisib is metabolized by the liver. Leniolisib undergoes oxidative metabolism, which is primarily mediated by CYP3A4 (94.5%), as well as CYP3A5 (3.5%), CYP1A2 (0.7%) and CYP2D6 (0.7%) to a minor extent. Few metabolites of leniolisib have been characterized in one study; however, no metabolites were abundant in plasma relative to the parent drug. Other metabolic pathways include dealkylation, demethylation, and hydroxylation. Other suggested excretion routes include intestinal secretion by BCRP and CYP1A1-mediated extrahepatic metabolism.

Wikipedia

Leniolisib

Biological Half Life

The effective half-life is approximately seven hours. The apparent terminal elimination half-life is approximately 10 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Pearson D, Garnier M, Luneau A, James AD, Walles M. (19)F-NMR-based determination of the absorption, metabolism and excretion of the oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor leniolisib (CDZ173) in healthy volunteers. Xenobiotica. 2018 Nov 29:1-8. doi: 10.1080/00498254.2018.1523488. [Epub ahead of print] PubMed PMID: 30215545.
2: De Buck S, Kucher K, Hara H, Gray C, Woessner R. CYP3A but not P-gp plays a relevant role in the in vivo intestinal and hepatic clearance of the delta-specific phosphoinositide-3 kinase inhibitor leniolisib. Biopharm Drug Dispos. 2018 Sep;39(8):394-402. doi: 10.1002/bdd.2157. PubMed PMID: 30171694.
3: Chinen J, Cowan MJ. Advances and highlights in primary immunodeficiencies in 2017. J Allergy Clin Immunol. 2018 Oct;142(4):1041-1051. doi: 10.1016/j.jaci.2018.08.016. Epub 2018 Aug 29. PubMed PMID: 30170128; PubMed Central PMCID: PMC6175644.
4: Avery DT, Kane A, Nguyen T, Lau A, Nguyen A, Lenthall H, Payne K, Shi W, Brigden H, French E, Bier J, Hermes JR, Zahra D, Sewell WA, Butt D, Elliott M, Boztug K, Meyts I, Choo S, Hsu P, Wong M, Berglund LJ, Gray P, O'Sullivan M, Cole T, Holland SM, Ma CS, Burkhart C, Corcoran LM, Phan TG, Brink R, Uzel G, Deenick EK, Tangye SG. Germline-activating mutations in PIK3CD compromise B cell development and function. J Exp Med. 2018 Aug 6;215(8):2073-2095. doi: 10.1084/jem.20180010. Epub 2018 Jul 17. PubMed PMID: 30018075; PubMed Central PMCID: PMC6080914.
5: Lozac'h F, Fahrni S, Maria D, Welte C, Bourquin J, Synal HA, Pearson D, Walles M, Camenisch G. Evaluation of cAMS for (14)C microtracer ADME studies: opportunities to change the current drug development paradigm. Bioanalysis. 2018 Mar 1;10(5):321-339. doi: 10.4155/bio-2017-0216. Epub 2018 Feb 16. PubMed PMID: 29451392.
6: Rao VK, Webster S, Dalm VASH, Šedivá A, van Hagen PM, Holland S, Rosenzweig SD, Christ AD, Sloth B, Cabanski M, Joshi AD, de Buck S, Doucet J, Guerini D, Kalis C, Pylvaenaeinen I, Soldermann N, Kashyap A, Uzel G, Lenardo MJ, Patel DD, Lucas CL, Burkhart C. Effective "activated PI3Kδ syndrome"-targeted therapy with the PI3Kδ inhibitor leniolisib. Blood. 2017 Nov 23;130(21):2307-2316. doi: 10.1182/blood-2017-08-801191. Epub 2017 Sep 29. PubMed PMID: 28972011; PubMed Central PMCID: PMC5701526.
7: Hoegenauer K, Soldermann N, Zécri F, Strang RS, Graveleau N, Wolf RM, Cooke NG, Smith AB, Hollingworth GJ, Blanz J, Gutmann S, Rummel G, Littlewood-Evans A, Burkhart C. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Med Chem Lett. 2017 Aug 25;8(9):975-980. doi: 10.1021/acsmedchemlett.7b00293. eCollection 2017 Sep 14. PubMed PMID: 28947947; PubMed Central PMCID: PMC5601375.

Explore Compound Types